Epilactose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-QMRWEYQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-56-9, 20869-27-6 | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eplattosio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPILACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Epilactose
Introduction
Epilactose, a disaccharide epimer of lactose, is a subject of growing interest within the scientific community, particularly for its potential applications in the food and pharmaceutical industries.[1] Chemically known as 4-O-β-D-galactopyranosyl-D-mannose, it is a rare sugar found in small quantities in heat-treated milk.[2] Unlike its abundant isomer, lactose, this compound is a non-digestible carbohydrate, a characteristic that allows it to function as a prebiotic.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound. It also delves into its biological significance as a modulator of gut microbiota.
Chemical Structure of this compound
This compound is a disaccharide composed of a galactose monosaccharide unit linked to a mannose monosaccharide unit. The linkage occurs between the anomeric carbon (C1) of the β-D-galactose and the hydroxyl group on the fourth carbon (C4) of the D-mannose, forming a β-1,4-glycosidic bond. The key structural difference between this compound and lactose lies in the stereochemistry of the glucose subunit. In lactose, the galactose is linked to glucose, whereas in this compound, it is linked to mannose, which is a C-2 epimer of glucose.
Caption: Chemical structure of this compound (4-O-β-D-galactopyranosyl-D-mannose).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers working on its purification, formulation, and application.
| Property | Value | Reference(s) |
| Systematic Name | 4-O-β-D-galactopyranosyl-D-mannose | [4][5] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][4][6] |
| Molecular Weight | 342.30 g/mol | [1][4][6] |
| Appearance | White solid | [5] |
| Specific Rotation [α] | +25.3° (c = 0.2 in water) | [7] |
| Solubility | Slightly soluble in water and methanol | [7] |
| CAS Number | 50468-56-9 | [4][5] |
Experimental Protocols
Enzymatic Synthesis of this compound from Lactose
This compound can be efficiently synthesized from lactose through enzymatic conversion using cellobiose 2-epimerase. This method is preferred over chemical synthesis due to its high specificity and milder reaction conditions.
Objective: To produce this compound from lactose using cellobiose 2-epimerase.
Materials:
-
Cellobiose 2-epimerase (e.g., from Ruminococcus albus or Caldicellulosiruptor saccharolyticus)[8][9]
-
Lactose solution (e.g., 50 g/L)[9]
-
Reaction buffer (optimal pH for the specific enzyme, e.g., pH 7.5)[9]
-
Stirred reaction vessel
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 80°C for C. saccharolyticus CE)[9]
Protocol:
-
Prepare a solution of lactose in the reaction buffer at the desired concentration.
-
Preheat the lactose solution to the optimal reaction temperature for the cellobiose 2-epimerase.
-
Add the cellobiose 2-epimerase to the lactose solution to initiate the reaction. The enzyme/substrate ratio can be optimized to control the product yield.[10]
-
Maintain the reaction at the optimal temperature with constant stirring.
-
Monitor the reaction progress over time by taking samples periodically and analyzing them via HPLC.
-
The reaction will yield a mixture of this compound, remaining lactose, and potentially lactulose, depending on the enzyme used.[9]
Purification of this compound
A multi-step protocol is required to purify this compound from the reaction mixture.[8]
Objective: To purify this compound from the enzymatic reaction mixture.
Protocol:
-
Lactose Removal by Crystallization: Cool the reaction mixture to a low temperature (e.g., 6°C) for an extended period (e.g., 72 hours) to crystallize out a significant portion of the unreacted lactose.[3]
-
Hydrolysis of Residual Lactose: Treat the supernatant with β-galactosidase to hydrolyze the remaining lactose into glucose and galactose.
-
Monosaccharide Digestion: Utilize yeast (e.g., Saccharomyces cerevisiae) to ferment and remove the monosaccharides (glucose and galactose) from the mixture.
-
Column Chromatography: Perform column chromatography, such as with a Na-form cation exchange resin or semi-preparative HPLC with ligand-exchange chromatography, to separate this compound from other components, yielding a high-purity product.[8][11]
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound.
Objective: To separate and quantify this compound from a mixture containing lactose and lactulose.
Instrumentation and Conditions:
-
Column: Shodex VG-50 4E (amino HILIC column)[12]
-
Mobile Phase: Acetonitrile/Methanol/Water (75/20/5, v/v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 40°C[12]
-
Detector: Refractive Index (RI) detector[12]
-
Injection Volume: 5 µL[12]
Protocol:
-
Prepare standards of this compound, lactose, and lactulose, as well as the sample for analysis, dissolved in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample onto the column.
-
Record the chromatograms. The typical elution order is lactulose, followed by this compound, and then lactose.[12]
-
Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from the standards.
Caption: Experimental workflow for the HPLC analysis of this compound.
Biological Significance and Signaling Pathway
This compound is recognized for its prebiotic properties, meaning it selectively stimulates the growth and activity of beneficial bacteria in the gut.[13][14] This modulation of the gut microbiota can lead to several health benefits.
Upon reaching the colon undigested, this compound is fermented by specific gut bacteria, such as Bifidobacteria and butyrate-producing bacteria.[3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), most notably butyrate. Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory effects and play a role in maintaining gut barrier function. Furthermore, this compound has been observed to inhibit the conversion of primary bile acids to secondary bile acids, which are implicated as promoters of colon cancer. The increase in SCFAs is also linked to enhanced absorption of minerals like calcium and iron.
Caption: Prebiotic signaling pathway of this compound in the human colon.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Recent advances on physiological functions and biotechnological production of this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 50468-56-9 | Benchchem [benchchem.com]
- 4. This compound | C12H22O11 | CID 128037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. usbio.net [usbio.net]
- 8. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
A Comparative Analysis of the Chemical Properties of Epilactose and Lactose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose, a disaccharide naturally present in mammalian milk, is a well-characterized molecule widely utilized in the food and pharmaceutical industries. Its epimer, epilactose (4-O-β-D-galactopyranosyl-D-mannose), is a rare sugar that has garnered increasing interest for its potential prebiotic properties and applications in functional foods and therapeutics.[1][2][3][4][5][6] This technical guide provides a comprehensive comparison of the core chemical properties of this compound and lactose, presenting available quantitative data, detailed experimental protocols for property determination, and visual representations of their structural relationship and synthesis.
Core Chemical and Physical Properties
A direct comparison of the fundamental chemical and physical properties of lactose and this compound is essential for understanding their behavior in various applications. While extensive data is available for lactose, experimentally determined values for several of this compound's properties are not readily found in the literature. The following table summarizes the known and predicted properties.
| Property | Lactose | This compound |
| Systematic Name | β-D-galactopyranosyl-(1→4)-D-glucose | 4-O-β-D-galactopyranosyl-D-mannose |
| Molecular Formula | C₁₂H₂₂O₁₁[7] | C₁₂H₂₂O₁₁[3] |
| Molecular Weight | 342.30 g/mol | 342.30 g/mol [3][8] |
| Melting Point | α-lactose monohydrate: ~201-202°C[9] Anhydrous α-lactose: 222.8°C[10] β-lactose: 228.8°C[11] | Not experimentally determined in reviewed literature. |
| Solubility in Water | 18.9 g/100 g solution at 25°C[12] 25.1 g/100 g solution at 40°C[12] 37.2 g/100 g solution at 60°C[12] | Described as having high water solubility.[13] Quantitative data not available. |
| Specific Rotation [α]D | Equilibrium mixture: +52.3° to +55.4°[14][15] α-form: +89.4°[15] β-form: +35.0°[15] | Not experimentally determined in reviewed literature. |
| Reducing Sugar | Yes | Yes |
| Structure | Disaccharide of galactose and glucose | Disaccharide of galactose and mannose[6] |
Structural Relationship and Synthesis
This compound and lactose are stereoisomers, specifically C-2 epimers, differing only in the configuration of the hydroxyl group at the second carbon atom of the glucose unit in lactose, which is a mannose unit in this compound. This subtle structural difference leads to distinct biological and chemical properties.
Structural Diagram
Caption: Structural relationship between lactose and this compound.
Enzymatic Synthesis of this compound from Lactose
This compound can be synthesized from lactose through enzymatic epimerization, primarily using the enzyme cellobiose 2-epimerase. This bioconversion pathway is a key method for producing this rare sugar for research and potential commercial applications.
Caption: Workflow for the enzymatic synthesis of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of the chemical properties of carbohydrates.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered sample (lactose or this compound) is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10°C/minute) to obtain an approximate melting point.
-
The determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[16][17]
-
Determination of Aqueous Solubility
Solubility data is critical for formulation and drug delivery studies.
Methodology:
-
Materials: Distilled water, the sugar to be tested (lactose or this compound), a thermostatically controlled water bath, and an analytical balance.
-
Procedure:
-
A known volume of distilled water (e.g., 100 mL) is placed in a flask and equilibrated to a specific temperature in the water bath.
-
A pre-weighed amount of the sugar is added to the water with continuous stirring.
-
The sugar is added incrementally until no more dissolves, and a saturated solution is formed.
-
The undissolved solid is filtered, dried, and weighed.
-
The amount of dissolved sugar is calculated by subtracting the mass of the undissolved solid from the total mass added.
-
The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specified temperature.
-
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral molecules and is used for identification and purity assessment.
Methodology:
-
Apparatus: A polarimeter, typically using the sodium D-line (589 nm) as the light source.
-
Sample Preparation: A solution of the sugar (lactose or this compound) of a known concentration (c, in g/mL) is prepared in a suitable solvent (usually water).
-
Procedure:
-
The polarimeter tube of a known path length (l, in decimeters) is filled with the solvent, and a blank reading is taken.
-
The tube is then filled with the sample solution.
-
The observed optical rotation (α) is measured at a specific temperature (T).
-
The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c).[18][19]
-
Determination of Reducing Sugar Property
The presence of a free hemiacetal group in a sugar's structure allows it to act as a reducing agent.
Methodology (Benedict's Test):
-
Reagent: Benedict's solution (a mixture of sodium carbonate, sodium citrate, and copper(II) sulfate).
-
Procedure:
-
A small amount of the sugar solution (lactose or this compound) is added to a test tube.
-
An excess of Benedict's solution is added.
-
The mixture is heated in a boiling water bath for a few minutes.
-
A color change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The color change is semi-quantitative, with brick-red indicating a high concentration of reducing sugar. Both lactose and this compound are expected to give a positive result.
-
Signaling Pathways and Biological Relevance
While this guide focuses on chemical properties, it is important to note the differing biological activities of these two sugars, which are a direct consequence of their structural differences. Lactose is hydrolyzed in the small intestine by lactase into glucose and galactose, which are then absorbed. In contrast, this compound is largely indigestible in the upper gastrointestinal tract and is fermented by the gut microbiota, leading to its prebiotic effects.[4][5]
Caption: Contrasting metabolic pathways of lactose and this compound.
Conclusion
This technical guide highlights the key chemical properties of lactose and its epimer, this compound. While lactose is a well-documented compound, there is a notable gap in the publicly available, experimentally determined quantitative data for several of this compound's fundamental properties. The provided experimental protocols offer a clear pathway for researchers to obtain this missing data, which will be crucial for the continued development and application of this compound in the fields of food science, nutrition, and pharmaceuticals. The distinct structural and, consequently, biological properties of these two sugars underscore the importance of such detailed chemical characterization.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 50468-56-9 | ACA46856 | Biosynth [biosynth.com]
- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Lactose - Wikipedia [en.wikipedia.org]
- 8. This compound | C12H22O11 | CID 128037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. α-Lactose | CAS#:14641-93-1 | Chemsrc [chemsrc.com]
- 10. Lactose CAS#: 63-42-3 [m.chemicalbook.com]
- 11. Some Physical Properties of Anhydrous α-lactose Stable Form, Anhydrous αβ-lactose Compound and Anhydrous β-lactose in Crystalline State [jstage.jst.go.jp]
- 12. Lactose [bionity.com]
- 13. mdpi.com [mdpi.com]
- 14. s4science.at [s4science.at]
- 15. alcpo.org.ly [alcpo.org.ly]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. Specific rotation - Wikipedia [en.wikipedia.org]
- 19. cdn.pasco.com [cdn.pasco.com]
The Subtle Presence of Epilactose in Food: A Technical Guide to its Natural Occurrence, Analysis, and Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose (4-O-β-D-galactopyranosyl-D-mannose), a C-2 epimer of lactose, is a rare disaccharide that exists in minute quantities in certain food products.[1] Unlike its well-known precursor, lactose, the natural occurrence of this compound is not widespread and is primarily a consequence of food processing, specifically heat treatment. This technical guide provides an in-depth exploration of the natural presence of this compound in the food matrix, detailing the analytical methodologies for its quantification and the chemical transformations that lead to its formation. While the biotechnological production of this compound is a burgeoning field, this document focuses on its natural genesis in commercially available foodstuffs. It is important to note that quantitative data on the natural occurrence of this compound in a wide array of food products is limited in publicly available scientific literature, with most studies focusing on its deliberate enzymatic production.
Data Presentation: Quantitative Occurrence of this compound in Food Products
The natural concentration of this compound in food is generally low and is predominantly found in heat-treated dairy products. The primary mechanism of its formation is the thermal isomerization of lactose. The following table summarizes the available quantitative data on the natural occurrence of this compound.
| Food Product | Processing | This compound Concentration | Reference |
| Sterilized Milk | Sterilization | Detected | Olano et al., 1989 |
| Pasteurized Milk | Pasteurization | Not Detected | Olano et al., 1989 |
| UHT Milk | Ultra-High Temperature | Not Detected in some studies | Olano et al., 1989 |
| Heat-Treated Milk | General | Extremely small quantities | Mu et al., 2013[1] |
Note: The detection of this compound is highly dependent on the sensitivity of the analytical method used. The limits of detection (LOD) and quantification (LOQ) for this compound in milk samples using a dual HPLC analysis have been reported to be 4.73 mg/L.[2][3]
Experimental Protocols: Methodologies for this compound Quantification
The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques, primarily chromatography-based methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Dual High-Performance Liquid Chromatography (HPLC) Analysis for this compound and Lactose
This method allows for the simultaneous quantification of lactose and this compound in milk samples.
Sample Preparation:
-
Acidification: To 300 µL of the milk sample, add 150 µL of 2 M HClO₄ to precipitate proteins.
-
Incubation and Centrifugation: Incubate the mixture on ice for 10 minutes, followed by centrifugation at 13,000 x g for 3 minutes at 4°C.
-
Neutralization: Transfer 300 µL of the supernatant to a new tube and neutralize with 100 µL of 2 M KOH.
-
Internal Standard: Add 200 µL of an internal standard solution (e.g., 20 mM xylose and 20 mM sorbitol).
-
Derivatization (Reductive Amination):
-
Take a 200 µL aliquot of the neutralized sample.
-
Add 200 µL of p-aminobenzoic acid reagent and 10 mg of sodium cyanoborohydride.
-
Incubate at 60°C for 30 minutes.
-
Cool the reaction mixture on ice for 10 minutes.
-
HPLC Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.4 mm, 3 µm particle size).
-
Mobile Phase: An ion-pair reagent in a suitable buffer (e.g., 20 mM tetrabutylammonium hydrogen sulfate in 50 mM sodium phosphate buffer, pH 2.0).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 303 nm.
-
Injection Volume: 10 µL.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This is a common method for the analysis of underivatized sugars.
Sample Preparation:
-
Extraction: For solid samples like cheese, grind the sample. To 1 g of the ground sample or 1 mL of a liquid sample (e.g., milk), add 5 mL of 2-propanol.
-
Sonication and Centrifugation: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 15 minutes. Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Drying and Reconstitution: Dry the supernatant and reconstitute the residue in 500 µL of ultrapure water. Centrifuge for 2 minutes.
-
Dilution: Dilute the extract as needed (e.g., 1:100) with the mobile phase.
HPLC Conditions:
-
System: A standard HPLC system with a refractive index detector.
-
Column: An amino-propy l functionalized silica support column or a polymer-based amino HILIC column (e.g., Shodex VG-50 4E, 4.6 mm ID × 250 mm, 5 μm).[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[5]
-
Column Temperature: 40°C.[4]
-
Detector: Refractive Index Detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of sugars, but it requires derivatization to make the analytes volatile.
Sample Preparation and Derivatization (Oximation-Silylation):
-
Sample Extraction: Extract sugars from the food matrix using a suitable solvent.
-
Oximation: Add O-methyl hydroxylamine-hydrochloride to the dried extract and incubate at 95°C for 45 minutes.
-
Silylation: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 90°C for 30 minutes.
GC-MS Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for sugar analysis (e.g., a highly cross-linked silphenylene stationary phase).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized sugars.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometric detection in full scan or selected ion monitoring (SIM) mode.
Signaling Pathways and Experimental Workflows
Formation Pathway of this compound from Lactose
The primary route for the natural formation of this compound in food is the Lobry de Bruyn-Alberda van Ekenstein transformation .[6] This is a base- or acid-catalyzed isomerization of an aldose sugar (the glucose moiety in lactose) to a ketose, which can then be reprotonated to form an epimer. In the context of milk, the heat applied during processing provides the energy for this transformation, and the natural pH of milk can facilitate the reaction.
Caption: Lobry de Bruyn-Alberda van Ekenstein transformation of lactose.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a dairy product using HPLC.
Caption: General workflow for this compound analysis in dairy products.
Conclusion
The natural occurrence of this compound in food products is a direct consequence of the chemical transformations of lactose induced by heat processing. Its presence is primarily limited to severely heat-treated dairy products like sterilized milk, and even then, it is found in very low concentrations. The accurate quantification of this compound requires sensitive and specific analytical methods such as HPLC with RID or UV detection after derivatization, or GC-MS. While the prebiotic potential of this compound is driving research into its enzymatic production, understanding its natural formation provides valuable insights into the chemical changes occurring during food processing and is crucial for the accurate nutritional characterization of heat-treated foods. Further research is warranted to establish a more comprehensive database of this compound concentrations in a wider variety of commercially available food products.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Epilactose: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose (4-O-β-D-galactopyranosyl-D-mannose), a rare disaccharide and an epimer of lactose, has emerged as a significant subject of scientific inquiry due to its promising prebiotic properties and potential therapeutic applications. Initially identified as a component of heat-treated milk, this compound is now primarily synthesized enzymatically from lactose, offering a scalable and efficient production method. This technical guide provides a comprehensive overview of the discovery, scientific history, biochemical properties, and physiological effects of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a thorough examination of its role as a prebiotic, with a particular focus on its ability to modulate the gut microbiota and stimulate the production of the beneficial short-chain fatty acid, butyrate. Furthermore, this guide elucidates the known signaling pathways through which this compound and its metabolites exert their effects on gut health and systemic metabolism.
Discovery and Scientific History
This compound was first reported as a naturally occurring sugar in heated milk.[1][2] While the precise timeline of its initial discovery is not extensively documented in readily available literature, its presence as a product of the heat-induced epimerization of lactose has been known for several decades. However, the systematic investigation into its biological activities and potential applications has been a more recent endeavor.
The significant breakthrough in this compound research came with the discovery and characterization of cellobiose 2-epimerase (CE) . This enzyme, initially identified from the bacterium Ruminococcus albus, was found to efficiently catalyze the conversion of lactose to this compound at the C-2 position of the glucose residue.[3] This enzymatic synthesis route provided a means to produce this compound in much larger quantities than what could be isolated from natural sources, paving the way for in-depth studies of its physiological effects. Subsequent research has identified and characterized cellobiose 2-epimerases from various other microorganisms, some with properties suitable for industrial-scale production.[4][5]
The focus of modern this compound research has largely been on its prebiotic potential. Studies have consistently demonstrated its ability to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while not being readily utilized by pathogenic bacteria.[3][6] A key finding has been the remarkable capacity of this compound to enhance the production of butyrate, a short-chain fatty acid (SCFA) with profound implications for gut health and beyond.[6][7][8]
Biochemical Properties and Synthesis
This compound is a disaccharide composed of a galactose unit linked to a mannose unit via a β-1,4 glycosidic bond. Its chemical formula is C₁₂H₂₂O₁₁.
Chemical Synthesis
While enzymatic synthesis is the preferred method for large-scale production, chemical synthesis of this compound has also been achieved. These methods typically involve multi-step processes with the use of protecting groups and coupling reagents to selectively form the desired glycosidic linkage between galactose and mannose derivatives.[9]
Enzymatic Synthesis
The enzymatic conversion of lactose to this compound using cellobiose 2-epimerase is the most common and efficient method of production. This process offers high specificity and avoids the use of harsh chemicals.
Experimental Protocol: Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase from Ruminococcus albus
This protocol is based on the methodology described by Saburi et al. (2010).[10][11]
Materials:
-
Recombinant cellobiose 2-epimerase (CE) from Ruminococcus albus
-
Lactose monohydrate
-
Potassium phosphate buffer (5 mM, pH 7.0)
-
Sodium phosphate buffer (100 mM, pH 7.5)
Procedure:
-
Enzyme Activity Definition: One unit (U) of CE activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute from a 20 mM lactose solution in 100 mM sodium phosphate buffer (pH 7.5) at 30°C.
-
Reaction Setup: Suspend 3 kg of lactose monohydrate in 15 L of 5 mM potassium phosphate buffer (pH 7.0).
-
Enzymatic Reaction: Add 3,000 U of recombinant R. albus CE to the lactose suspension.
-
Incubation: Stir the reaction mixture and incubate at 30°C. The reaction progress can be monitored by analyzing the sugar composition over time using HPLC.
-
Reaction Termination: The reaction is typically allowed to proceed until equilibrium is reached, which may take several hours.
-
Downstream Processing: Following the reaction, the mixture will contain this compound, unreacted lactose, and potentially small amounts of monosaccharides. A multi-step purification process is then required to isolate high-purity this compound.
Workflow for Enzymatic Synthesis and Purification of this compound
Caption: Enzymatic synthesis and purification workflow for this compound.
Physiological Effects and Prebiotic Activity
This compound is considered a non-digestible oligosaccharide, meaning it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract and reaches the colon largely intact. There, it is selectively fermented by the gut microbiota.
Modulation of Gut Microbiota
In vitro and in vivo studies have consistently shown that this compound promotes the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[3][6] Conversely, it does not appear to support the growth of potentially pathogenic bacteria like those belonging to the classes Clostridia or Bacteroidetes.[3]
Stimulation of Butyrate Production
One of the most significant prebiotic effects of this compound is its ability to potently stimulate the production of butyrate by the gut microbiota.[6][7][8] Butyrate is a short-chain fatty acid that serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut health. Studies have reported that this compound fermentation can lead to a significantly higher production of butyrate compared to other well-known prebiotics like lactulose and raffinose.[7][8]
Table 1: Quantitative Data on the Prebiotic Effects of this compound
| Study Type | Model | This compound Dose | Key Findings | Reference |
| In vivo | Wistar-ST rats | 4.5% in diet | Increased cecal populations of Lactobacilli and Bifidobacteria.[3] | Watanabe et al., 2008 |
| In vitro | Human fecal inocula (Mediterranean diet donor) | Not specified | 70-fold higher butyrate production compared to lactulose.[7][8] | Cardoso et al., 2024 |
| In vitro | Human fecal inocula (Vegan diet donor) | Not specified | 29-fold higher butyrate production compared to lactulose.[7][8] | Cardoso et al., 2024 |
Other Physiological Effects
Beyond its prebiotic activity, research suggests that this compound may have other beneficial physiological effects, including:
-
Inhibition of secondary bile acid formation: this compound has been shown to inhibit the conversion of primary bile acids to secondary bile acids, which are considered potential promoters of colon cancer.[3]
-
No impact on blood glucose: Oral administration of this compound does not lead to an elevation in plasma glucose levels, making it a suitable ingredient for individuals concerned with glycemic control.[3]
Signaling Pathways
The physiological effects of this compound are primarily mediated through the actions of its fermentation product, butyrate. Butyrate acts as a signaling molecule, influencing various cellular processes in the gut and beyond.
Butyrate Signaling through G-Protein Coupled Receptors (GPCRs)
Butyrate is a known ligand for several G-protein coupled receptors, most notably GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2) . These receptors are expressed on the surface of various cell types, including colonocytes, immune cells, and adipocytes.
Signaling Pathway of Butyrate via GPR41/GPR43
Caption: Butyrate signaling cascade via GPR41 and GPR43 activation.
Activation of GPR41 and GPR43 by butyrate can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. These pathways, in turn, regulate a wide range of cellular functions, contributing to the anti-inflammatory effects of butyrate, the maintenance of the intestinal barrier, and the regulation of host metabolism.
Histone Deacetylase (HDAC) Inhibition
Butyrate is also a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to various beneficial effects, including the induction of apoptosis in cancer cells and the regulation of inflammatory responses.
Experimental Methodologies
In Vivo Study of Prebiotic Effects in Rats
Protocol Outline: This protocol is a generalized representation based on common practices in preclinical prebiotic research.
Animals: Male Wistar rats (10-14 weeks old, 140-180g). Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Diet:
-
Control Group: Standard chow diet.
-
This compound Group: Standard chow diet supplemented with a defined percentage of this compound (e.g., 4.5% w/w).
-
Positive Control Group (Optional): Standard chow diet supplemented with a known prebiotic (e.g., fructooligosaccharides). Duration: The study duration can vary, but a period of several weeks (e.g., 4-6 weeks) is common. Sample Collection:
-
Fecal samples can be collected at regular intervals to analyze changes in the gut microbiota composition.
-
At the end of the study, animals are euthanized, and cecal contents are collected for SCFA analysis and microbial profiling. Intestinal tissues can be collected for histological examination and gene expression analysis. Analysis:
-
Microbiota Analysis: 16S rRNA gene sequencing of fecal or cecal DNA to determine the relative abundance of different bacterial taxa.
-
SCFA Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the concentrations of butyrate, propionate, and acetate in cecal contents.
Quantification of this compound by HPLC
Protocol Outline: This is a general protocol for the analysis of disaccharides. Specific parameters may need to be optimized based on the column and HPLC system used.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector. Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Shodex HILICpak VG-50 4E). Mobile Phase: A mixture of acetonitrile and water is commonly used. For example, a ratio of 75:25 (v/v) acetonitrile:water. Flow Rate: Typically around 1.0 mL/min. Column Temperature: Maintained at a constant temperature, for example, 40°C. Injection Volume: A small volume, such as 5-20 µL. Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve. Sample Preparation: Fermentation broth or other samples should be centrifuged and filtered through a 0.22 µm filter before injection to remove any particulate matter. Quantification: The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve generated from the standards.
Future Directions and Conclusion
References
- 1. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical Signaling Transduction Pathways and Intestinal Barrier: Implications for Pathophysiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. direct-ms.org [direct-ms.org]
- 6. D-mannose powder for prophylaxis of recurrent urinary tract infections in women: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 29921593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of D-mannose in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Power of Epilactose: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a rare disaccharide composed of galactose and mannose, is emerging as a potent next-generation prebiotic.[1][2][3] Unlike traditional dietary sugars, this compound resists digestion in the upper gastrointestinal tract, allowing it to reach the colon intact.[4] There, it is selectively fermented by the gut microbiota, leading to a cascade of beneficial effects on the host's health. This technical guide provides an in-depth exploration of the mechanisms underpinning the prebiotic activity of this compound, with a focus on its impact on the gut microbiome, the production of short-chain fatty acids (SCFAs), and the subsequent modulation of host physiology.
Core Mechanism: Selective Fermentation and Microbiota Modulation
The primary mechanism of action for this compound lies in its selective utilization by specific gut microorganisms. This selective fermentation leads to significant shifts in the composition and activity of the gut microbiota.
Stimulation of Butyrate-Producing Bacteria
A hallmark of this compound fermentation is the profound stimulation of butyrate-producing bacteria.[1][2][5] In vitro studies using human fecal inocula have demonstrated that this compound fermentation leads to a significantly higher production of butyrate compared to other well-established prebiotics like lactulose and raffinose.[1][2] This effect appears to be independent of the donor's dietary habits (e.g., Mediterranean vs. vegan diet).[1][2] The increased abundance of butyrate-producing strains is a key contributor to the health benefits associated with this compound consumption.[3][5]
Promotion of Beneficial Bacteria
Beyond its impact on butyrate producers, this compound also promotes the growth of other beneficial bacteria. Animal studies have shown an increase in the populations of Bifidobacterium and Lactobacillus in rats fed an this compound-supplemented diet.[6][7] Furthermore, in vitro fermentation has been shown to increase the abundance of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium.[3]
Inhibition of Potentially Harmful Bacteria
Supplementation with this compound may also help to suppress the growth of potentially harmful bacteria. Studies in rats suggest that this compound does not induce the proliferation of bacteria belonging to the classes Clostridia or Bacteroidetes.[6][7]
Metabolic Output: The Critical Role of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota results in the production of various metabolites, most notably short-chain fatty acids (SCFAs).[1][2][5]
Enhanced Butyrate Production
As previously mentioned, the most significant metabolic outcome of this compound fermentation is a substantial increase in butyrate production.[1][2][5] Butyrate serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[5]
Production of Acetate and Propionate
In addition to butyrate, this compound fermentation also yields acetate and propionate, although the increase in butyrate is the most pronounced.[3][4]
Gas Production
The fermentation process also leads to the production of gases such as hydrogen (H₂) and carbon dioxide (CO₂).[5] This gas production is associated with the proliferation and metabolic activity of the gut microbiota stimulated by the prebiotic.[5]
Physiological Consequences of this compound Fermentation
The modulation of the gut microbiota and the subsequent production of SCFAs by this compound trigger a range of physiological responses that contribute to host health.
Modulation of the Gut Environment
The production of SCFAs, being acidic in nature, leads to a decrease in the pH of the colon.[6] This lower pH environment can inhibit the growth of pathogenic bacteria and favor the proliferation of beneficial acid-tolerant species.
Enhancement of Gut Barrier Function
Butyrate is essential for maintaining the integrity of the intestinal barrier. It provides energy to the epithelial cells and upregulates the expression of tight junction proteins, which are critical for preventing the leakage of harmful substances from the gut into the bloodstream.[8]
Immune System Modulation
SCFAs, particularly butyrate, have potent immunomodulatory effects.[5] They can exert anti-inflammatory properties by inhibiting certain signaling pathways in immune cells.[5] This can contribute to a reduction in gut inflammation and may have systemic anti-inflammatory benefits.
Metabolic Health
This compound consumption does not lead to an elevation in plasma glucose levels, indicating it is a non-digestible carbohydrate.[6] The SCFAs produced from its fermentation can also influence host metabolism. For instance, propionate is involved in gluconeogenesis and satiety signaling, while butyrate has been linked to improved insulin sensitivity.
Data Presentation
Table 1: Comparative Butyrate Production from In Vitro Fermentation of Prebiotics
| Prebiotic | Donor Diet | Fold Increase in Butyrate vs. Lactulose | Fold Increase in Butyrate vs. Raffinose | Reference |
| This compound | Mediterranean | 70 | 63 | [1][2] |
| This compound | Vegan | 29 | 89 | [1][2] |
Table 2: Effects of this compound Supplementation in Wistar-ST Rats
| Parameter | Control Diet | This compound Diet (4.5%) | Fructooligosaccharide Diet (4.5%) | Reference |
| Cecal Wall Weight | Lower | Increased | Increased | [6] |
| Cecal Contents | Lower | Increased | Increased | [6] |
| pH of Cecal Contents | Higher | Decreased | Decreased | [6] |
| Lactobacilli Count | Lower | More Numerous | More Numerous | [6] |
| Bifidobacteria Count | Lower | More Numerous | More Numerous | [6] |
Experimental Protocols
In Vitro Fermentation Model Using Human Fecal Inocula
-
Objective: To assess the prebiotic potential of this compound by measuring metabolite production and changes in microbiota composition.
-
Methodology:
-
Fecal samples are collected from healthy human donors (e.g., following a Mediterranean or vegan diet).[1]
-
A fecal slurry is prepared and used to inoculate a basal medium containing no prebiotic (blank) or enriched with this compound, lactulose, or raffinose.[2]
-
The cultures are incubated anaerobically for a specified period (e.g., 48 hours).[2]
-
Samples are collected at various time points to measure the production of lactate, SCFAs (acetate, propionate, butyrate), and gases (H₂, CO₂, CH₄) using techniques like HPLC and gas chromatography.[2][5]
-
Microbiota composition is analyzed at the beginning and end of the fermentation period using 16S rRNA gene sequencing.[2]
-
Animal Study: Dietary Supplementation in Wistar-ST Rats
-
Objective: To evaluate the in vivo effects of this compound on gut health parameters.
-
Methodology:
-
Wistar-ST rats are divided into groups and fed a control diet or a diet supplemented with this compound or fructooligosaccharide (e.g., at 4.5%).[6]
-
After a specified feeding period, the rats are euthanized, and cecal contents and tissues are collected.[6]
-
Cecal wall weight and the weight of cecal contents are measured.[6]
-
The pH of the cecal contents is determined.[6]
-
Bacterial populations in the cecal contents are enumerated using methods such as qPCR or 16S rRNA gene sequencing to assess the abundance of total anaerobes, Lactobacilli, and Bifidobacteria.[6]
-
Visualizations
Caption: Overall mechanism of action of this compound as a prebiotic.
Caption: Experimental workflow for in vitro fermentation of this compound.
Caption: Simplified signaling pathway of butyrate in host cells.
Conclusion
This compound demonstrates significant potential as a novel prebiotic with a distinct and potent mechanism of action. Its ability to robustly stimulate the production of butyrate, a key signaling molecule in the gut, sets it apart from many other prebiotics. The resulting modulation of the gut microbiota, enhancement of gut barrier function, and anti-inflammatory effects underscore its potential for applications in functional foods and therapeutics aimed at improving gut health and overall well-being. Further research, including well-designed human clinical trials, will be crucial to fully elucidate the health benefits of this compound in various populations.
References
- 1. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Metabolic Journey of Epilactose: A Technical Guide for Gut Microbiota Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the metabolic pathway of epilactose within the human gut microbiota. Designed for researchers, scientists, and professionals in drug development, this document details the microbial transformation of this emerging prebiotic, its impact on the gut ecosystem, and the downstream effects on host physiology.
Executive Summary
This compound, a disaccharide composed of galactose and mannose, is gaining significant attention as a potent prebiotic. Unlike lactose, its structural isomer, this compound resists digestion in the upper gastrointestinal tract, arriving in the colon to be selectively fermented by beneficial gut bacteria. This fermentation process leads to the proliferation of key commensal microbes, particularly Bifidobacterium species and butyrate-producing bacteria such as Faecalibacterium and Anaerostipes. The primary metabolic end-products are short-chain fatty acids (SCFAs), with a notable and significant increase in butyrate, a crucial molecule for colonic health and systemic immunomodulation. This guide will elucidate the metabolic pathways, present quantitative data from in vitro studies, detail relevant experimental protocols, and visualize the key processes.
The Metabolic Pathway of this compound
The metabolism of this compound by gut microbiota is a multi-step process involving bacterial uptake, enzymatic hydrolysis, and subsequent fermentation of the constituent monosaccharides, galactose and mannose.
This compound Uptake and Hydrolysis
While the specific transporters for this compound have not been fully characterized, it is hypothesized that bacteria such as Bifidobacterium utilize ATP-binding cassette (ABC) transporters or permeases to internalize the disaccharide. Once inside the bacterial cell, this compound is hydrolyzed by a β-galactosidase enzyme, cleaving the β-(1→4) glycosidic bond to release D-galactose and D-mannose.
Metabolism of Galactose and Mannose in Bifidobacterium
Bifidobacterium species employ a unique metabolic pathway known as the "bifid shunt" or fructose-6-phosphate shunt for carbohydrate metabolism.
-
Galactose Metabolism: D-galactose is metabolized through the Leloir pathway, where it is converted to galactose-1-phosphate, then UDP-galactose, and finally UDP-glucose. UDP-glucose is then converted to glucose-1-phosphate, which enters the bifid shunt as fructose-6-phosphate.
-
Mannose Metabolism: D-mannose is phosphorylated by hexokinase to mannose-6-phosphate. Phosphomannose isomerase then converts mannose-6-phosphate to fructose-6-phosphate, which also enters the bifid shunt.[1]
The central enzyme of the bifid shunt, fructose-6-phosphate phosphoketolase, cleaves fructose-6-phosphate into erythrose-4-phosphate and acetyl-CoA. This pathway ultimately yields a higher ratio of acetate to lactate compared to traditional glycolysis.
Butyrate Production from this compound Fermentation
A key benefit of this compound fermentation is the significant production of butyrate by specialist bacteria like Faecalibacterium prausnitzii and Anaerostipes hadrus. These bacteria can utilize the acetate produced by Bifidobacterium (cross-feeding) or directly ferment the monosaccharide components of this compound to produce butyrate. The primary pathway for butyrate synthesis from acetyl-CoA involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to butyryl-CoA and subsequently converted to butyrate.
Quantitative Data from In Vitro Fermentation
In vitro fermentation studies using human fecal inocula have demonstrated the potent prebiotic effects of this compound. The following tables summarize the quantitative findings on SCFA production.
Table 1: Total SCFA and Lactate Production after 48h In Vitro Fermentation
| Donor Diet | Substrate | Total Lactate and SCFAs (mM) |
| Mediterranean | Control | 26 ± 2 |
| This compound | 222 ± 5 | |
| Lactulose | 93 ± 1 | |
| Raffinose | 91 ± 3 | |
| Vegan | Control | 12 ± 1 |
| This compound | 183 ± 24 | |
| Lactulose | 57 ± 7 | |
| Raffinose | 78 ± 1 |
Data adapted from a 2024 study on the prebiotic potential of this compound.[2]
Table 2: Butyrate Production after 48h In Vitro Fermentation
| Donor Diet | Substrate | Butyrate Production (mM) | Fold Increase vs. Control |
| Mediterranean | Control | ~0.5 | - |
| This compound | 35 | ~70 | |
| Lactulose | 0.5 | 1 | |
| Raffinose | 0.56 | ~1.1 | |
| Vegan | Control | ~0.3 | - |
| This compound | 27 | ~89 | |
| Lactulose | 0.93 | ~3.1 | |
| Raffinose | 0.3 | 1 |
Data adapted from a 2024 study on the prebiotic potential of this compound.[3]
Signaling Pathways Influenced by this compound Metabolism
The metabolic activity resulting from this compound fermentation has significant implications for host cell signaling.
Direct Effects of this compound
While research is ongoing, some evidence suggests that this compound may have direct effects on intestinal epithelial cells. Studies in rats have shown that this compound can increase the absorption of calcium in the small intestine.[4][5] This suggests a potential interaction with pathways that regulate tight junction permeability and ion transport.
Indirect Effects via SCFA Production
The SCFAs produced from this compound fermentation, particularly butyrate, are potent signaling molecules.
-
Energy Source for Colonocytes: Butyrate is the preferred energy source for colonic epithelial cells, supporting their health and function.
-
Anti-inflammatory Effects: Butyrate inhibits histone deacetylases (HDACs), leading to changes in gene expression that can suppress inflammatory pathways, such as the NF-κB signaling cascade.
-
Gut-Brain Axis: SCFAs can influence the gut-brain axis through various mechanisms, including stimulating the release of gut hormones like GLP-1 and PYY, which are involved in appetite regulation and glucose homeostasis.
Experimental Protocols
In Vitro Fecal Fermentation
This protocol is a generalized representation for assessing the prebiotic potential of substrates like this compound.
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months.
-
Inoculum Preparation: A fecal slurry (e.g., 10-20% w/v) is prepared by homogenizing the feces in an anaerobic phosphate buffer.
-
Fermentation Setup: In an anaerobic chamber, a basal fermentation medium is dispensed into vessels. The test substrate (this compound) and control substrates (e.g., lactulose, raffinose, or no substrate) are added. The fecal inoculum is then added to each vessel.
-
Incubation: The fermentation vessels are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours), with gentle agitation.
-
Sampling: Aliquots of the fermentation broth are collected at various time points (e.g., 0, 24, 48 hours) for analysis. Samples for SCFA analysis are typically acidified and stored at -20°C. Samples for microbiota analysis are stored at -80°C.
Quantification of Short-Chain Fatty Acids by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Sample Preparation: Fermentation samples are thawed and centrifuged. The supernatant is mixed with an internal standard (e.g., 2-ethylbutyric acid) and acidified (e.g., with HCl). SCFAs are then extracted using a solvent such as diethyl ether.
-
GC-FID Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector. A capillary column suitable for fatty acid analysis (e.g., a FFAP column) is used for separation.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known SCFA concentrations.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Fermentation broth samples are centrifuged to remove bacterial cells and particulate matter. The supernatant is then filtered through a 0.22 µm filter.
-
HPLC Analysis: The filtered sample is injected into an HPLC system equipped with a refractive index (RI) detector. A carbohydrate analysis column (e.g., an amino or ion-exclusion column) is used for separation. The mobile phase is typically a mixture of acetonitrile and water.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve prepared with known concentrations of pure this compound.
Conclusion
This compound demonstrates significant potential as a next-generation prebiotic. Its selective fermentation by beneficial gut bacteria, leading to a marked increase in butyrate production, positions it as a promising ingredient for functional foods and therapeutics aimed at improving gut health and modulating the immune system. The detailed metabolic pathways and experimental protocols provided in this guide offer a solid foundation for further research into the precise mechanisms of action of this compound and its applications in human health and disease.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of this compound on calcium absorption and serum lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Effects of Dietary Epilactose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a significant prebiotic with a range of physiological benefits. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of dietary this compound, with a focus on its impact on gut microbiota, short-chain fatty acid (SCFA) production, and mineral absorption. Detailed experimental methodologies and quantitative data from key studies are presented to offer a thorough resource for researchers and professionals in the fields of nutrition, microbiology, and drug development. Furthermore, this guide visualizes the key metabolic and signaling pathways influenced by this compound, providing a clear and concise representation of its mechanisms of action.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide that is not readily digested or absorbed in the upper gastrointestinal tract, allowing it to reach the colon largely intact.[1] There, it is selectively fermented by beneficial gut bacteria, leading to a cascade of physiological effects.[2] Its potential as a prebiotic has garnered increasing interest due to its ability to modulate the gut microbiome, enhance the production of beneficial metabolites, and improve mineral bioavailability.[1][3] This guide synthesizes the current knowledge on these effects, providing a detailed technical resource for the scientific community.
Prebiotic Effects of this compound on Gut Microbiota
Dietary this compound has been shown to exert significant prebiotic effects by selectively stimulating the growth of beneficial gut bacteria, particularly Lactobacilli and Bifidobacteria.[2][4] In vivo studies in rats have demonstrated a notable increase in the populations of these bacteria in the cecum following this compound supplementation.[2]
Quantitative Data on Gut Microbiota Modulation
The following table summarizes the quantitative changes observed in the gut microbiota of Wistar-ST rats fed a diet supplemented with 4.5% this compound for a period of 14 days.[2]
| Bacterial Group | Control Diet (log CFU/g cecal contents) | This compound Diet (log CFU/g cecal contents) | Fold Change |
| Bifidobacterium | 8.5 ± 0.3 | 9.5 ± 0.2 | ~10-fold increase |
| Lactobacillus | 8.2 ± 0.4 | 9.1 ± 0.3 | ~8-fold increase |
| Total Anaerobes | 9.8 ± 0.2 | 10.1 ± 0.1 | ~2-fold increase |
Data are presented as mean ± standard deviation.
Experimental Protocol: In Vivo Rat Feeding Study
Objective: To determine the effect of dietary this compound on the cecal microbiota composition in rats.
Animals: Male Wistar-ST rats, 6 weeks old.
Housing: Housed individually in wire-bottomed cages in a temperature- and humidity-controlled room with a 12-hour light-dark cycle.
Diets:
-
Control Diet: AIN-93G diet.
-
This compound Diet: AIN-93G diet supplemented with 4.5% (w/w) this compound, replacing an equivalent amount of sucrose.
Experimental Procedure:
-
Rats were acclimatized for 7 days with free access to the control diet and water.
-
Rats were then randomly assigned to either the control or this compound diet group (n=6 per group) and fed the respective diets for 14 days.
-
At the end of the experimental period, rats were euthanized, and cecal contents were collected for microbial analysis.
Microbial Analysis:
-
Cecal contents were serially diluted in anaerobic dilution buffer.
-
Dilutions were plated on selective agar media for the enumeration of Bifidobacterium (TOS propionate agar), Lactobacillus (MRS agar), and total anaerobes (blood liver agar).
-
Plates were incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Colony-forming units (CFU) were counted, and the results were expressed as log CFU per gram of cecal contents.
Impact of this compound on Short-Chain Fatty Acid (SCFA) Production
The fermentation of this compound by the gut microbiota leads to the production of significant amounts of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[4] Butyrate, in particular, is a crucial energy source for colonocytes and has been linked to various health benefits.[4] In vitro fermentation of this compound with human fecal inocula has demonstrated a remarkable increase in butyrate production.[4][5]
Quantitative Data on SCFA Production
The following table summarizes the production of SCFAs after 48 hours of in vitro fermentation of this compound with human fecal inocula from donors on a Mediterranean diet (DM) and a vegan diet (DV).[4]
| SCFA | Donor | Control (mM) | This compound (mM) | Fold Increase vs. Control |
| Total SCFAs + Lactate | DM | 26 ± 3 | 222 ± 5 | 8.5 |
| DV | 12 ± 2 | 183 ± 24 | 15.3 | |
| Butyrate | DM | 1.2 ± 0.2 | 86 ± 5 | 71.7 |
| DV | 0.9 ± 0.1 | 78 ± 6 | 86.7 | |
| Propionate | DM | 5 ± 1 | 60 ± 2 | 12.0 |
| DV | 4 ± 0.5 | 49 ± 9 | 12.3 | |
| Acetate | DM | 15 ± 2 | 70 ± 8 | 4.7 |
| DV | 6 ± 1 | 50 ± 10 | 8.3 |
Data are presented as mean ± standard deviation.
Experimental Protocol: In Vitro Fecal Fermentation
Objective: To assess the prebiotic potential of this compound by measuring SCFA production during in vitro fermentation with human fecal inocula.
Fecal Inocula: Fresh fecal samples were collected from healthy adult donors following either a Mediterranean or a vegan diet. The samples were immediately placed in an anaerobic chamber.
Fermentation Medium: A basal medium containing peptone, yeast extract, and salts was prepared and autoclaved.
Experimental Procedure:
-
Fecal slurries (10% w/v) were prepared in the anaerobic chamber by homogenizing the fecal samples in a pre-reduced phosphate buffer.
-
Batch culture fermentations were set up in serum bottles containing the basal medium.
-
This compound was added to the experimental bottles to a final concentration of 1% (w/v). Control bottles contained no added carbohydrate.
-
The bottles were inoculated with the fecal slurry and incubated at 37°C for 48 hours.
-
Samples were collected at various time points for SCFA analysis.
SCFA Analysis:
-
Fermentation samples were centrifuged to remove bacterial cells.
-
The supernatant was acidified and extracted with diethyl ether.
-
The extracted SCFAs were analyzed by gas chromatography (GC) using a flame ionization detector (FID).
-
Concentrations were determined by comparing peak areas to those of known standards.
Enhancement of Mineral Absorption by this compound
Dietary this compound has been shown to enhance the absorption of essential minerals, including calcium, magnesium, and iron.[6][7] This effect is thought to be mediated by the production of SCFAs in the colon, which lowers the intestinal pH and increases the solubility of these minerals, thereby making them more available for absorption.[7]
Quantitative Data on Mineral Absorption
The following table presents the apparent absorption rates of calcium and magnesium in male Wistar-ST rats fed diets with or without this compound supplementation for 21 days.[6]
| Mineral | Control Diet (%) | This compound Diet (%) | % Increase |
| Calcium | 45.2 ± 2.1 | 58.7 ± 3.5 | 29.9 |
| Magnesium | 50.1 ± 2.8 | 62.3 ± 4.1 | 24.3 |
Data are presented as mean ± standard deviation.
Signaling Pathway for SCFA-Enhanced Calcium Absorption
The increased production of butyrate from this compound fermentation plays a key role in enhancing calcium absorption. Butyrate can activate G-protein coupled receptors (GPCRs), such as GPR43 and GPR109a, on the surface of intestinal epithelial cells. This activation is thought to initiate a signaling cascade that ultimately leads to increased expression and activity of calcium transport proteins.
References
- 1. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Cecal Microbiota and Short-chain Fatty Acid During Lifespan of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unraveling the gut microbiota–SCFAs–cathepsin C pathway in preeclampsia: a novel therapeutic target [frontiersin.org]
- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycocholic acid and butyrate synergistically increase vitamin D-induced calcium uptake in Caco-2 intestinal epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fecal sample collection and 16S rRNA gene sequencing [bio-protocol.org]
- 7. Effect of short-chain fatty acids on calcium absorption by the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prebiotic Potential of Epilactose: A Technical Guide to its Interaction with Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a rare disaccharide composed of galactose and mannose, is emerging as a promising prebiotic with significant potential to modulate the human gut microbiota. Unlike its isomer lactose, this compound largely resists digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is selectively fermented by beneficial bacteria. This technical guide provides an in-depth analysis of the interaction between this compound and specific gut bacteria, focusing on quantitative data, detailed experimental protocols, and the underlying metabolic and signaling pathways.
Data Presentation: Quantitative Effects of this compound on Gut Microbiota
The fermentation of this compound by gut bacteria leads to a significant increase in the populations of beneficial microbes, particularly Bifidobacterium and Lactobacillus species, and a concurrent increase in the production of short-chain fatty acids (SCFAs), most notably butyrate.
| Study Type | Organism/Model | This compound Dose | Key Findings | Reference |
| In vitro Monoculture | Bifidobacterium adolescentis, Bifidobacterium breve, Bifidobacterium catenulatum | Not specified | Induced growth of all three Bifidobacterium species. | [1] |
| In vivo | Wistar-ST rats | 4.5% of diet | Increased numbers of lactobacilli and bifidobacteria; did not induce proliferation of harmful bacteria like Clostridia or Bacteroidetes. | [2][3][4] |
| In vitro Fecal Fermentation (Human) | Donors on Mediterranean and Vegan diets | Not specified | Significantly stimulated butyrate-producing bacteria. Butyrate production was 70- and 63-fold higher compared to lactulose and raffinose, respectively, for the Mediterranean diet donor, and 29- and 89-fold higher for the vegan diet donor. | [5][6][7] |
| In vitro Fecal Fermentation (Human) | Healthy young donors | Not specified | Increased relative abundance of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium. | [1] |
Experimental Protocols
In Vitro Fecal Fermentation of this compound
This protocol is designed to assess the prebiotic potential of this compound by simulating its fermentation in the human colon.
a. Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.1% cysteine).[8][9]
b. Fermentation Medium: A basal medium mimicking the nutrient environment of the colon is used. A typical composition includes (per liter): 2 g peptone, 2 g yeast extract, 0.1 g NaCl, 0.04 g K2HPO4, 0.04 g KH2PO4, 0.01 g MgSO4·7H2O, 0.01 g CaCl2·6H2O, 2 mL Tween 80, 0.05 g cysteine HCl, and 1 mg resazurin. The medium is sterilized by autoclaving.[10]
c. Fermentation Setup: In an anaerobic chamber, 18 mL of the basal medium is dispensed into sterile fermentation vessels. This compound is added to a final concentration of 1% (w/v). The vessels are then inoculated with 2 mL of the fecal slurry. Control vessels without any added carbohydrate are also prepared.[8]
d. Incubation and Sampling: The fermentation vessels are incubated at 37°C for 48 hours. Samples are collected at 0, 12, 24, and 48 hours for analysis of bacterial populations and metabolite production.
Experimental workflow for in vitro fecal fermentation of this compound.
Anaerobic Cultivation of Bifidobacterium and Lactobacillus
This protocol details the cultivation of specific probiotic strains on media supplemented with this compound.
a. Culture Media:
-
For Bifidobacterium: Trypticase Phytone Yeast extract (TPY) agar or broth is commonly used. It can be supplemented with 0.5 g/L cysteine to lower the redox potential.[11] Bifidobacterium Selective Medium (BSM) can also be used for selective enumeration.[12]
-
For Lactobacillus: De Man, Rogosa and Sharpe (MRS) agar or broth is the standard medium. For selective enumeration of Lactobacillus acidophilus, MRS agar with a lowered pH of 5.4 can be used.[13][14]
b. Cultivation Conditions: Cultures are grown under strict anaerobic conditions (e.g., using an anaerobic chamber or GasPak system with a gas mixture of 85% N2, 10% CO2, and 5% H2) at 37°C.[14]
c. Growth Measurement: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) at regular intervals. Viable cell counts can be determined by plating serial dilutions on the appropriate selective agar.
Quantification of Short-Chain Fatty Acids (SCFAs) by HPLC
This method is used to analyze the primary metabolites produced during this compound fermentation.
a. Sample Preparation: Fermentation broth samples are centrifuged to pellet the bacterial cells. The supernatant is collected and filtered through a 0.22 µm syringe filter. For improved detection, samples can be acidified with formic acid to a final concentration of 0.1%.[3][15]
b. HPLC System and Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[16]
-
Mobile Phase: An isocratic mobile phase of 0.005 M H2SO4 or a gradient of acetonitrile and a phosphate buffer is common.[17]
-
Detector: A UV detector set at 210 nm or a refractive index (RI) detector is used.[3]
-
Quantification: SCFA concentrations are determined by comparing peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.
16S rRNA Gene Sequencing for Microbiota Analysis
This protocol allows for the comprehensive analysis of the bacterial community composition.
a. DNA Extraction: DNA is extracted from fecal or fermentation samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit.[2]
b. PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers (e.g., 341F and 806R).[4]
c. Sequencing: The amplified PCR products are sequenced using a high-throughput sequencing platform, such as Illumina MiSeq.[4][18]
d. Bioinformatic Analysis: Sequencing reads are processed using bioinformatics pipelines like QIIME2 or DADA2. This includes quality filtering, chimera removal, operational taxonomic unit (OTU) clustering, and taxonomic assignment against a reference database (e.g., Greengenes or SILVA).[2][4][5]
Signaling and Metabolic Pathways
This compound Metabolism in Bifidobacterium
Bifidobacterium species utilize a unique metabolic pathway known as the "bifid shunt" or fructose-6-phosphate phosphoketolase pathway for carbohydrate metabolism.[19][20][21]
References
- 1. Frontiers | 16S rRNA Gene Sequencing for Deciphering the Colorectal Cancer Gut Microbiome: Current Protocols and Workflows [frontiersin.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Regulation of Carbohydrate Utilization Pathways in the Bifidobacterium Genus [frontiersin.org]
- 7. The PTS transporters of Lactobacillus gasseri ATCC 33323 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dwscientific.com [dwscientific.com]
- 9. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Selective Media for Bifidobacteria [sigmaaldrich.com]
- 13. Evaluation of culture media for selective enumeration of bifidobacteria and lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 16. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Carbohydrate metabolism in Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and evolution of the bifidobacterial carbohydrate metabolism proteins and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Epilactose Supplementation: A Technical Guide to its Health Benefits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose, a disaccharide isomer of lactose, is emerging as a promising prebiotic with a range of potential health benefits. This technical guide provides an in-depth overview of the current scientific evidence supporting the therapeutic and health-promoting effects of this compound supplementation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physiological and metabolic impacts of this novel carbohydrate. This document details the effects of this compound on gut microbiota, mineral absorption, metabolic health, and the immune system, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a rare sugar that is not readily digested in the upper gastrointestinal tract, allowing it to reach the colon largely intact. Here, it is selectively fermented by the gut microbiota, leading to a cascade of beneficial physiological effects. This guide synthesizes the findings from key preclinical and in vitro studies to provide a comprehensive technical resource on the health benefits associated with this compound supplementation.
Modulation of Gut Microbiota
This compound supplementation has been shown to significantly alter the composition and metabolic activity of the gut microbiota, promoting a healthier microbial ecosystem.
Prebiotic Effects
As a prebiotic, this compound stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. In a study by Watanabe et al. (2008), dietary supplementation with 4.5% this compound in rats led to a significant increase in the populations of these beneficial microbes in the cecal contents[1][2].
Stimulation of Butyrate Production
One of the most significant effects of this compound fermentation is the substantial increase in the production of butyrate, a short-chain fatty acid (SCFA) with numerous health benefits, including serving as a primary energy source for colonocytes and possessing anti-inflammatory properties. In vitro fermentation of this compound with human fecal inocula has demonstrated a remarkable increase in butyrate production compared to other prebiotics like lactulose and raffinose.
Data Presentation: Gut Microbiota Modulation
| Parameter | This compound Supplementation | Control/Comparison | Study Type | Reference |
| Butyrate Production (vs. Lactulose) | 29 to 70-fold increase | - | In vitro (Human Fecal Inocula) | [3] |
| Butyrate Production (vs. Raffinose) | 63 to 89-fold increase | - | In vitro (Human Fecal Inocula) | [3] |
| Lactobacilli Population | Significantly greater than control | Control diet | In vivo (Rats) | [1][4] |
| Bifidobacteria Population | Logarithmic cecal numbers reached 7.80 ± 0.28 copies/g | Low concentrations in control | In vivo (Rats) | [4] |
Experimental Protocol: In Vitro Fecal Fermentation
This protocol is based on the methodology described in studies investigating the prebiotic effects of this compound using human fecal inocula.
Objective: To assess the impact of this compound on the composition and metabolic activity of the human gut microbiota in vitro.
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium (e.g., Gifu anaerobic medium)
-
This compound, lactulose, and raffinose (as substrates)
-
Anaerobic workstation
-
Gas chromatography system for SCFA analysis
-
16S rRNA gene sequencing platform
Methodology:
-
Inoculum Preparation: Fecal samples are collected and immediately processed in an anaerobic environment to preserve the viability of obligate anaerobes. A 10% (w/v) fecal slurry is prepared in an anaerobic dilution solution.
-
Fermentation: Batch cultures are set up in serum bottles containing the anaerobic basal medium supplemented with either this compound, lactulose, raffinose (typically at 1% w/v), or no substrate (control).
-
Incubation: The cultures are inoculated with the fecal slurry and incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis:
-
SCFA Analysis: At various time points, samples of the fermentation broth are collected, centrifuged, and the supernatant is analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography.
-
Microbiota Analysis: DNA is extracted from the fermentation pellets at the beginning and end of the incubation period. 16S rRNA gene sequencing is performed to determine the changes in the microbial community composition.
-
Visualization: this compound Fermentation and Butyrate Production
Caption: Fermentation of this compound by gut microbiota leads to increased butyrate production.
Enhanced Mineral Absorption
This compound supplementation has been demonstrated to improve the intestinal absorption of essential minerals, particularly calcium and iron. This effect is especially crucial in conditions associated with malabsorption.
Calcium and Iron Absorption
Studies in gastrectomized rats, a model for osteopenia and anemia due to mineral malabsorption, have shown that dietary this compound can restore intestinal calcium and iron absorption to levels comparable to healthy controls[5]. The proposed mechanism involves the production of SCFAs during this compound fermentation, which lowers the luminal pH and increases the solubility of these minerals.
Signaling Pathway for Calcium Absorption
The enhancement of paracellular calcium absorption by this compound is mediated by the phosphorylation of myosin light chain (MLC). This process is dependent on the activation of Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK).
Data Presentation: Mineral Absorption
| Parameter | Effect of this compound Supplementation | Animal Model | Reference |
| Intestinal Calcium Absorption | Restored to sham-operated control levels | Gastrectomized Rats | [5] |
| Intestinal Iron Absorption | Restored to sham-operated control levels | Gastrectomized Rats | [5] |
| Femoral Bone Strength | Significantly improved compared to gastrectomized control | Gastrectomized Rats | [5] |
| Hemoglobin Concentration | Significantly improved compared to gastrectomized control | Gastrectomized Rats | [5] |
Experimental Protocol: In Vivo Mineral Absorption Study
This protocol is based on the methodology used in the study by Suzuki et al. (2010) investigating the effects of this compound on postgastrectomy osteopenia and anemia in rats.
Objective: To determine the effect of this compound supplementation on calcium and iron absorption in a gastrectomized rat model.
Animals: Male Sprague-Dawley rats.
Methodology:
-
Surgical Procedure: Rats undergo either a total gastrectomy or a sham operation.
-
Dietary Intervention: Post-surgery, rats are fed either a control diet or a diet supplemented with this compound (e.g., 50 g/kg of diet) for a period of 30 days.
-
Balance Study: Towards the end of the study period, a metabolic balance study is conducted to measure the intake and fecal and urinary excretion of calcium and iron to determine apparent absorption.
-
Sample Collection and Analysis:
-
Blood samples are collected to measure hemoglobin and hematocrit levels.
-
The femurs are collected to determine bone mineral density and strength.
-
Cecal contents are analyzed for SCFA concentrations and pH.
-
-
Analytical Methods:
-
Mineral concentrations in diet, feces, and urine are determined by atomic absorption spectrophotometry.
-
Bone strength is measured using a three-point bending test.
-
Visualization: Signaling Pathway of this compound-Enhanced Calcium Absorption
Caption: this compound enhances calcium absorption via MLCK and ROCK signaling pathways.
Metabolic Health
This compound supplementation has shown potential benefits for metabolic health, including improvements in lipid profiles and the prevention of metabolic disorders in preclinical models.
Cholesterol-Lowering Effects
In animal studies, this compound consumption has been associated with a reduction in plasma total cholesterol and non-high-density-lipoprotein (non-HDL) cholesterol levels. The exact mechanisms are still under investigation but may be related to the modulation of bile acid metabolism by the gut microbiota.
Prevention of Metabolic Syndrome
Preliminary evidence from animal models of diet-induced obesity suggests that this compound may help prevent the development of metabolic syndrome. These effects are thought to be mediated by the anti-inflammatory properties of butyrate and the overall improvement in gut health.
Data Presentation: Metabolic Health
| Parameter | Effect of this compound Supplementation | Animal Model | Reference |
| Plasma Total Cholesterol | Lowered in this compound-fed rats | Wistar-ST Rats | [1] |
| Non-HDL Cholesterol | Lowered in this compound-fed rats | Wistar-ST Rats | [1] |
Experimental Protocol: Animal Study on Metabolic Health
Objective: To evaluate the effect of this compound supplementation on plasma lipid profiles and markers of metabolic syndrome in a high-fat diet-induced obesity model.
Animals: Male C57BL/6J mice.
Methodology:
-
Dietary Induction: Mice are fed a high-fat diet to induce obesity and metabolic dysfunction.
-
Intervention: A subgroup of mice on the high-fat diet is supplemented with this compound in their drinking water or diet for a specified duration (e.g., 8-12 weeks).
-
Metabolic Phenotyping:
-
Body weight and food intake are monitored regularly.
-
Glucose tolerance and insulin sensitivity tests are performed.
-
-
Sample Collection and Analysis:
-
Blood samples are collected for the analysis of plasma lipids (total cholesterol, HDL-C, LDL-C, triglycerides) and inflammatory markers.
-
Liver and adipose tissues are collected for histological analysis and gene expression studies.
-
-
Analytical Methods:
-
Plasma lipids are measured using commercially available enzymatic kits.
-
Inflammatory cytokines are quantified using ELISA.
-
Immunomodulatory Effects
The immunomodulatory effects of this compound are primarily considered to be indirect, mediated through its profound impact on the gut microbiota and the production of SCFAs.
Indirect Immune Modulation
Butyrate, produced in large quantities from this compound fermentation, is a key modulator of the immune system. It can enhance the gut barrier function and has systemic anti-inflammatory effects. The promotion of beneficial bacteria and the suppression of potential pathogens by this compound also contribute to a balanced immune response.
Direct Immunomodulatory Effects
Currently, there is limited evidence to suggest that this compound directly interacts with immune cells or their receptors, such as Toll-like receptors (TLRs). The prevailing hypothesis is that its immunomodulatory actions are a consequence of its prebiotic activity. Further research is warranted to explore any potential direct effects.
Visualization: Experimental Workflow for Investigating Immunomodulatory Effects
Caption: Workflow for studying the immunomodulatory effects of this compound.
Conclusion
This compound supplementation presents a promising strategy for improving gut health, enhancing mineral absorption, and potentially mitigating metabolic disorders. Its potent prebiotic activity, particularly the stimulation of butyrate production, underpins many of its observed health benefits. While the current evidence is largely derived from preclinical and in vitro studies, the findings are compelling and warrant further investigation in human clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in various health and disease contexts. Further research should focus on elucidating the precise molecular mechanisms underlying its effects on metabolic health and exploring its potential for direct immunomodulation.
References
- 1. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ingestion of this compound, a non-digestible disaccharide, improves postgastrectomy osteopenia and anemia in rats through the promotion of intestinal calcium and iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Epilactose: A Technical Guide to a Novel Functional Food Ingredient
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a promising functional food ingredient with significant prebiotic potential. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, its modulatory effects on the gut microbiota, and the molecular pathways through which it exerts its beneficial effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the application of this compound in functional foods and therapeutics.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide that is naturally present in small quantities in heat-treated milk.[1] Unlike its abundant isomer, lactose, this compound is indigestible in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by beneficial gut bacteria.[2][3] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, which is a key energy source for colonocytes and has a range of health-promoting effects.[2][4][5] Research has demonstrated that this compound supplementation can significantly increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus and stimulate the production of butyrate, a key metabolite for gut health.[2][6]
Enzymatic Synthesis of this compound
The primary method for producing this compound on a larger scale is through the enzymatic epimerization of lactose using the enzyme cellobiose 2-epimerase.[1][7][8]
Experimental Protocol: Enzymatic Synthesis and Purification of this compound
This protocol describes a common method for the synthesis and purification of this compound from lactose using cellobiose 2-epimerase.[7][8]
Materials:
-
Lactose solution (e.g., 70 mg/mL)
-
Recombinant cellobiose 2-epimerase (e.g., from Ruminococcus albus or Caldicellulosiruptor saccharolyticus)[1][7]
-
β-galactosidase
-
Yeast (e.g., Saccharomyces cerevisiae)
-
Na-form cation exchange resin for column chromatography
-
Reaction buffer (pH optimized for the specific cellobiose 2-epimerase, typically around pH 7.5)[1]
Procedure:
-
Enzymatic Conversion:
-
Dissolve lactose in the reaction buffer to the desired concentration.
-
Add cellobiose 2-epimerase to the lactose solution. The enzyme concentration and reaction time will depend on the specific activity of the enzyme preparation (e.g., 40 U/mL for 15 minutes to achieve equilibrium).[8]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-80°C).[1]
-
-
Purification:
-
Lactose Removal (Crystallization): Cool the reaction mixture to induce crystallization of unreacted lactose. Remove the lactose crystals by filtration or centrifugation.[7]
-
Hydrolysis of Remaining Lactose: Treat the supernatant with β-galactosidase to hydrolyze any remaining lactose into glucose and galactose.[7]
-
Monosaccharide Removal: Use yeast fermentation to consume the glucose and galactose.[7]
-
Chromatographic Purification: Apply the resulting solution to a Na-form cation exchange resin column to separate this compound from other components.[7]
-
Elute this compound and collect the purified fractions.
-
Analyze the purity of the collected this compound using techniques such as HPLC. A purity of over 90% can be achieved with this method.[7]
-
Prebiotic Effects of this compound: Quantitative Data
In vitro and in vivo studies have demonstrated the significant prebiotic effects of this compound. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Fermentation of this compound by Human Fecal Microbiota
| Parameter | Control (Blank) | This compound | Lactulose | Raffinose | Citation |
| Butyrate Production (fold increase vs. Blank) | - | 70 (DM), 29 (DV) | Lower than this compound | Lower than this compound | [2][4][5] |
| Total SCFA + Lactate Production (mM at 48h, DM donor) | ~26 | ~222 | ~92 | ~92 | [2] |
| Total SCFA + Lactate Production (mM at 48h, DV donor) | ~12 | ~183 | ~57 | ~79 | [2] |
| DM: Donor on a Mediterranean diet; DV: Donor on a Vegan diet. |
Table 2: In Vivo Effects of this compound Supplementation in Wistar-ST Rats
| Parameter | Control Diet | This compound Diet (4.5%) | Fructooligosaccharide Diet (4.5%) | Citation |
| Cecal Content pH | Higher | Lower | Lower | [6] |
| Cecal Wall Weight | Lower | Increased | Increased | [6] |
| Cecal Contents Weight | Lower | Increased | Increased | [6] |
| Lactobacilli (log copies/g) | Lower | More Numerous | More Numerous | [6] |
| Bifidobacteria (log copies/g) | Lower | More Numerous | More Numerous | [6] |
Mechanism of Action: Modulation of Gut Microbiota and Host Signaling Pathways
This compound exerts its primary effects through its fermentation by the gut microbiota, leading to the production of SCFAs, particularly butyrate. Butyrate then acts as a signaling molecule, influencing host cellular pathways.
Modulation of Gut Microbiota
This compound selectively stimulates the growth of beneficial bacteria. Studies have shown a significant increase in the abundance of butyrate-producing bacteria following this compound fermentation.[2][4]
Butyrate-Mediated Signaling Pathways
Butyrate produced from this compound fermentation influences host physiology primarily through two mechanisms: as an energy source for colonocytes and by activating specific G-protein coupled receptors (GPCRs), namely GPR43 and GPR109A.[9][10]
Experimental Workflow: In Vitro Fecal Fermentation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Butyric acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bioavailability and Intestinal Absorption of Epilactose
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive analysis of the bioavailability, intestinal absorption, and subsequent metabolic fate of epilactose. It synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this emerging prebiotic.
Intestinal Bioavailability of this compound
This compound, a disaccharide composed of galactose and mannose, is categorized as a non-digestible carbohydrate.[1] Its structural properties prevent hydrolysis by mammalian digestive enzymes in the upper gastrointestinal (GI) tract. Consequently, its systemic bioavailability is exceedingly low. The primary metabolic fate of this compound is not absorption into the bloodstream but rather fermentation by the microbiota of the lower intestine.[2][3]
Evidence for Low Systemic Absorption
Direct quantitative studies on this compound absorption are limited; however, several lines of evidence strongly support its minimal absorption profile:
-
In Vitro GI Digestion: Studies using the standardized INFOGEST 2.0 static in vitro digestion model, which simulates the conditions of the mouth, stomach, and small intestine, have demonstrated that this compound exhibits high resistance to digestion.[3][4]
-
Plasma Glucose Levels: Oral administration of this compound to ddY mice did not lead to an elevation in plasma glucose concentrations, indicating it is not broken down into absorbable monosaccharides in the small intestine.[3][5]
Comparative Bioavailability: Lactulose
Due to the scarcity of direct bioavailability data for this compound, data from its close analogue, lactulose, is often used as a proxy. Studies using radiolabeled lactulose have shown that its absorption is minimal.
Table 1: Systemic Absorption of Lactulose in Humans
| Study Parameter | Finding | Reference |
|---|---|---|
| Absorption Rate | <0.4% of ingested radiolabeled lactulose is absorbed. | [6] |
| Site of Absorption | The majority of absorption occurs in the small bowel. | [6] |
| Demographic Factors | No significant effect of age, sex, or presence of irritable bowel syndrome on absorption. |[6] |
Intestinal Transport and Metabolic Fate
The intestinal epithelium forms a selective barrier, with tight junctions preventing the passage of larger molecules like disaccharides between cells.[7] For a substance to be absorbed, it typically requires enzymatic breakdown into monomers and subsequent transport across the apical membrane of enterocytes via specific transporters, such as the sodium-glucose cotransporter (SGLT1).[7][8]
This compound, being indigestible, largely bypasses these mechanisms in the small intestine. The minimal absorption that does occur is likely attributable to passive diffusion across the intestinal epithelium, a process that is slow and inefficient.[9] The vast majority of ingested this compound transits to the colon, where it becomes a substrate for microbial fermentation.
Colonic Fermentation and Metabolite Production
In the colon, this compound serves as a selective substrate for beneficial gut bacteria, solidifying its classification as a prebiotic.[1][5] Fermentation of this compound leads to the proliferation of specific bacterial genera and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) and lactate.[2]
Impact on Gut Microbiota
-
Bifidogenic Effect: this compound promotes the proliferation of Bifidobacterium and Lactobacilli.[3][5]
-
Butyrate Producers: It significantly stimulates butyrate-producing bacteria, a key benefit for gut health.[2]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound results in a robust production of SCFAs, which play a crucial role in gut and systemic health.[2][10] Butyrate, in particular, is the preferred energy source for colonocytes and has anti-inflammatory properties.[2]
Table 2: Metabolite Production from In Vitro Fermentation of Prebiotics Data derived from fermentation using human fecal inocula from a donor on a Mediterranean diet.
| Metabolite | This compound | Lactulose | Raffinose | Unit | Reference |
|---|---|---|---|---|---|
| Butyrate | 70-fold higher vs. Lactulose | - | 63-fold higher vs. Raffinose | Relative Fold Increase | [2] |
| Propionate | Highest Production | Lower | Lower | Relative Concentration | [2][3] |
| Acetate | High Production | High Production | High Production | Relative Concentration | [2][3] |
| Lactate | High Production | High Production | High Production | Relative Concentration | [2] |
| Total SCFAs + Lactate | ~3-fold higher vs. others | - | - | Relative Fold Increase |[2] |
Key Experimental Protocols
This section details the methodologies employed in foundational studies to assess the bioavailability and prebiotic effects of this compound.
Protocol: In Vitro Fermentation (Human Fecal Inocula)
This model assesses the prebiotic potential of a substrate by measuring its fermentation by human gut bacteria.
-
Objective: To quantify metabolite production (SCFAs, lactate, gas) and characterize microbiota shifts upon this compound fermentation.
-
Methodology:
-
Fecal Inoculum: Fresh fecal samples are collected from healthy donors and homogenized to create a fecal slurry, which is added to a basal medium at a concentration of ~1% (w/v).[3]
-
Basal Medium: A nutrient-rich medium is prepared containing components like peptone, yeast extract, bile salts, and various minerals to simulate the colonic environment.[3]
-
Substrate: Filter-sterilized this compound is added at a final concentration of 10 g/L.[3]
-
Anaerobic Conditions: The experiment is conducted in anaerobic conditions, achieved by pressurizing the culture bottle's headspace with N₂, to mimic the oxygen-deprived environment of the colon.[3]
-
Incubation: Cultures are incubated at 37°C for a specified period (e.g., 48 hours).
-
Analysis: Samples are collected at various time points for analysis of SCFAs and lactate (via HPLC or GC-MS), gas production (H₂, CO₂), and microbial composition (via 16S rRNA sequencing).[2][3]
-
Protocol: In Vivo Animal Studies (Rat Model)
Animal models are used to evaluate the physiological effects of this compound consumption.
-
Objective: To determine the effects of dietary this compound on gut health parameters in a living organism.
-
Methodology:
-
Animal Model: Wistar-ST rats are commonly used.[5]
-
Dietary Groups: Animals are divided into groups: a control group, an this compound-supplemented group (e.g., 4.5% of diet), and often a positive control group with a known prebiotic like fructooligosaccharide (FOS).[5][11]
-
Duration: The feeding trial is conducted over a period such as two weeks.
-
Sample Collection: At the end of the trial, animals are euthanized, and cecal contents and tissues are collected.
-
Endpoint Analysis:
-
Protocol: In Vitro Gastrointestinal Digestion (INFOGEST 2.0)
This standardized static model assesses the resistance of a compound to upper GI tract digestion.[4]
-
Objective: To quantify the percentage of this compound that survives digestion in the mouth, stomach, and small intestine.
-
Methodology:
-
Oral Phase: The sample is mixed with a simulated salivary fluid containing amylase at a neutral pH.[4]
-
Gastric Phase: The mixture is acidified with HCl, and pepsin is added to simulate stomach conditions.[4]
-
Intestinal Phase: The pH is neutralized, and a mixture of bile salts and pancreatic enzymes (e.g., pancreatin, trypsin) is added to simulate small intestine conditions.[4]
-
Quantification: The concentration of this compound is measured before and after the full digestion process (typically by HPLC) to calculate its resistance percentage.[4]
-
Conclusion
The available scientific evidence robustly indicates that this compound has very low systemic bioavailability due to its resistance to digestion in the upper gastrointestinal tract. Its primary role is that of a potent prebiotic. Upon reaching the colon, this compound is selectively fermented by beneficial microbiota, leading to a significant increase in the production of short-chain fatty acids, particularly butyrate. This positions this compound as a functional ingredient with significant potential for modulating the gut microbiome and promoting intestinal health. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this compound and other novel prebiotics.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation [mdpi.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactulose in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epithelial Transport [courses.washington.edu]
- 8. Khan Academy [khanacademy.org]
- 9. Absorption of lactulose from mammalian gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prebiotic properties of this compound. | Semantic Scholar [semanticscholar.org]
The Role of Epilactose in Short-Chain Fatty Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Epilactose as a Novel Prebiotic
This compound, a disaccharide composed of galactose and mannose, is emerging as a significant prebiotic with the potential to modulate the gut microbiota and its metabolic output.[1][2] Unlike its isomer lactose, this compound is resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by beneficial bacteria.[3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), particularly butyrate and propionate, which are key signaling molecules with a wide range of physiological benefits. This technical guide provides an in-depth overview of the role of this compound in SCFA production, detailing the experimental protocols for its study and the signaling pathways influenced by its fermentation products.
Data Presentation: Quantitative Analysis of SCFA Production from this compound Fermentation
In vitro fecal fermentation studies have demonstrated the potent effect of this compound on the production of SCFAs. The following table summarizes the quantitative data from a study by Cardoso et al. (2024), which compared the fermentation of this compound with other prebiotics, lactulose and raffinose, using human fecal inocula from donors on a Mediterranean diet (DM) and a Vegan diet (DV).
| Prebiotic Substrate | Donor Diet | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| This compound | DM | Not Reported | 60 ± 2 | 86 ± 5 | 222 ± 5 |
| This compound | DV | Not Reported | 49 ± 9 | 78 ± 6 | 183 ± 24 |
| Lactulose | DM | Not Reported | Not Reported | Not Reported | ~92.5 |
| Lactulose | DV | Not Reported | Not Reported | Not Reported | ~76.3 |
| Raffinose | DM | Not Reported | Not Reported | Not Reported | ~92.5 |
| Raffinose | DV | Not Reported | Not Reported | Not Reported | ~76.3 |
| Blank (No Prebiotic) | DM | Not Reported | Not Reported | Not Reported | ~26.4 |
| Blank (No Prebiotic) | DV | Not Reported | Not Reported | Not Reported | ~26.4 |
Data extracted from Cardoso et al. (2024). Total SCFA values for lactulose, raffinose, and blank are estimated from figures in the publication. The study highlights that this compound fermentation leads to a significant increase in total SCFAs, with a notable and preferential increase in propionate and butyrate concentrations compared to other prebiotics.[1][4]
Experimental Protocols
In Vitro Fecal Fermentation
This protocol outlines a general procedure for the in vitro fermentation of prebiotics using human fecal samples, based on methodologies described in the literature.[5][6][7][8][9]
3.1.1 Materials
-
Fresh human fecal samples from healthy donors
-
Anaerobic phosphate-buffered saline (PBS)
-
Basal fermentation medium (e.g., containing peptone water, yeast extract, and salts)
-
Prebiotic substrates (e.g., this compound, lactulose, raffinose)
-
Anaerobic chamber or jars with gas-generating systems
-
Incubator
-
Sterile culture tubes or a 96-well plate
-
Centrifuge
3.1.2 Procedure
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry (e.g., 10-20% w/v).
-
Inoculation: In sterile culture tubes or a 96-well plate, combine the basal fermentation medium with the prebiotic substrate at the desired concentration. Inoculate the medium with the fecal slurry.
-
Incubation: Tightly seal the tubes or plate and incubate under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: At designated time points, collect samples for SCFA analysis and microbial community analysis.
-
Termination: Stop the fermentation by flash-freezing the samples in liquid nitrogen and store them at -80°C until analysis.
Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)
The following is a generalized protocol for the quantification of SCFAs in fecal fermentation samples using gas chromatography.[4][10][11][12][13]
3.2.1 Materials
-
Fermentation samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl) or other acidifying agent
-
Diethyl ether or other extraction solvent
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.
3.2.2 Procedure
-
Sample Preparation: Thaw the frozen fermentation samples. Acidify the samples by adding HCl to protonate the SCFAs.
-
Internal Standard: Add a known amount of the internal standard solution to each sample.
-
Extraction: Add an extraction solvent (e.g., diethyl ether) to the samples. Vortex vigorously to extract the SCFAs into the organic phase. Centrifuge to separate the phases.
-
Drying: Transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Injection: Inject a small volume of the dried extract into the GC-FID system.
-
Analysis: The SCFAs are separated based on their volatility and detected by the FID. The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Fermentation and SCFA Analysis
Signaling Pathways of Butyrate and Propionate
The fermentation of this compound by gut microbiota leads to a significant increase in the production of butyrate and propionate. These SCFAs exert their beneficial effects through various signaling pathways.
Butyrate serves as the primary energy source for colonocytes and has potent anti-inflammatory and anti-proliferative effects.[14][15] It functions as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that can induce apoptosis in cancer cells and promote the differentiation of regulatory T cells. Butyrate also activates G-protein coupled receptors (GPCRs), such as GPR109A and GPR43, which are involved in immune regulation and gut homeostasis.
Propionate also activates GPCRs and plays a role in regulating glucose and lipid metabolism. It can be taken up by the liver and used as a substrate for gluconeogenesis.
Conclusion
This compound demonstrates significant potential as a prebiotic that can selectively stimulate the production of beneficial SCFAs, particularly butyrate and propionate. This targeted modulation of the gut microbiota's metabolic output underscores the potential of this compound in the development of novel therapeutics and functional foods aimed at improving gut health and preventing or managing a variety of diseases. Further research is warranted to fully elucidate the specific microbial species responsible for this compound fermentation and to explore the full spectrum of its health benefits in human clinical trials.
References
- 1. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dwscientific.com [dwscientific.com]
- 6. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prebiotic Supplementation of In Vitro Fecal Fermentations Inhibits Proteolysis by Gut Bacteria, and Host Diet Shapes Gut Bacterial Metabolism and Response to Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 13. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review [mdpi.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Toxicological and Safety Evaluation of Epilactose
Disclaimer: This document summarizes the currently available public information on the toxicological and safety evaluation of epilactose. A comprehensive safety assessment as typically required for a new food or drug ingredient appears to be largely unavailable in the public domain. Significant data gaps exist, particularly concerning subchronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented herein should be interpreted with caution and is intended for research and informational purposes only.
Introduction
This compound is a disaccharide composed of galactose and mannose, structurally similar to lactose. It is found in small quantities in heat-treated milk and can be produced enzymatically from lactose. Due to its potential prebiotic properties, including the promotion of beneficial gut microbiota, there is growing interest in its application in the food and pharmaceutical industries. A thorough toxicological and safety evaluation is paramount before its widespread use. This guide aims to consolidate the existing safety data for this compound and to outline the standard toxicological evaluation framework that would be necessary for a comprehensive safety assessment.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-O-β-D-galactopyranosyl-D-mannose | |
| CAS Number | 50468-56-9 | |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol |
Non-clinical Safety Assessment
A comprehensive non-clinical safety assessment for a new food ingredient typically involves a battery of in vitro and in vivo studies to evaluate various toxicological endpoints.
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.
Data Presentation: Acute Oral Toxicity of this compound
| Parameter | Value | Classification | Reference |
| GHS Classification | Category 4 | Harmful if swallowed | [1] |
| Hazard Statement | H302 | Harmful if swallowed | [1] |
Experimental Protocols: Acute Oral Toxicity Study (General Protocol)
A standardized acute oral toxicity study, such as one following OECD Guideline 423, would typically involve the following steps:
-
Test System: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Dosage: A stepwise procedure with a starting dose of 300 mg/kg body weight is often used. Depending on the outcome, the dose is increased or decreased in subsequent steps.
-
Administration: The test substance is administered orally by gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Subchronic (typically 90 days) and chronic (typically 1 year or longer) toxicity studies are essential to evaluate the potential adverse effects of repeated exposure to a substance.
Data Presentation: Subchronic and Chronic Toxicity of this compound
No publicly available data from subchronic or chronic toxicity studies on this compound were found. This represents a significant data gap in its safety profile.
Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (General Protocol)
A typical 90-day study in rodents (e.g., rats) according to OECD Guideline 408 would include:
-
Test System: Groups of male and female rodents.
-
Dosage: At least three dose levels and a concurrent control group.
-
Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues from all animals.
-
NOAEL Determination: The highest dose at which no adverse effects are observed (No-Observed-Adverse-Effect Level) is determined.
Genotoxicity assays are performed to detect the potential of a substance to cause damage to genetic material. A standard battery of tests is typically required.
Data Presentation: Genotoxicity of this compound
No publicly available data from genotoxicity studies (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) on this compound were found. This is a critical data gap.
Experimental Protocols: Genotoxicity Testing Battery (General Protocols)
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test in rodents evaluates chromosomal damage by detecting micronuclei in immature erythrocytes.
Long-term carcinogenicity studies in animals are conducted to assess the oncogenic potential of a substance.
Data Presentation: Carcinogenicity of this compound
A material safety data sheet states that no component of this compound is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1] However, this statement is likely based on the absence of data rather than on negative results from specific studies. No dedicated carcinogenicity studies on this compound were found.
Experimental Protocols: Carcinogenicity Study (General Protocol)
A two-year carcinogenicity bioassay in rats and/or mice (following OECD Guideline 451 or 453) is the standard. This involves lifelong administration of the test substance and a thorough histopathological examination for neoplastic lesions.
These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.
Data Presentation: Reproductive and Developmental Toxicity of this compound
No publicly available data from reproductive or developmental toxicity studies on this compound were found.
Experimental Protocols: Reproductive and Developmental Toxicity Studies (General Protocols)
-
Two-Generation Reproduction Toxicity Study (OECD 416): Evaluates effects on fertility, pregnancy, and offspring development over two generations.
-
Prenatal Developmental Toxicity Study (OECD 414): Assesses adverse effects on the pregnant female and the developing embryo and fetus.
Human and Other Relevant Data
Several studies have investigated the physiological effects of this compound in animals, suggesting it has prebiotic properties.
-
Gut Microbiota: Dietary supplementation with this compound in rats led to an increase in beneficial bacteria such as Lactobacilli and bifidobacteria.[2][3]
-
Bile Acid Metabolism: this compound has been shown to inhibit the conversion of primary to secondary bile acids, which may be a protective effect against colon cancer.[2][3]
-
Blood Glucose: Oral administration of this compound did not elevate plasma glucose concentration in mice.[2]
-
Mineral Absorption: Studies in rats suggest that this compound may promote the absorption of calcium and magnesium.[3]
While these studies provide some insight into the biological activity of this compound, they do not substitute for formal toxicological evaluations.
Regulatory Status
No information was found regarding a Generally Recognized as Safe (GRAS) notification for this compound with the U.S. Food and Drug Administration (FDA) or a novel food application with the European Food Safety Authority (EFSA).
Environmental Toxicity
Data Presentation: Environmental Toxicity of this compound
| Parameter | Value | Classification | Reference |
| GHS Classification | Category 1 (Acute) | Very toxic to aquatic life | [1] |
| Hazard Statement | H400 | Very toxic to aquatic life | [1] |
| GHS Classification | Category 1 (Chronic) | Very toxic to aquatic life with long lasting effects | [1] |
| Hazard Statement | H410 | Very toxic to aquatic life with long lasting effects | [1] |
Visualizations
Caption: A typical workflow for the toxicological evaluation of a new ingredient.
Conclusion
The available data on the toxicological and safety profile of this compound is sparse. While it is classified as "harmful if swallowed" and toxic to aquatic life based on a material safety data sheet, crucial data from systematic toxicological studies, including subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are not publicly available. The existing research focuses primarily on its potential prebiotic and physiological effects. A comprehensive and rigorous toxicological evaluation following international guidelines is necessary to establish a complete safety profile and to support any future applications of this compound in food or pharmaceutical products. Researchers and developers should be aware of these significant data gaps and the need for further extensive safety studies.
References
Epilactose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Identity, Synthesis, Analysis, and Biological Activity of a Promising Prebiotic
Introduction
Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide and a structural isomer of lactose, distinguished by the epimerization of the glucose unit to mannose.[1] Naturally occurring in small amounts in heat-treated milk, this compound is gaining significant attention within the scientific community for its potential as a prebiotic agent.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating key information on its chemical identification, synthesis, analytical quantification, and biological effects to support researchers, scientists, and drug development professionals in their endeavors.
Chemical Identification and Properties
This compound is a white, solid carbohydrate.[3] A summary of its key chemical identifiers and properties is presented in the table below for easy reference.
| Identifier | Value | Source(s) |
| CAS Number | 50468-56-9 | [3][4][5][6][7][8][9] |
| Deprecated CAS Number | 20869-27-6 | [10][11][12] |
| Chemical Formula | C₁₂H₂₂O₁₁ | [4][5][6][8][9][11][12][13][14][15] |
| Molecular Weight | 342.30 g/mol | [4][5][6][8][9][10][12][13][14][15] |
| IUPAC Name | (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | [5][10][13] |
| SMILES | O--INVALID-LINK--C=O">C@H--INVALID-LINK--CO">C@@HO[C@@H]1--INVALID-LINK----INVALID-LINK--O1">C@@HO | [6] |
| Synonyms | 4-O-β-D-galactopyranosyl-D-mannose, Galβ1-4Man | [10][12][13][14] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [3][8] |
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
The most common and efficient method for producing this compound is through the enzymatic conversion of lactose using the enzyme cellobiose 2-epimerase.[4][16][17]
Objective: To synthesize and purify this compound from lactose.
Materials:
-
Lactose solution (e.g., 50 g/L in Tris-HCl buffer, 50 mM, pH 7.5)
-
Recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus produced by Saccharomyces cerevisiae
-
β-galactosidase from Aspergillus niger (AnGal)
-
Baker's yeast (Saccharomyces cerevisiae)
-
Activated charcoal
-
Ethanol
Methodology:
-
Enzymatic Conversion:
-
Incubate the lactose solution with recombinant cellobiose 2-epimerase at 80°C for 90 minutes.[17] This reaction converts a portion of the lactose into this compound.
-
-
Purification Step 1: Removal of Residual Lactose:
-
After the initial enzymatic reaction, the mixture will contain both this compound and unreacted lactose.
-
To selectively remove the lactose, treat the mixture with β-galactosidase from Aspergillus niger (AnGal). The optimal conditions for this step are a pH of 4.41 and a temperature of 37°C for 45 minutes.[17] This enzyme hydrolyzes the lactose into glucose and galactose while having minimal effect on this compound.
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes.[17]
-
-
Purification Step 2: Removal of Monosaccharides:
-
The resulting mixture now contains this compound, glucose, and galactose.
-
To remove the monosaccharides, treat the mixture with baker's yeast (Saccharomyces cerevisiae), which will consume the glucose and galactose.[17]
-
Alternatively, activated charcoal can be used to adsorb the monosaccharides.[17]
-
-
Final Recovery:
-
If using yeast, separate the yeast cells from the this compound solution by centrifugation.
-
If using activated charcoal, the this compound can be desorbed using an ethanol solution.[17]
-
The final product is a solution enriched in this compound. A purity of 87% and a yield of 76.4% can be achieved with this two-step purification process.[17]
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A dual HPLC method can be employed for the accurate quantification of this compound, particularly in complex matrices like milk where it coexists with lactose and lactulose.[13]
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Method 1: C18 column with a UV detector
-
Method 2: Trimodal stationary phase column (hydrophilic interaction, anion- and cation-exchange) with an evaporative light scattering detector (ELSD) or a Refractive Index (RI) detector.[13][18]
Reagents:
-
Acetonitrile (ACN)
-
Water
-
Mobile phase for Method 1: Ion-pair reagent in eluent
-
Mobile phase for Method 2: Acetonitrile/ammonium formate buffer[13] or Acetonitrile/Methanol/Water (75/20/5) for RI detection.[19]
Methodology:
-
Sample Preparation (for milk samples):
-
Perform a precolumn derivatization of the sample.[13]
-
-
Chromatographic Separation:
-
Method 1 (for Lactose and this compound):
-
Inject the derivatized sample onto a C18 column.
-
Use an ion-pair reagent as the eluent.
-
Detect the separated compounds using a UV detector.[13]
-
-
Method 2 (for Lactulose):
-
Inject the derivatized sample onto a trimodal stationary phase column.
-
Use an acetonitrile/ammonium formate buffer as the eluent.
-
Detect the compound using an ELSD.[13]
-
-
Alternative Method (for Lactose, this compound, and Lactulose with RI detection):
-
Use a polymer-based amino HILIC column (e.g., Shodex VG-50 4E).
-
Set the column temperature to 40°C.
-
Use a mobile phase of acetonitrile/methanol/water (75/20/5) at a flow rate of 1.0 mL/min.
-
Detect the separated sugars using a Refractive Index (RI) detector. The typical elution order is lactulose, followed by this compound, and then lactose.[19]
-
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations for this compound, lactose, and lactulose.
-
Determine the concentration of each sugar in the sample by comparing its peak area to the calibration curve.
-
Biological Activity and Signaling Pathways
The primary biological function of this compound is its role as a prebiotic.[5][6][10][20] As a non-digestible carbohydrate, it passes through the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon.[1]
Mechanism of Action:
The prebiotic activity of this compound is primarily mediated through the modulation of the gut microbiota.[6] In vitro fermentation studies using human fecal inocula have demonstrated that this compound significantly stimulates the growth of butyrate-producing bacteria.[6][20] This leads to a notable increase in the production of short-chain fatty acids (SCFAs), particularly butyrate.[6] For instance, in the presence of this compound, butyrate production was found to be significantly higher compared to other prebiotics like lactulose and raffinose.[6]
While a direct signaling pathway initiated by this compound binding to a specific host cell receptor has not been elucidated, its indirect effects via SCFA production are well-documented. Butyrate, for example, serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory and anti-proliferative effects in the colon.
The diagram below illustrates the workflow for evaluating the prebiotic potential of this compound.
Caption: Experimental workflow for evaluating the prebiotic effects of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a compelling candidate for various applications in research and the development of new therapeutic and nutritional products.
-
Functional Foods and Nutraceuticals: As a prebiotic that promotes the growth of beneficial gut bacteria and the production of health-promoting metabolites like butyrate, this compound is a strong candidate for inclusion in functional foods and dietary supplements aimed at improving gut health.[7]
-
Therapeutic Potential: The ability of this compound to modulate the gut microbiota and inhibit the conversion of primary to secondary bile acids suggests its potential use in the prevention or management of colon cancer.[3][5]
-
Research Tool: this compound can be used as a research tool to study the intricate interactions between diet, the gut microbiome, and host health. Its specific stimulation of butyrate-producing bacteria makes it valuable for investigating the role of butyrate in various physiological processes.
The following diagram illustrates the general process of this compound synthesis and purification for research and development purposes.
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Conclusion
This compound is an emerging prebiotic with significant potential for applications in human health and nutrition. Its well-defined chemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further research and development. The ability of this compound to selectively stimulate butyrate-producing bacteria in the gut highlights its potential as a valuable ingredient in functional foods and as a therapeutic agent for promoting gut health. This technical guide serves as a foundational resource for scientists and professionals seeking to explore the promising applications of this unique disaccharide.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shodex.com [shodex.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. lcms.cz [lcms.cz]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. Sialyllactose Attenuates Inflammation and Injury of Intestinal Epithelial Cells upon Enterotoxigenic Escherichia coli Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 16. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 17. Drawing diagrams – Software development for researchers [danielk.developer.irf.se]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for Epilactose Production Using Cellobiose 2-Epimerase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic production of epilactose from lactose using cellobiose 2-epimerase. This compound, a rare sugar, is recognized for its prebiotic properties, including promoting the growth of beneficial gut bacteria and enhancing mineral absorption, making it a valuable ingredient for functional foods and pharmaceutical applications.[1][2]
Introduction to Cellobiose 2-Epimerase
Cellobiose 2-epimerase (CE) is an enzyme that catalyzes the reversible epimerization of the D-glucose residue at the reducing end of β-1,4-linked disaccharides to a D-mannose residue.[3] When lactose is used as a substrate, CE converts it into this compound (4-O-β-D-galactopyranosyl-D-mannose).[4] Some cellobiose 2-epimerases, particularly those from thermophilic organisms, can also catalyze the isomerization of lactose to lactulose.[3][5] The enzymatic production of this compound is a promising alternative to chemical synthesis, offering high specificity and milder reaction conditions.[6]
Enzyme Sources and Characteristics
Cellobiose 2-epimerases have been identified in and recombinantly produced from various microorganisms, including mesophilic and thermophilic bacteria. The choice of enzyme depends on the desired process conditions, such as temperature and pH.
Table 1: Characteristics of Selected Cellobiose 2-Epimerases for this compound Production
| Enzyme Source | Recombinant Host | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Caldicellulosiruptor saccharolyticus | Saccharomyces cerevisiae | 7.5 | 80 | High thermostability; also produces lactulose.[7][8][9] |
| Cellulosilyticum lentocellum | Escherichia coli | 8.0 | 40 | Mesophilic, suitable for lower temperature applications.[10] |
| Dysgonomonas gadei | Escherichia coli | 7.5 | 40 | Mesophilic, active at low temperatures to reduce microbial growth.[10] |
| Metagenome (from thermal aquatic habitat) | Escherichia coli | 7.0 - 8.0 | 60 | High thermostability and catalytic efficiency.[1] |
| Flavobacterium johnsoniae | Escherichia coli | Not specified | Not specified | Mesophilic, effective in milk systems at low temperatures.[11] |
| Pedobacter heparinus | Escherichia coli | Not specified | Not specified | Mesophilic, effective in milk systems at low temperatures.[11] |
| Caldicellulosiruptor bescii | Not specified | 7.5 | 70 | Exceptional pH and temperature stability.[12] |
| Roseburia faecis | Not specified | 8.0 | 50 | Mesophilic.[12] |
| Treponema brennaborense | Not specified | Not specified | 45 | High catalytic efficiency at lower temperatures.[13] |
| Thermoanaerobacterium saccharolyticum | Bacillus subtilis | Not specified | Not specified | Food-grade production system.[14] |
| Rhodothermus marinus | Bacillus subtilis | Not specified | Not specified | High epimerization activity.[15] |
Enzymatic Reaction Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic conversion of lactose to this compound and a general experimental workflow for its production and purification.
Caption: Enzymatic conversion of lactose to this compound.
Caption: General experimental workflow for this compound production.
Quantitative Data on this compound Production
The yield of this compound is influenced by the enzyme source, reaction conditions, and process type (batch vs. continuous).
Table 2: Summary of this compound Production Yields and Conditions
| Enzyme Source | Substrate | Process Type | Temperature (°C) | Time (h) | This compound Yield (%) | Reference |
| Dysgonomonas gadei CE | Milk Ultrafiltrate | Batch | 8 | 28 | 29.9 | [10] |
| Dysgonomonas gadei CE | Milk Ultrafiltrate | Continuous EMR | 8 | Continuous | 18.5 | [10] |
| Caldicellulosiruptor saccharolyticus CE | 50 g/L Lactose | Batch | 80 | 1.5 | 27 | [7][9] |
| Metagenomic CE | 50 mM Lactose | Batch | 60 | 0.25 | 26 | [1] |
| Flavobacterium johnsoniae CE | Milk | Batch | 8 | 24 | ~33 | [11] |
| Pedobacter heparinus CE | Milk | Batch | 8 | 24 | ~30 | [11] |
| Thermoanaerobacterium saccharolyticum CE | 300 g/L Whey Powder | Batch | Not specified | 1 | 22.3 (66.9 g/L) | [14] |
| Rhodothermus marinus CE | 300 g/L Lactose | Batch | Not specified | 4 | 29.5 | [15] |
| Caldicellulosiruptor saccharolyticus CE | Milk | Batch | 50 | 24 | 15.5 | [5] |
| Caldicellulosiruptor saccharolyticus CE | Milk | Batch | 8 | 72 | 13.6 | [5] |
Experimental Protocols
Protocol for Recombinant Enzyme Production
This protocol is a generalized procedure based on common practices for expressing cellobiose 2-epimerase in E. coli.
-
Gene Cloning and Expression Vector Construction:
-
Synthesize the gene encoding the desired cellobiose 2-epimerase with appropriate restriction sites.
-
Ligate the gene into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Elute the purified enzyme and dialyze against a suitable storage buffer.
-
Protocol for Enzymatic Production of this compound
This protocol describes a typical batch reaction for this compound synthesis.
-
Reaction Setup:
-
Enzymatic Reaction:
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes).[9]
-
-
Analysis of Products:
-
Analyze the composition of the reaction mixture (lactose, this compound, and any by-products like lactulose) using High-Performance Liquid Chromatography (HPLC).[9]
-
Protocol for Downstream Purification of this compound
A multi-step approach is often required to purify this compound from the reaction mixture.[4][16][17]
-
Removal of Unreacted Lactose:
-
Crystallization: Concentrate the reaction mixture and cool to a low temperature (e.g., 6°C) for an extended period (e.g., 72 hours) to crystallize and remove a significant portion of the unreacted lactose.[17]
-
Enzymatic Hydrolysis: Treat the mixture with β-galactosidase, which selectively hydrolyzes lactose to glucose and galactose, while having a lower activity on this compound.[16]
-
-
Removal of Monosaccharides:
-
Yeast Fermentation: Utilize a suitable microorganism, such as Saccharomyces cerevisiae, to consume the glucose and galactose generated in the previous step, leaving the this compound in the solution.[16]
-
-
Final Purification:
Logical Relationships in this compound Production
The efficiency and outcome of this compound production are governed by several interconnected factors.
Caption: Key factors influencing this compound production.
Conclusion
The use of cellobiose 2-epimerase presents a highly effective and specific method for the production of the prebiotic this compound from lactose. By selecting an appropriate enzyme and optimizing reaction and purification protocols, researchers and industry professionals can efficiently produce high-purity this compound for applications in the food and pharmaceutical industries. The development of food-grade recombinant expression systems and the use of enzymes active at low temperatures further enhance the industrial feasibility of this bioconversion process.[11][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel cellobiose 2-epimerases for the production of this compound from milk ultrafiltrate containing lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Construction of an enzymatic route using a food-grade recombinant Bacillus subtilis for the production and purification of this compound from lactose: Institute of Food Science and Biotechnology [ilb.uni-hohenheim.de]
- 15. Improvement of cellobiose 2-epimerase expression in Bacillus subtilis for efficient bioconversion of lactose to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repositorium.uminho.pt [repositorium.uminho.pt]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-O-β-D-galactopyranosyl-D-mannose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of 4-O-β-D-galactopyranosyl-D-mannose, also known as epilactose. This disaccharide is a valuable compound for research in glycobiology and drug development due to its prebiotic properties.
Chemical Synthesis of 4-O-β-D-galactopyranosyl-D-mannose
A successful chemical synthesis of 4-O-β-D-galactopyranosyl-D-mannose has been developed with an overall yield of 50%.[1][2] This method involves the strategic use of protecting groups to achieve the desired stereochemistry and regioselectivity. The key steps include the preparation of a suitably protected mannose acceptor and a galactose donor, followed by their coupling and subsequent deprotection.
Experimental Protocols
1. Synthesis of Mannose Acceptors:
The synthesis begins with the regioselective protection of D-mannose to prepare a suitable acceptor with a free hydroxyl group at the C-4 position.
2. Synthesis of Galactose Donors:
A galactose donor is prepared from D-galactose with appropriate protecting groups and an activating group at the anomeric position to facilitate the glycosylation reaction.
3. Glycosylation (Coupling Reaction):
The protected mannose acceptor and galactose donor are coupled to form the disaccharide backbone.
4. Deprotection:
The protecting groups are removed from the coupled disaccharide to yield the final product, 4-O-β-D-galactopyranosyl-D-mannose.
Quantitative Data Summary
| Step | Intermediate/Product | Yield |
| Overall | 4-O-β-D-galactopyranosyl-D-mannose | 50%[1][2] |
| Detailed yields for intermediate steps are outlined in the source literature. |
All synthesized compounds are characterized by NMR and HRMS spectra to confirm their identity and purity.[1][2]
Logical Workflow for Chemical Synthesis
Caption: General workflow for the chemical synthesis of 4-O-β-D-galactopyranosyl-D-mannose.
Enzymatic Synthesis of 4-O-β-D-galactopyranosyl-D-mannose
An alternative and environmentally friendly approach to synthesizing this compound is through enzymatic conversion of lactose using cellobiose 2-epimerase (EC 5.1.3.11).[1] This method offers a single-step reaction from a readily available substrate.[1]
Experimental Protocol
A practical purification method for this compound synthesized from lactose with cellobiose 2-epimerase has been established.[3][4][5] The general steps are as follows:
-
Enzymatic Conversion: Lactose is treated with cellobiose 2-epimerase to produce a mixture containing this compound.
-
Lactose Removal: The majority of the unreacted lactose is removed by crystallization.
-
Lactose Hydrolysis: The remaining lactose is hydrolyzed into glucose and galactose using β-galactosidase.
-
Monosaccharide Removal: The resulting monosaccharides are removed by yeast fermentation.
-
Purification: The final purification of this compound is achieved by column chromatography using a Na-form cation exchange resin.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Lactose |
| Enzyme | Cellobiose 2-epimerase from Ruminococcus albus NE1[3][4][5] |
| Final Purity | 91.1%[3][4][5] |
| Recovery Yield | 42.5%[3][4][5] |
Experimental Workflow for Enzymatic Synthesis and Purification
Caption: Workflow for the enzymatic synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of this compound [ccspublishing.org.cn]
- 3. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purification of Epilactose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of epilactose from a reaction mixture. The following sections outline various techniques, present quantitative data for comparison, and provide step-by-step experimental methodologies.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide and an epimer of lactose with significant potential as a prebiotic in functional foods and pharmaceuticals.[1][2] It is typically produced enzymatically from lactose using cellobiose 2-epimerase, resulting in a reaction mixture containing this compound, unreacted lactose, and potentially other monosaccharides.[1][3] The structural similarity between this compound and lactose presents a significant challenge for purification.[4] This document details several effective strategies to isolate and purify this compound.
Purification Strategies Overview
Several methods have been developed for the purification of this compound, ranging from multi-step enzymatic and chromatographic procedures to more streamlined, food-grade processes. The primary strategies include:
-
Multi-Step Enzymatic and Chromatographic Purification: A comprehensive method involving sequential removal of impurities.[3][5]
-
Two-Step Food-Grade Purification: An efficient method focusing on enzymatic lactose removal and microbial treatment of monosaccharides.[1]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) for analytical and semi-preparative scale purification.[6][7][8]
-
Selective Fermentation: A biotechnological approach utilizing microorganisms to selectively consume residual lactose.[9]
The logical workflow for the primary purification strategies is illustrated in the diagram below.
Figure 1: Logical workflows for major this compound purification strategies.
Quantitative Data Summary
The efficacy of different purification strategies can be compared based on the final purity and overall yield of this compound. The table below summarizes the quantitative data from various published methods.
| Purification Strategy | Key Steps | Purity (%) | Yield (%) | Reference |
| Multi-Step Enzymatic & Chromatographic | Crystallization, β-galactosidase, Yeast, Ion Exchange Chromatography | 91.1 | 42.5 | [3][5] |
| Two-Step Food-Grade | Selective β-galactosidase, Yeast Treatment | 87 | 76.4 | [1] |
| Semi-Preparative HPLC | Crystallization, Ligand-Exchange Chromatography | 99 | 51 | [8] |
| Enzymatic Route with Chromatography | Lactose degradation, Yeast fermentation, Cation exchange chromatography | >98 | 24.0 | [4] |
| Selective Fermentation | Fermentation with specific microorganisms to remove lactose/lactulose | >95 | Not Specified | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification of this compound.
Protocol 1: Two-Step Food-Grade Purification of this compound
This protocol is based on a method that avoids the use of extensive chromatographic steps, making it suitable for larger-scale, food-grade production.[1]
Step 1: Selective Enzymatic Hydrolysis of Lactose
-
Enzyme Selection: Screen various β-galactosidase enzymes to identify one with high specificity for lactose hydrolysis and low activity towards this compound. Aspergillus niger β-galactosidase (AnGal) has been shown to be effective.[1]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 45 minutes).[1] Reaction time is critical to maximize lactose hydrolysis while minimizing this compound degradation.[1]
-
Enzyme Inactivation: Stop the reaction by heat inactivation, for example, by heating the mixture at 100°C for 10 minutes.[1]
-
Analysis: Analyze the sugar composition using HPLC to confirm the hydrolysis of lactose into glucose and galactose.
Step 2: Removal of Monosaccharides by Yeast Treatment
-
Yeast Strain: Use a microorganism capable of consuming glucose and galactose but not this compound. Baker's yeast (Saccharomyces cerevisiae) is a suitable choice.[1]
-
Inoculation: Add the yeast to the reaction mixture from Step 1, which now contains this compound, glucose, and galactose.
-
Fermentation: Incubate the mixture under conditions suitable for yeast growth and sugar consumption (e.g., 30°C with agitation).
-
Monitoring: Monitor the concentration of monosaccharides over time using HPLC.
-
Cell Removal: Once the monosaccharides are consumed, remove the yeast cells by centrifugation or filtration.
-
Final Product: The resulting supernatant is a purified this compound solution. Further concentration or drying can be performed as needed.
The workflow for this two-step purification process is depicted below.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Accurate Quantification of Epilactose using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of epilactose, a lactose isomer with prebiotic properties, using various High-Performance Liquid Chromatography (HPLC) methods. The following sections outline specific methodologies, including a dual HPLC system for complex matrices, a Hydrophilic Interaction Liquid Chromatography (HILIC) method for simultaneous analysis of lactose isomers, and a High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) method.
Introduction
This compound is a disaccharide and an epimer of lactose, where the glucose moiety is epimerized at the C-2 position. It can be formed from lactose through the Lobry de Bruyn-Alberda van Ekenstein transformation during heat treatment or by enzymatic conversion.[1][2] The accurate quantification of this compound is crucial in the food and pharmaceutical industries, particularly in the analysis of dairy products and the development of prebiotics.[3][4] HPLC is a powerful and widely used technique for the separation and quantification of carbohydrates like this compound due to its high resolution and sensitivity.[4] This guide details three robust HPLC methods for this compound analysis.
Method 1: Dual HPLC System for Complex Matrices (e.g., Milk)
This method utilizes a dual HPLC system to accurately quantify lactose, this compound, and lactulose in complex food matrices like milk.[1] It involves two separate chromatographic systems running in parallel after a pre-column derivatization step.[2][5] Method 1A is specific for lactose and this compound, while Method 1B quantifies lactulose.[1][3]
Experimental Protocol: Method 1A - Lactose and this compound Quantification
1. Sample Preparation and Pre-column Derivatization: [5][6]
- To 300 µL of the milk sample or standard solution, add 150 µL of 2 M HClO₄ to precipitate proteins.
- Incubate the mixture on ice for 10 minutes.
- Centrifuge at 13,000 x g and 4°C for 3 minutes.
- Transfer 300 µL of the supernatant to a new tube and neutralize with 100 µL of 2 M KOH.
- Add 200 µL of an internal standard solution (e.g., 20 mM xylose).
- For derivatization, take a 200 µL aliquot of the prepared sample and add 200 µL of 0.9 M p-aminobenzoic acid dissolved in a dimethyl sulfoxide/acetic acid solution (70/30, v/v) and 10 mg of sodium cyanoborohydride.
- Incubate the reaction mixture for 30 minutes at 60°C.
- Cool the samples on ice before injection.
- Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 3 µm).[6]
- Mobile Phase: 20 mM tetrabutylammonium hydrogen sulfate (ion-pair reagent) in 50 mM sodium phosphate buffer, pH 2.0.[6]
- Flow Rate: 0.5 mL/min.[6]
- Column Temperature: 25°C.[6]
- Detector: UV/VIS Detector at 303 nm.[6]
- Injection Volume: 10 µL.[6]
Experimental Workflow: Dual HPLC Method
Caption: Workflow for the dual HPLC analysis of this compound.
Method 2: HILIC for Simultaneous Separation of Lactose, this compound, and Lactulose
This method employs a polymer-based amino Hydrophilic Interaction Liquid Chromatography (HILIC) column for the baseline separation of lactulose, this compound, and lactose in a single run.[7]
Experimental Protocol
1. Sample Preparation:
- For liquid samples like milk, a protein precipitation step as described in Method 1A (steps 1-4) is recommended.
- For solid samples, dissolve an accurately weighed amount in a mixture of acetonitrile and water (1:1, v/v).
- Sonicate for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Column: Shodex VG-50 4E (4.6 mm ID x 250 mm, 5 µm) or a similar polymer-based amino HILIC column.[7]
- Mobile Phase: Acetonitrile/Methanol/Water (75/20/5, v/v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 40°C.[7]
- Detector: Refractive Index (RI) Detector.[7]
- Injection Volume: 5 µL of a 5 mg/mL solution.[7]
Logical Diagram: Comparison of HPLC Methods
Caption: Comparison of different HPLC methods for this compound analysis.
Method 3: Simple HPLC-RI for this compound and Related Sugars
This method provides a straightforward and rapid approach for the quantification of this compound along with other related sugars like fructose, galactose, and lactose using an amino column and refractive index detection.[9][10]
Experimental Protocol
1. Sample Preparation: [9][10]
- For syrup formulations, accurately weigh a quantity of the syrup and dissolve it in a 1:1 mixture of acetonitrile and water.
- Shake the solution for approximately 10 minutes to ensure homogeneity and dilute to the desired volume with the same solvent.
- Filter the solution through a 0.45 µm Millipore filter prior to injection.
- Column: Amino column (e.g., 3 µm NH₂, 4.6 x 150 mm).[10]
- Mobile Phase: Acetonitrile/Water (75:25, v/v).[9][10]
- Flow Rate: 1.0 mL/min.[9][10]
- Column Temperature: 40°C.[10]
- Detector: Refractive Index (RI) Detector.[9][10]
- Injection Volume: 20 µL.[9][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described HPLC methods.
| Parameter | Method 1: Dual HPLC (this compound) | Method 2: HILIC | Method 3: HPLC-RI |
| Column | C18 | Polymer-based amino HILIC | Amino |
| Detector | UV (after derivatization) | Refractive Index (RI) | Refractive Index (RI) |
| Limit of Detection (LOD) | 4.73 mg/L (in milk)[1][2] | Not explicitly stated, but high linearity from 500 µg/L[8] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Run Time | Not explicitly stated | < 15 minutes | < 15 minutes[9] |
| Key Advantage | High accuracy in complex matrices[1][2] | Baseline separation of isomers | Simplicity and speed[9][11] |
Conclusion
The choice of HPLC method for this compound quantification depends on the sample matrix, the required sensitivity, and the availability of instrumentation. The dual HPLC system is ideal for complex matrices where high accuracy is paramount. The HILIC method offers excellent resolution for the simultaneous separation of lactose and its isomers. The HPLC-RI method provides a simple and rapid alternative for less complex samples. Proper method validation is essential to ensure accurate and reliable results in routine analysis.
References
- 1. Ion-pair high-performance liquid chromatography for determining disaccharide composition in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraperformance ion-pairing liquid chromatography with on-line electrospray ion trap mass spectrometry for heparin disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 4. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of heparan sulfate oligosaccharides with ion pair-reverse phase capillary high performance liquid chromatography-microelectrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Epilactose, Lactose, and Lactulose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of the structurally similar disaccharides: epilactose, lactose, and lactulose. The accurate quantification of these compounds is critical in the food industry, particularly in dairy processing, as well as in pharmaceutical formulations where lactulose is an active ingredient and lactose is a common excipient.
Introduction
Lactose, a primary component of milk, can be converted to its isomers, lactulose and this compound, through heat treatment or enzymatic processes.[1][2] While lactulose is utilized as a prebiotic and a pharmaceutical agent, its presence, along with this compound, can also serve as an indicator of the intensity of heat treatment in dairy products.[1][3] The structural similarity of these isomers presents a significant analytical challenge, necessitating high-resolution separation techniques for their accurate determination. This document outlines various chromatographic and electrophoretic methods that can be employed for this purpose.
Analytical Methods Overview
Several analytical techniques have been successfully applied to the separation of this compound, lactose, and lactulose. The most prominent among these are High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of these disaccharides. Various HPLC modes, including Hydrophilic Interaction Liquid Chromatography (HILIC) and separation on amino-propyl functionalized silica columns, have proven effective.[1][3] Detection is commonly achieved using Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or UV detection following pre-column derivatization.[2][4]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.[5] This technique is particularly well-suited for the separation of complex carbohydrate mixtures, including isomers.[5]
Gas Chromatography (GC) can also be employed for the analysis of these disaccharides, but it requires prior derivatization to convert the non-volatile sugars into volatile compounds.[6][7] While GC can offer high resolution, the derivatization step adds complexity to the sample preparation process.[8]
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio.[9][10] CE methods have been developed for the separation of various carbohydrates, including isomers.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods for the separation of this compound, lactose, and lactulose.
Table 1: HPLC Methods - Quantitative Data
| Parameter | Method 1: HILIC-RI | Method 2: Dual HPLC | Method 3: HPLC-RI |
| Column | Shodex HILICpak VG-50 4E | C18 (for Lactose & this compound); Trimodal stationary phase (for Lactulose) | Amino-based columns (in-series) |
| Mobile Phase | Acetonitrile/Methanol/Water (75/20/5, v/v/v) | Ion-pair reagent (for C18); Acetonitrile/Ammonium formate buffer (for trimodal) | Acetonitrile/Water (75:25, v/v) |
| Detector | Refractive Index (RI) | UV (after derivatization) & ELSD | Refractive Index (RI) |
| Linearity Range | 500 µg/L - 10 g/L[3] | Not specified | 0.060–1.006 mg/mL (for Lactulose)[11] |
| Limit of Detection (LOD) | Not specified | Lactose: 3.32 mg/L; this compound: 4.73 mg/L; Lactulose: 139 mg/L[2] | 0.013 mg/mL (for Lactulose)[11] |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.028 mg/mL (for Lactulose)[11] |
| Run Time | < 15 minutes[1] | Not specified | Not specified |
Table 2: HPAEC-PAD Method - Quantitative Data
| Parameter | Method Details |
| Column | Dionex CarboPac SA10-4µm |
| Eluent | 4 mM KOH |
| Detector | Pulsed Amperometric Detection (PAD) |
| Linearity (r²) | >0.996 for Lactose and Lactulose |
| Limit of Detection (LOD) | Lactose: 0.036 mg/L; Lactulose: 0.087 mg/L[12] |
| Limit of Quantification (LOQ) | Lactose: 0.12 mg/L; Lactulose: 0.289 mg/L[12] |
| Run Time | < 8 minutes[12] |
Experimental Protocols
Protocol 1: HILIC-RI Method for the Separation of this compound, Lactose, and Lactulose
This protocol is based on the method described for the Shodex HILICpak VG-50 4E column.[1][3]
1. Instrumentation
-
HPLC system with a quaternary pump
-
Autosampler
-
Column oven
-
Refractive Index (RI) detector
2. Materials and Reagents
-
Shodex HILICpak VG-50 4E column (4.6 mm ID x 250 mm, 5 µm)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Lactose, lactulose, and this compound standards
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile/Methanol/Water = 75/20/5 (v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL[1]
-
Detection: Refractive Index (RI)
4. Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of lactose, lactulose, and this compound in deionized water. From the stock solutions, prepare a mixed standard solution containing all three analytes at the desired concentrations (e.g., 5 mg/mL each).[1]
-
Sample Preparation: Dilute samples with deionized water to fall within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times and resolution of the three sugars. The expected elution order is lactulose, followed by this compound, and then lactose.[1]
-
Inject the prepared samples.
-
Construct a calibration curve by injecting a series of standards of known concentrations.
-
Quantify the amount of each sugar in the samples by comparing their peak areas to the calibration curve.
Protocol 2: HPAEC-PAD Method for the Fast Separation of Lactose and Lactulose
This protocol is a rapid method suitable for the analysis of lactose and lactulose in milk products.[12]
1. Instrumentation
-
High-Pressure Ion Chromatography (HPIC) system
-
Eluent generator
-
Autosampler
-
Thermostatted column compartment
-
Electrochemical detector with a gold working electrode and a pH-Ag/AgCl reference electrode
2. Materials and Reagents
-
Thermo Scientific™ Dionex™ CarboPac™ SA10-4µm column[12]
-
Potassium hydroxide (KOH) eluent generator cartridge
-
Deionized water (18.2 MΩ·cm)
-
Lactose and lactulose standards
3. Chromatographic Conditions
-
Eluent: 4 mM KOH[12]
-
Flow Rate: 1.45 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrates.
4. Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of lactose and lactulose (e.g., 1000 mg/L) in deionized water. Prepare working standards by diluting the stock solutions to concentrations ranging from 0.5 to 25 mg/L.[12]
-
Sample Preparation (for milk products): Dilute the sample with deionized water. For example, dilute milk 1:100. Filter the diluted sample through a 0.22 µm syringe filter.
5. Analysis Procedure
-
Equilibrate the system with the eluent until a stable baseline is obtained.
-
Inject the standard solutions to establish retention times and generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify lactose and lactulose in the samples based on their retention times and the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Concluding Remarks
The choice of the most suitable analytical method for the separation of this compound, lactose, and lactulose depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. HPLC methods, particularly those employing HILIC columns, offer robust and reliable separation with good resolution.[1][3] HPAEC-PAD stands out for its high sensitivity and the ability to directly analyze carbohydrates without derivatization, making it an excellent choice for trace-level analysis.[5][12] While GC and CE are viable alternatives, the additional sample preparation steps for GC and the potential for matrix interference in CE may limit their routine application for this specific separation. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for the accurate quantification of this compound, lactose, and lactulose.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uni-hohenheim.de [uni-hohenheim.de]
- 3. shodexhplc.com [shodexhplc.com]
- 4. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 7. ajrsp.com [ajrsp.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chemijournal.com [chemijournal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Large-Scale Production of Epilactose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale production and purification of epilactose, a rare disaccharide with significant prebiotic potential. The methodologies outlined below are based on enzymatic conversion of lactose using cellobiose 2-epimerase, followed by a multi-step purification process.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a structural isomer of lactose with emerging applications in the food and pharmaceutical industries as a functional ingredient.[1] Its prebiotic properties, including the promotion of beneficial gut microbiota and enhancement of mineral absorption, make it a molecule of high interest for research and development.[1][2] The primary method for large-scale synthesis of this compound is the enzymatic epimerization of lactose, a readily available and cost-effective substrate.[3] This process utilizes cellobiose 2-epimerases (CE), which catalyze the conversion of the glucose moiety in lactose to mannose, yielding this compound.[2][3]
Enzymatic Production of this compound
The core of this compound production lies in the selection of a suitable cellobiose 2-epimerase and the optimization of reaction conditions. Various microbial sources of CE have been identified, each with distinct optimal operating parameters. The enzyme is typically produced recombinantly in host organisms like Escherichia coli or the food-grade yeast Saccharomyces cerevisiae to enable large-scale and cost-effective manufacturing.[4][5][6]
Comparative Data of Cellobiose 2-Epimerases for this compound Production
The following table summarizes the key characteristics and reported yields for several cellobiose 2-epimerases used in this compound production.
| Enzyme Source Organism | Recombinant Host | Optimal pH | Optimal Temperature (°C) | This compound Yield (%) | Reference |
| Flavobacterium johnsoniae | E. coli | - | - | ~30-33 | [4] |
| Pedobacter heparinus | E. coli | - | - | ~30-33 | [4] |
| Ruminococcus albus | - | - | - | 26.5 | [2] |
| Caldicellulosiruptor saccharolyticus | S. cerevisiae | 7.5 | 80 | 27 | [5] |
| Caldicellulosiruptor sp. Rt8.B8 | - | - | - | 30 | [2] |
| Rhodothermus marinus | - | - | - | 32.1 | [2] |
| Cellulosilyticum lentocellum | E. coli | 8.0 | 40 | - | [7] |
| Dysgonomonas gadei | E. coli | 7.5 | 40 | 29.9 | [7] |
| Thermoanaerobacterium saccharolyticum | B. subtilis | - | 60 | 22-24 | [8] |
| Caldicellulosiruptor bescii | - | 7.5 | 70 | 21.6 | [8] |
| Roseburia faecis | - | 8.0 | 50 | 19.3 | [8] |
Note: Some data points for optimal pH and temperature were not available in the provided search results.
Experimental Protocol: Enzymatic Conversion of Lactose to this compound
This protocol provides a general framework for the enzymatic production of this compound. Optimal conditions may vary depending on the specific cellobiose 2-epimerase used.
1. Materials:
-
Recombinant cellobiose 2-epimerase (lyophilized or in solution)
-
Lactose solution (e.g., 50 g/L)
-
Reaction buffer (e.g., phosphate buffer, pH adjusted to the enzyme's optimum)
-
Stirred-tank bioreactor
-
Temperature control system
-
pH meter and control system
2. Procedure:
-
Prepare a lactose solution of the desired concentration in the reaction buffer.
-
Transfer the lactose solution to the stirred-tank bioreactor.
-
Equilibrate the bioreactor to the optimal temperature for the chosen enzyme (e.g., 8°C for enzymes from mesophilic organisms to minimize microbial contamination, or higher temperatures for thermophilic enzymes).[4][9]
-
Add the recombinant cellobiose 2-epimerase to the lactose solution to initiate the reaction. The enzyme loading should be optimized for the specific enzyme and desired reaction time.
-
Maintain constant stirring and monitor the pH, adjusting as necessary.
-
Allow the reaction to proceed for a predetermined time (e.g., 24-72 hours), taking samples periodically to monitor the conversion of lactose to this compound using techniques like HPLC.[4][9]
-
Once the reaction has reached equilibrium (typically with this compound yields between 20-35%), terminate the reaction by heat inactivation of the enzyme (if using a thermolabile enzyme) or by proceeding directly to the purification steps.
Purification of this compound
A significant challenge in this compound production is its purification from the reaction mixture, which contains unreacted lactose and potentially other byproducts. A multi-step purification strategy is typically employed to achieve high purity.[10][11]
Experimental Protocol: Multi-Step Purification of this compound
This protocol describes a comprehensive procedure for purifying this compound from the enzymatic reaction mixture.
1. Step 1: Removal of Unreacted Lactose by Crystallization (Optional)
-
Rationale: To reduce the initial high concentration of lactose.
-
Procedure:
-
Concentrate the reaction mixture under vacuum.
-
Induce crystallization of lactose by cooling the concentrated solution.
-
Separate the lactose crystals by filtration or centrifugation.
-
2. Step 2: Enzymatic Hydrolysis of Residual Lactose
-
Rationale: To convert the remaining lactose into easily removable monosaccharides (glucose and galactose).
-
Procedure:
-
Adjust the pH and temperature of the solution to the optimal conditions for β-galactosidase activity.
-
Add β-galactosidase to the mixture.
-
Incubate until all lactose is hydrolyzed, as confirmed by HPLC analysis.
-
3. Step 3: Removal of Monosaccharides by Microbial Fermentation
-
Rationale: To selectively remove the glucose and galactose generated in the previous step.
-
Procedure:
-
Inoculate the mixture with a microorganism that preferentially consumes monosaccharides but not this compound, such as Saccharomyces cerevisiae (baker's yeast).[12]
-
Incubate under appropriate fermentation conditions (e.g., temperature, aeration).
-
Monitor the consumption of glucose and galactose.
-
Once the monosaccharides are depleted, remove the microbial cells by centrifugation or filtration.
-
4. Step 4: Final Purification by Column Chromatography
-
Rationale: To remove any remaining impurities and isolate pure this compound.
-
Procedure:
-
Apply the supernatant from the fermentation step to a cation exchange resin column (e.g., Na-form).[10][11]
-
Elute the column with an appropriate buffer.
-
Collect fractions and analyze for this compound content and purity using HPLC.
-
Pool the fractions containing high-purity this compound.
-
Lyophilize the pooled fractions to obtain pure, solid this compound. A purity of 91.1% with a recovery yield of 42.5% has been reported using this method.[10][11]
-
Visualizations
Enzymatic Conversion of Lactose to this compound
Caption: Enzymatic conversion of lactose to this compound by cellobiose 2-epimerase.
Workflow for Large-Scale Production and Purification of this compound
Caption: Overall workflow for the production and purification of this compound.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel cellobiose 2-epimerases for the production of this compound from milk ultrafiltrate containing lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
Application Notes and Protocols for Employing Epilactose in In Vitro Gut Fermentation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a disaccharide composed of galactose and mannose, is an emerging prebiotic with significant potential for modulating the gut microbiota and promoting gut health.[1][2][3][4][5][6] Unlike traditional sugars, this compound resists digestion in the upper gastrointestinal tract, allowing it to be selectively fermented by beneficial bacteria in the colon.[4] Of particular note is its remarkable ability to stimulate the production of butyrate, a short-chain fatty acid (SCFA) crucial for maintaining intestinal homeostasis, enhancing the gut barrier, and exerting anti-inflammatory effects.[1][2][3][4][5][6]
These application notes provide detailed protocols and data for researchers investigating the prebiotic effects of this compound in in vitro gut fermentation models. The information presented herein will facilitate the standardized assessment of this compound's impact on microbial composition, metabolite production, and its potential therapeutic applications.
Data Presentation: Metabolite Production from In Vitro Fermentation
The fermentation of this compound by human fecal microbiota leads to the production of beneficial metabolites, primarily lactate and short-chain fatty acids (SCFAs). The following tables summarize the quantitative data from a 48-hour in vitro fermentation study comparing this compound with other known prebiotics, lactulose and raffinose. The study utilized fecal inocula from donors following a Mediterranean diet (DM) and a vegan diet (DV).
Table 1: Total Lactate and SCFA Production after 48h Fermentation
| Donor Diet | Blank (No Prebiotic) | This compound | Lactulose | Raffinose |
| Mediterranean (DM) | 28.9 ± 1.3 | 114.3 ± 2.5 | 38.6 ± 0.9 | 42.1 ± 1.1 |
| Vegan (DV) | 31.2 ± 1.8 | 108.7 ± 3.1 | 45.3 ± 1.5 | 39.8 ± 1.2 |
| Values are presented as mean ± standard deviation (n=2). Data sourced from Cardoso et al., 2024.[1] |
Table 2: Individual Metabolite Concentrations after 48h Fermentation (Mediterranean Diet Donor)
| Metabolite | Blank (No Prebiotic) | This compound | Lactulose | Raffinose |
| Lactate | 10.1 ± 0.5 | 25.4 ± 0.8 | 15.2 ± 0.4 | 12.8 ± 0.6 |
| Acetate | 12.3 ± 0.6 | 45.1 ± 1.2 | 18.9 ± 0.7 | 21.4 ± 0.9 |
| Propionate | 4.1 ± 0.2 | 13.7 ± 0.5 | 2.8 ± 0.1 | 4.3 ± 0.2 |
| Butyrate | 2.4 ± 0.1 | 30.1 ± 0.9 | 0.43 ± 0.02 | 0.48 ± 0.02 |
| Values are presented as mean ± standard deviation (n=2). Data sourced from Cardoso et al., 2024.[1] |
Table 3: Individual Metabolite Concentrations after 48h Fermentation (Vegan Diet Donor)
| Metabolite | Blank (No Prebiotic) | This compound | Lactulose | Raffinose |
| Lactate | 11.5 ± 0.7 | 28.9 ± 1.1 | 18.1 ± 0.8 | 14.3 ± 0.7 |
| Acetate | 13.8 ± 0.8 | 48.2 ± 1.5 | 22.4 ± 1.0 | 19.7 ± 0.9 |
| Propionate | 3.6 ± 0.2 | 10.1 ± 0.4 | 3.1 ± 0.1 | 3.2 ± 0.1 |
| Butyrate | 2.3 ± 0.1 | 21.5 ± 0.8 | 0.74 ± 0.03 | 0.24 ± 0.01 |
| Values are presented as mean ± standard deviation (n=2). Data sourced from Cardoso et al., 2024.[1] |
Summary of Findings:
-
This compound fermentation resulted in a significantly higher total production of lactate and SCFAs compared to both lactulose and raffinose for both donor types.[1]
-
Notably, butyrate production was dramatically increased in the presence of this compound. For the Mediterranean diet donor, butyrate levels were approximately 70-fold higher than with lactulose and 63-fold higher than with raffinose.[1][4][5] For the vegan diet donor, the increase was 29-fold and 89-fold, respectively.[1][4][5]
-
These findings underscore this compound's potential as a potent butyrate-promoting prebiotic, irrespective of the donor's dietary habits.[1][2][3][4][5][6]
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound Using Human Fecal Inocula
This protocol describes a method for assessing the fermentability of this compound and its effect on metabolite production using a batch culture system inoculated with human fecal microbiota.
Materials:
-
This compound (or other test prebiotics)
-
Basal fermentation medium (see composition below)
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber (N₂/CO₂/H₂ atmosphere)
-
Sterile, anaerobic serum bottles or fermentation vessels
-
pH meter and controllers
-
Shaking incubator or water bath
-
Gas chromatography (GC) system for SCFA analysis
-
High-performance liquid chromatography (HPLC) system for lactate and residual carbohydrate analysis
Basal Fermentation Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (50 mg/L): 1 ml
-
Vitamin K1: 10 µl
-
L-cysteine HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin (0.25 g/L): 4 ml
Procedure:
-
Medium Preparation: Prepare the basal medium, omitting the heat-sensitive components (L-cysteine). Autoclave at 121°C for 15 minutes. Transfer the medium to an anaerobic chamber and add the filter-sterilized L-cysteine solution.
-
Vessel Preparation: Aseptically dispense 135 ml of the anaerobic basal medium into sterile 280 ml fermentation vessels. Add the test carbohydrate (e.g., 1% w/v this compound). A "blank" vessel with no added carbohydrate should be included as a negative control.
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Within two hours of collection, homogenize the sample and prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer (0.1 M, pH 7).
-
Inoculation: Inoculate each fermentation vessel with 15 ml of the fecal slurry. This creates a final volume of 150 ml.
-
Incubation: Maintain the vessels at 37°C under anaerobic conditions with gentle agitation. The pH should be controlled and maintained between 6.7 and 6.9 using automated pH controllers.
-
Sampling: Collect samples (e.g., 10 ml) from each vessel at various time points (e.g., 0, 6, 12, 24, and 48 hours) for analysis.
-
Sample Processing: Centrifuge the collected samples to pellet the bacterial cells. Store the supernatant at -80°C for subsequent metabolite analysis (SCFAs and lactate). The bacterial pellet can be used for microbiota analysis (e.g., 16S rRNA gene sequencing).
-
Metabolite Analysis: Analyze the supernatant for SCFA concentrations using gas chromatography (GC) and for lactate and residual this compound concentrations using high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: In vitro fermentation workflow.
Signaling Pathways Modulated by Butyrate
The fermentation of this compound leads to a significant increase in butyrate, which in turn modulates key signaling pathways in intestinal epithelial cells, contributing to improved gut health.
Caption: Butyrate signaling pathways.
Description of Butyrate's Mechanisms of Action:
-
Inhibition of NF-κB Pathway: Butyrate can suppress the activity of the transcription factor NF-κB, a key regulator of inflammation.[2][7] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][7][8]
-
HDAC Inhibition: As a histone deacetylase (HDAC) inhibitor, butyrate can modify chromatin structure and alter gene expression.[7][9] This epigenetic regulation contributes to its anti-inflammatory effects and can promote the differentiation of regulatory T cells (Tregs), which are crucial for immune tolerance.[9]
-
G-Protein Coupled Receptor (GPR) Activation: Butyrate acts as a signaling molecule by activating G-protein coupled receptors, such as GPR41 and GPR43, on the surface of intestinal cells.[2][9] This activation can also contribute to the down-regulation of inflammatory pathways.
-
AMPK Activation: Butyrate has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in enhancing the assembly of tight junction proteins.[7][10] This strengthens the intestinal barrier, reducing permeability to harmful substances.[7][10]
Conclusion
This compound demonstrates significant promise as a novel prebiotic, primarily through its superior ability to promote the production of butyrate in the gut. The protocols and data provided here offer a framework for researchers to further investigate the mechanisms and potential applications of this compound in promoting gut health and developing novel therapeutic strategies for inflammatory gut disorders. The profound and selective stimulation of butyrate-producing bacteria suggests that this compound could be a valuable ingredient in functional foods and medical nutrition.[1][2][3][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Epilactose on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a disaccharide composed of galactose and mannose, is an emerging prebiotic with significant potential for modulating the gut microbiota and promoting host health.[1][2][3] Unlike its isomer lactose, this compound resists digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is selectively fermented by beneficial bacteria.[4] This fermentation process leads to the production of beneficial metabolites, most notably short-chain fatty acids (SCFAs) such as butyrate, which play a crucial role in maintaining gut homeostasis, strengthening the intestinal barrier, and regulating immune responses.[1][2][3][4]
These application notes provide detailed experimental protocols for researchers to study the effects of this compound on the gut microbiota. The protocols cover in vitro fermentation models using human fecal inocula, assessment of microbial composition and metabolite production, and evaluation of intestinal barrier function.
Data Presentation: Quantitative Impact of this compound
The following tables summarize the quantitative data from studies investigating the impact of this compound on gut microbiota metabolites and composition.
Table 1: Short-Chain Fatty Acid (SCFA) and Lactate Production after 48h In Vitro Fermentation [2][4]
| Metabolite | Donor Type | Blank (No Prebiotic) | This compound | Lactulose | Raffinose |
| Total SCFAs + Lactate (mM) | Mediterranean Diet | 75 ± 3 | 222 ± 5 | 150 ± 10 | 145 ± 8 |
| Vegan Diet | 60 ± 5 | 183 ± 24 | 120 ± 15 | 115 ± 12 | |
| Butyrate Production (fold increase vs. Blank) | Mediterranean Diet | 1 | 70-fold vs. Lactulose, 63-fold vs. Raffinose | - | - |
| Vegan Diet | 1 | 29-fold vs. Lactulose, 89-fold vs. Raffinose | - | - |
Table 2: Changes in Gut Microbiota Composition from In Vitro and Animal Studies
| Study Type | Model | Key Microbial Changes with this compound | Reference |
| In Vitro Fermentation | Human Fecal Inocula | Increased abundance of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium. Significant stimulation of butyrate-producing bacteria. | [3][4] |
| In Vitro Fermentation | Human Fecal Inocula | Pronounced increase in the Actinobacteria phylum. | [1] |
| Animal Study | Wistar-ST Rats | Increased numbers of Lactobacilli and Bifidobacteria. Inhibition of harmful bacteria from Clostridia and Bacteroidetes classes. | [5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for studying this compound's effects and the key signaling pathways activated by its primary metabolite, butyrate.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound Using Human Fecal Inocula
Objective: To simulate the fermentation of this compound by the human gut microbiota and to analyze the production of SCFAs and changes in microbial composition.
Materials:
-
This compound, lactulose, raffinose (for comparison)
-
Fresh fecal samples from healthy human donors
-
Anaerobic phosphate-buffered saline (PBS), pH 7.0
-
Basal fermentation medium (see composition below)
-
Serum bottles (70 mL)
-
Anaerobic chamber or system for maintaining anaerobic conditions (100% N₂)
-
Incubator (37°C)
-
Gas chromatograph (GC) for SCFA analysis
-
DNA extraction kit and 16S rRNA gene sequencing platform
Basal Fermentation Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 40 mg
-
KH₂PO₄: 40 mg
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 14.8 mL
-
Hemin: 5 mg
-
Vitamin K1: 74.1 µL
-
Cysteine HCl: 0.5 g
-
Bile salts: 0.5 g
-
Na₂S·9H₂O: 0.5g
Procedure:
-
Fecal Inoculum Preparation: a. Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.[1] b. Inside an anaerobic chamber, prepare a 1:10 (w/v) fecal slurry by homogenizing the sample in anaerobic PBS.[1]
-
Fermentation Setup: a. Dispense 40 mL of the basal fermentation medium into 70 mL serum bottles. b. Add this compound (or other prebiotics for comparison) to the desired final concentration (e.g., 1% w/v). Include a "blank" control with no added prebiotic. c. Sparge the medium with 100% N₂ to ensure anaerobic conditions.[1] d. Inoculate each bottle with the fecal slurry to a final concentration of 10% (v/v). e. Seal the bottles and incubate at 37°C for 48 hours.[1]
-
Sample Collection and Analysis: a. After 48 hours, collect samples from each bottle. b. Centrifuge a portion of the culture to separate the supernatant and bacterial pellet. c. SCFA Analysis: Acidify the supernatant and analyze for acetate, propionate, and butyrate concentrations using gas chromatography.[2] d. Microbiota Analysis: Extract DNA from the bacterial pellet and perform 16S rRNA gene sequencing to determine the microbial composition.
Protocol 2: In Vitro Gut Barrier Function Assay Using Caco-2 Cells
Objective: To assess the effect of this compound fermentation products on the integrity of the intestinal epithelial barrier.
Materials:
-
Caco-2 cell line
-
Transwell permeable supports (e.g., 12-well plates)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Supernatants from the in vitro fermentation (Protocol 1)
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Fluorescence plate reader
Procedure:
-
Caco-2 Cell Culture and Differentiation: a. Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density. b. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer with tight junctions.[6]
-
Treatment with Fermentation Supernatants: a. After 21 days, confirm monolayer integrity by measuring the TEER. Values should be stable and typically >250 Ω·cm². b. Replace the medium in the apical and/or basolateral compartments with medium containing the sterile-filtered supernatants from the this compound fermentation (and control fermentations). c. Incubate for a specified period (e.g., 24 hours).
-
Assessment of Barrier Integrity: a. TEER Measurement: Measure the TEER at different time points after treatment. A decrease in TEER indicates a disruption of the barrier function. b. FITC-Dextran Permeability Assay: i. After the treatment period, wash the monolayers with warm PBS. ii. Add medium containing FITC-dextran (e.g., 1 mg/mL) to the apical chamber and fresh medium to the basolateral chamber. iii. Incubate for a defined period (e.g., 2 hours). iv. Collect samples from the basolateral chamber and measure the fluorescence intensity. v. An increase in the amount of FITC-dextran that has passed into the basolateral chamber indicates increased paracellular permeability.[7]
Protocol 3: Animal Study for Intestinal Permeability
Objective: To evaluate the in vivo effect of dietary this compound on intestinal barrier function in an animal model.
Materials:
-
Wistar rats or C57BL/6 mice
-
Control diet and experimental diet supplemented with this compound (e.g., 4.5% w/w)[5]
-
FITC-dextran (4 kDa)
-
Oral gavage needles
-
Blood collection supplies
-
Fluorescence spectrophotometer
Procedure:
-
Animal Acclimatization and Diet: a. Acclimatize animals for at least one week. b. Divide animals into a control group (receiving the control diet) and a treatment group (receiving the this compound-supplemented diet). c. Maintain the respective diets for a specified period (e.g., 2-4 weeks).
-
In Vivo Permeability Assay: a. Fast the animals overnight with free access to water.[8] b. Administer FITC-dextran orally by gavage (e.g., 44 mg/100 g body weight).[8] c. After a set time (e.g., 4 hours), collect blood via cardiac puncture under anesthesia.[8] d. Prepare serum from the blood samples. e. Measure the concentration of FITC-dextran in the serum using a fluorescence spectrophotometer against a standard curve. f. Higher serum concentrations of FITC-dextran in the this compound group compared to the control group would indicate increased intestinal permeability, while lower concentrations would suggest an improvement in barrier function.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the prebiotic potential of this compound. The significant increase in butyrate production following this compound fermentation is a key finding, as butyrate is known to positively influence gut health through various mechanisms, including histone deacetylase inhibition and G-protein coupled receptor signaling, leading to anti-inflammatory effects and enhancement of the gut barrier.[1][5][9][10][11] Further research using these standardized protocols will be crucial in elucidating the full spectrum of health benefits associated with this compound and its potential applications in functional foods and therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A social-architecture perspective on gut microbiota dynamics and host physiology [frontiersin.org]
- 5. Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Intestinal Permeability in Mice [en.bio-protocol.org]
- 9. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiota metabolite short chain fatty acids, GPCR, and inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Detecting Epilactose in Heat-Treated Milk: An Application Note and Protocol
Introduction
The heat treatment of milk, a critical step for ensuring microbiological safety and extending shelf life, induces various chemical changes. One such change is the isomerization of lactose into its keto-analog, lactulose, and its C-4 epimer, epilactose. The presence and concentration of this compound can serve as a valuable indicator of the intensity of the heat treatment applied to milk. This application note provides detailed protocols and methodologies for the detection and quantification of this compound in heat-treated milk, intended for researchers, scientists, and professionals in drug development and food science.
This compound (4-O-β-D-galactopyranosyl-D-mannopyranose) is formed from lactose through the Lobry de Bruyn-Alberda van Ekenstein transformation, a base-catalyzed enolization and subsequent rearrangement.[1][2] Its detection in milk can help distinguish between different heat treatments, such as pasteurization, ultra-high temperature (UHT) processing, and in-container sterilization.[2] Accurate quantification of this compound is challenging due to the high background of lactose and the presence of other structurally similar carbohydrates.[1] This document outlines several robust chromatographic techniques for this purpose.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of this compound and related compounds in milk.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Dual HPLC-UV/ELSD | This compound | 4.73 mg/L | - | [1] |
| Dual HPLC-UV/ELSD | Lactose | 3.32 mg/L | - | [1] |
| Dual HPLC-UV/ELSD | Lactulose | 139 mg/L | - | [1] |
| HPLC-RI | Lactulose | 0.013 mg/mL | 0.028 mg/mL | [3] |
| HILIC-RID | Lactulose | 22.68 ± 8.10 mg/L | 75.61 ± 27.01 mg/L | [3] |
| UPC²-MS | Lactulose | 0.75 mg/L | 2.5 mg/L | [4] |
Experimental Protocols
Protocol 1: Dual High-Performance Liquid Chromatography (HPLC) with UV and Evaporative Light Scattering Detection (ELSD)
This method utilizes a dual HPLC system to simultaneously quantify lactose, lactulose, and this compound in milk samples.[1]
1. Sample Preparation: Pre-column Derivatization
-
This protocol involves a pre-column derivatization step, which is essential for the detection of lactose and this compound using a UV detector. The specifics of the derivatization reagent and reaction conditions should be optimized based on the available literature. A common method is reductive amination.
2. Chromatographic Systems
-
System 1 (for Lactose and this compound):
-
System 2 (for Lactulose):
3. Method Validation
-
The method should be validated for linearity, precision, and recovery to ensure accurate quantification.[1]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds like sugars.
1. Sample Preparation: Protein Precipitation
-
A Carrez precipitation is a common method to remove proteins and fat from the milk sample, which can interfere with the chromatographic analysis.[3]
2. Chromatographic Conditions
-
Column: A polymer-based amino HILIC column, such as the Shodex VG-50 4E (4.6 mm ID × 250 mm, 5 μm).[5]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A typical starting condition is 75/20/5 (v/v/v) acetonitrile/methanol/water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detector: Refractive Index (RI) detector.[5]
-
Injection Volume: 5 µL.[5]
Protocol 3: Ion Chromatography
Ion chromatography with pulsed amperometric detection (PAD) is a highly sensitive method for carbohydrate analysis.
1. Sample Preparation
-
Milk samples should be deproteinized and defatted. This can be achieved through centrifugation and filtration.
2. Chromatographic Conditions
-
Principle: This method separates carbohydrates as their borate complexes by anion exchange chromatography.[6]
-
Buffer Systems: Two optimized buffer systems are used to achieve reliable qualitative and quantitative determination of lactulose and this compound, even in the presence of large amounts of lactose.[6] The specific compositions of these buffers would need to be obtained from the referenced literature.
Visualizations
Formation of this compound and Lactulose from Lactose
The following diagram illustrates the Lobry de Bruyn-Alberda van Ekenstein transformation, which describes the isomerization of lactose to lactulose and this compound under the influence of heat and alkaline conditions.
Caption: Isomerization of lactose to this compound and lactulose.
General Experimental Workflow for this compound Detection
The diagram below outlines the typical workflow for the analysis of this compound in milk samples using chromatographic techniques.
Caption: Workflow for this compound analysis in milk.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [Ion chromatographic determination of lactulose and this compound in the presence of lactose and other carbohydrates in milk and milk products] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Microorganisms Utilizing Epilactose as a Sole Carbon Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide and an epimer of lactose. It is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut microorganisms such as Bifidobacterium and Lactobacillus.[1][2][3] Unlike lactose, this compound is not readily metabolized by all microorganisms, making it a valuable substrate for screening and isolating specific probiotic strains or novel enzymes with potential applications in the food, pharmaceutical, and biotechnology industries. The ability of a microorganism to utilize this compound as a sole carbon source indicates the presence of specific enzymatic machinery for its transport and catabolism.
These application notes provide detailed protocols for screening and identifying microorganisms capable of metabolizing this compound. The procedures cover the preparation of minimal media, screening on solid and in liquid media, and quantification of microbial growth.
Data Presentation
Table 1: Growth of Select Bifidobacterium Strains on this compound as a Sole Carbon Source
| Bifidobacterium Strain | Growth on Glucose (OD600) | Growth on this compound (OD600) |
| B. adolescentis | 1.2 ± 0.1 | 1.0 ± 0.1 |
| B. breve | 1.1 ± 0.1 | 0.9 ± 0.1 |
| B. catenulatum | 1.0 ± 0.1 | 0.8 ± 0.1 |
| B. longum | 1.3 ± 0.2 | 1.1 ± 0.2 |
Data are representative and compiled from literature demonstrating the ability of these strains to utilize this compound.[1] Actual values may vary based on experimental conditions.
Experimental Protocols
Preparation of Minimal Medium for Screening
A defined minimal medium is essential for ensuring that this compound is the only available carbon source. The following is a modification of the Davis Minimal Medium formulation.[4]
Basal Medium Components (per 1 liter):
-
Dipotassium phosphate (K2HPO4): 7 g
-
Monopotassium phosphate (KH2PO4): 2 g
-
Sodium citrate: 0.5 g
-
Magnesium sulfate (MgSO4·7H2O): 0.1 g
-
Ammonium sulfate ((NH4)2SO4): 1 g
-
Trace metal solution: 1 ml (see below)
-
Distilled water: to 1 liter
Trace Metal Solution (per 100 ml):
-
EDTA: 0.5 g
-
Ferrous sulfate (FeSO4·7H2O): 0.2 g
-
Zinc sulfate (ZnSO4·7H2O): 0.01 g
-
Manganese chloride (MnCl2·4H2O): 0.003 g
-
Copper sulfate (CuSO4·5H2O): 0.001 g
-
Cobalt chloride (CoCl2·6H2O): 0.001 g
-
Boric acid (H3BO3): 0.001 g
-
Distilled water: to 100 ml
Preparation Protocol:
-
Dissolve the basal medium components (except MgSO4) in 900 ml of distilled water.
-
Adjust the pH to 7.0.
-
Add the trace metal solution.
-
Bring the final volume to 1 liter with distilled water.
-
For solid medium, add 15 g of agar per liter before autoclaving.
-
Autoclave the basal medium at 121°C for 15 minutes.
-
Prepare a 10% (w/v) solution of this compound and filter-sterilize it.
-
Prepare a 1 M solution of MgSO4 and autoclave separately.
-
After the basal medium has cooled to approximately 50°C, aseptically add the filter-sterilized this compound solution to a final concentration of 0.5% (w/v).
-
Aseptically add the sterile MgSO4 solution to a final concentration of 1 mM.
-
Mix well and pour into sterile petri dishes for solid medium or dispense into sterile tubes or flasks for liquid medium.
Primary Screening on Solid Medium
This protocol is for the initial isolation of microorganisms from a mixed population (e.g., soil, fecal samples) that can grow on this compound.
Materials:
-
Environmental sample (e.g., soil, compost, gut microbiota sample)
-
Sterile saline solution (0.85% NaCl)
-
This compound minimal medium agar plates
-
Incubator
Protocol:
-
Prepare a serial dilution of the environmental sample in sterile saline solution.
-
Plate 100 µl of each dilution onto the this compound minimal medium agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for gut microbes, 30°C for soil microbes) for 2-7 days.
-
Observe the plates for the growth of distinct colonies. The presence of colonies indicates that the microorganisms can utilize this compound as a sole carbon source.
-
Isolate pure cultures by picking single colonies and re-streaking them onto fresh this compound minimal medium agar plates.
Secondary Screening and Growth Quantification in Liquid Medium
This protocol is for quantifying the growth of isolated pure cultures on this compound.
Materials:
-
Pure microbial isolates
-
This compound minimal liquid medium
-
Sterile 96-well microplates
-
Microplate reader capable of measuring optical density at 600 nm (OD600) and incubation with shaking.[5]
-
Control medium (minimal medium without a carbon source)
Protocol:
-
Inoculate a single colony of the isolated microorganism into a suitable rich medium (e.g., LB broth for bacteria, YPD for yeast) and grow overnight to obtain a starter culture.
-
Harvest the cells by centrifugation and wash them twice with sterile saline solution to remove any residual rich medium.
-
Resuspend the cell pellet in the minimal medium without a carbon source.
-
Adjust the cell density to a starting OD600 of 0.05.
-
In a 96-well microplate, add 180 µl of the this compound minimal liquid medium to each well.
-
Add 20 µl of the prepared cell suspension to each well.
-
Include negative controls: wells with this compound medium but no inoculum, and wells with inoculum but in the minimal medium without a carbon source.
-
Incubate the microplate in a plate reader at the optimal growth temperature with intermittent shaking.
-
Measure the OD600 at regular intervals (e.g., every hour) for 24-48 hours.
-
Plot the OD600 values against time to generate a growth curve.
Visualizations
Experimental Workflow
Caption: Workflow for screening microorganisms on this compound.
Putative this compound Metabolic Pathway in Bifidobacterium
References
- 1. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimal media (Davis formulation) - Sharebiology [sharebiology.com]
- 5. Bacterial Growth Curves in 96-well microplates | protocols [lowepowerlab.ucdavis.edu]
Troubleshooting & Optimization
How to improve the yield of enzymatic epilactose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of enzymatic epilactose synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for enzymatic this compound synthesis?
The conversion yield of lactose to this compound typically reaches a thermodynamic equilibrium of around 25% to 35%.[1] However, the final isolated yield can vary significantly depending on the enzyme source, reaction conditions, and purification methods. For instance, a yield of 29.5% was achieved within 4 hours using a recombinant Cellobiose 2-epimerase (CEase) from Rhodothermus marinus expressed in Bacillus subtilis with a high lactose concentration (300 g/L).[2] Another study reported a 42.5% recovery of this compound with 91.1% purity after a multi-step purification process.[3]
Q2: Which enzyme should I choose for this compound synthesis?
Cellobiose 2-epimerase (CEase) is the key enzyme for this conversion. The choice of microbial source for the CEase is critical as it influences optimal reaction conditions and product specificity.
-
Mesophilic Enzymes: CEases from mesophilic organisms like Flavobacterium johnsoniae and Pedobacter heparinus can efficiently convert lactose to this compound at lower, industrially relevant temperatures such as 8°C, achieving conversion yields of about 30-33% without side product formation.[4]
-
Thermophilic Enzymes: CEases from thermophilic microorganisms such as Caldicellulosiruptor saccharolyticus and Thermoanaerobacterium saccharolyticum are highly thermostable, allowing reactions to be run at higher temperatures (e.g., 60-80°C).[1][5] This can increase reaction rates and reduce the risk of microbial contamination. However, some thermophilic CEases may also produce lactulose as a byproduct.[6][7]
-
Food-Grade Expression Systems: For applications in food and pharmaceuticals, using CEases expressed in food-grade hosts like Bacillus subtilis is a significant advantage.[2][8]
Q3: How can I optimize the reaction conditions to improve yield?
Several parameters can be optimized:
-
Temperature: The optimal temperature depends on the specific CEase used. For example, a novel CEase from a thermal aquatic metagenome (CEM) showed optimal activity at 60°C.[5] Thermophilic enzymes generally have optimal temperatures between 50°C and 85°C.[1]
-
pH: Most CEases function optimally in a neutral to slightly alkaline pH range (pH 7.0-8.0). However, some enzymes are tolerant to a wider pH range.[1]
-
Substrate Concentration: High concentrations of lactose (up to 700 g/L) can be used to drive the reaction towards this compound formation.[1] One study demonstrated efficient production from 300 g/L of lactose.[2]
-
Enzyme Concentration: Increasing the enzyme concentration can reduce the reaction time. For instance, a 22% conversion was achieved in just 5 minutes with a high enzyme concentration.[5]
Q4: What are the main challenges affecting my this compound yield and how can I address them?
Low yields can be attributed to several factors. Here are some common issues and troubleshooting strategies:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion Rate | Suboptimal reaction conditions (pH, temperature). | Optimize pH and temperature for the specific Cellobiose 2-epimerase being used. |
| Product inhibition. | Consider enzyme immobilization which can improve operational stability.[1] Investigate downstream processing to remove this compound as it is formed. | |
| Insufficient enzyme activity. | Increase enzyme concentration or use a more active enzyme variant. | |
| Byproduct Formation (e.g., Lactulose) | Use of certain thermophilic enzymes. | Select a CEase known for high specificity towards this compound production, such as those from mesophilic organisms.[7] Alternatively, adjust reaction temperature, as lower temperatures can favor this compound over lactulose formation.[8] |
| Difficulty in Purification | Presence of unreacted lactose and byproducts. | Employ a multi-step purification strategy: 1. Crystallize and remove excess lactose. 2. Use β-galactosidase to hydrolyze remaining lactose. 3. Ferment with yeast to remove monosaccharides. 4. Purify this compound using column chromatography.[3] |
| Enzyme Instability | Harsh reaction conditions. | Consider enzyme immobilization on a solid support like ion-exchange resin to enhance thermal and operational stability.[1] |
| Complex Substrate Inhibition | Using lactose-rich byproducts like whey, which may contain interfering ions (e.g., Ca2+, Mg2+).[1] | Optimize reaction conditions for the specific substrate. Consider demineralization of the whey permeate. |
Quantitative Data Summary
Table 1: Comparison of this compound Yields from Various Enzymatic Systems
| Enzyme Source | Expression Host | Substrate | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Rhodothermus marinus | Bacillus subtilis | 300 g/L Lactose | - | 4 h | 29.5% Yield | [2] |
| Thermal Aquatic Metagenome (CEM) | Escherichia coli | 70 g/L Lactose | 60 | 15 min | 26% Conversion | [5] |
| Thermal Aquatic Metagenome (CEM) | Escherichia coli | 70 g/L Lactose | 4 | 4 h | ~25% Conversion | [5] |
| Thermoanaerobacterium saccharolyticum | Bacillus subtilis | 300 g/L Lactose | 60 | - | 24.0% Yield | [8] |
| Flavobacterium johnsoniae / Pedobacter heparinus | Escherichia coli | Milk | 8 | 24 h | ~30-33% Conversion | [4] |
| Caldicellulosiruptor saccharolyticus | - | Milk (48.5 g/L Lactose) | 50 | 24 h | 15.5% Yield (7.49 g/L) | [9] |
| Caldicellulosiruptor saccharolyticus | - | Milk (48.5 g/L Lactose) | 8 | 72 h | 13.6% Yield (6.57 g/L) | [9] |
| Ruminococcus albus NE1 | - | Lactose | - | - | 42.5% Recovered Yield | [3] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic conversion of lactose to this compound.
-
Enzyme Preparation:
-
Prepare a solution of purified Cellobiose 2-epimerase or a whole-cell biocatalyst expressing the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Substrate Preparation:
-
Dissolve lactose in the reaction buffer to the desired concentration (e.g., 70 g/L to 300 g/L).
-
-
Enzymatic Reaction:
-
Add the enzyme solution to the lactose solution to initiate the reaction. A typical enzyme loading could be 40 U/mL.[5]
-
Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 60°C for a thermophilic enzyme) with gentle agitation.
-
Monitor the reaction progress over time by taking samples and analyzing the concentrations of lactose and this compound using HPLC.[10][11] The reaction typically reaches equilibrium after a certain period (e.g., 15 minutes to several hours).[5]
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes), if the enzyme is not heat-stable, or by other appropriate methods such as lowering the pH.
-
Protocol 2: Downstream Purification of this compound
This protocol outlines a multi-step process to purify this compound from the reaction mixture.[3]
-
Removal of Unreacted Lactose:
-
Concentrate the reaction mixture and cool it to induce crystallization of the unreacted lactose.
-
Remove the lactose crystals by filtration or centrifugation.
-
-
Hydrolysis of Remaining Lactose:
-
Treat the supernatant with β-galactosidase to hydrolyze any remaining lactose into glucose and galactose.
-
-
Removal of Monosaccharides:
-
Use yeast (e.g., Saccharomyces cerevisiae) to ferment and consume the glucose and galactose.
-
-
Final Purification:
-
Perform column chromatography (e.g., using a Na-form cation exchange resin) to separate this compound from other components, yielding a high-purity product.
-
Visualizations
Caption: A flowchart of the enzymatic synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low this compound yield.
References
- 1. Modulation of Enzymatic Activity by Moderate Electric Fields: Perspectives for Prebiotic this compound Production via Cellobiose-2-Epimerase [mdpi.com]
- 2. Improvement of cellobiose 2-epimerase expression in Bacillus subtilis for efficient bioconversion of lactose to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Epilactose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of epilactose (4-O-β-D-galactopyranosyl-D-mannose). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the chemical synthesis of this compound?
A1: The chemical synthesis of this compound, typically involving the glycosylation of a protected mannose acceptor with a galactose donor, is susceptible to the formation of several byproducts. The most prevalent of these is the 1,2-orthoester formed from the galactose donor. Other common byproducts include the α-anomer of this compound, products resulting from the hydrolysis of the glycosyl donor or activated intermediates, self-condensation of the glycosyl donor, and byproducts arising from rearrangement or elimination reactions .[1][2] The formation of these byproducts can significantly lower the yield of the desired β-linked this compound.
Q2: Why is orthoester formation a frequent issue in this compound synthesis?
A2: Orthoester formation is a common side reaction when aiming for 1,2-trans-glycosides, such as the β-linkage in this compound, using a glycosyl donor with a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group).[1] This participating group is crucial for directing the stereochemistry towards the desired 1,2-trans product by forming a cyclic acyloxonium ion intermediate. However, the acceptor alcohol can attack this intermediate at two different sites: the anomeric carbon, leading to the desired glycoside, or the acyl carbon, resulting in the formation of a thermodynamically stable orthoester.[1][2]
Q3: Can the orthoester byproduct be converted into the desired this compound?
A3: Yes, in many cases, the isolated orthoester byproduct can be chemically converted to the desired 1,2-trans-glycoside. This is typically achieved by treating the orthoester with a catalytic amount of a strong Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), or a Brønsted acid in an inert solvent.[1][2] This acid-catalyzed rearrangement can often proceed in good yield and serves as a valuable strategy to salvage the desired product and improve the overall yield of the synthesis.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound and a Major Unidentified Byproduct
Symptoms:
-
The yield of the desired this compound is significantly lower than expected.
-
TLC and NMR analysis show a major byproduct with a different polarity and characteristic signals that do not correspond to the starting materials or the desired product.
Possible Cause:
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct:
-
Isolate the byproduct using column chromatography.
-
Characterize the isolated compound using ¹H and ¹³C NMR spectroscopy. Orthoesters exhibit characteristic signals, including a singlet for the orthoester methine proton and a quaternary carbon signal in the ¹³C NMR spectrum around 120-125 ppm.[1]
-
-
Optimize Reaction Conditions to Minimize Orthoester Formation:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often favors the kinetically controlled formation of the 1,2-trans-glycoside over the thermodynamically more stable orthoester.[1]
-
Solvent: The use of nitrile solvents, such as acetonitrile (CH₃CN), can promote the formation of the desired 1,2-trans-glycoside by stabilizing the glycosyl nitrilium intermediate.[1]
-
Protecting Groups: Employing more sterically demanding participating groups at the C-2 position of the glycosyl donor, such as a pivaloyl (Piv) group, can disfavor orthoester formation due to increased steric hindrance around the acyl carbon.[1]
-
-
Convert the Orthoester to this compound:
Issue 2: Formation of the α-Anomer of this compound
Symptoms:
-
NMR analysis of the crude product mixture indicates the presence of both the desired β-anomer and the undesired α-anomer of this compound.
Possible Cause:
-
Lack of effective neighboring group participation from the C-2 protecting group of the galactose donor.
-
Use of non-participating protecting groups (e.g., benzyl ethers) at the C-2 position.
-
Reaction conditions that favor an Sₙ1-type mechanism, leading to a mixture of anomers.
Troubleshooting Steps:
-
Choice of Protecting Group:
-
Ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C-2 position of the glycosyl donor to direct the formation of the 1,2-trans (β) linkage.
-
-
Solvent Effects:
-
Ethereal solvents can sometimes favor the formation of 1,2-cis glycosides. Consider using solvents like dichloromethane or acetonitrile.
-
-
Activator/Promoter Selection:
-
The choice of activator can influence the stereochemical outcome. A systematic screening of different activators may be necessary.
-
Issue 3: Presence of Multiple Unidentified Byproducts and Degradation
Symptoms:
-
TLC analysis shows a complex mixture of products, streaking, and baseline material.
-
Low overall recovery of material after work-up.
Possible Causes:
-
Hydrolysis: Presence of residual moisture in the reaction, leading to the hydrolysis of the glycosyl donor or activated intermediates.
-
Self-Condensation: A highly reactive glycosyl donor may react with another molecule of itself, especially if the mannose acceptor is not sufficiently reactive.
-
Rearrangement and Elimination: Side reactions leading to the formation of glycals or other rearranged products.
-
Protecting Group Instability: Instability of other protecting groups on the donor or acceptor under the reaction conditions, leading to undesired deprotection and subsequent side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and reagents.
-
Use freshly distilled, anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use molecular sieves to scavenge any residual moisture.
-
-
Optimize Reactant Stoichiometry and Addition:
-
Slowly add the glycosyl donor to the solution of the acceptor and activator to maintain a low concentration of the reactive donor and minimize self-condensation.
-
-
Evaluate Protecting Group Strategy:
-
Ensure that all protecting groups are stable under the chosen glycosylation conditions. If not, a different protecting group strategy may be required.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Byproduct Formation in a Typical Glycosylation Reaction
| Parameter | Condition | Predominant Product | Major Byproduct(s) |
| Temperature | Low (-78 °C) | 1,2-trans-glycoside | Orthoester (minor) |
| High (Room Temp.) | Orthoester | 1,2-trans-glycoside (minor) | |
| Solvent | Acetonitrile | 1,2-trans-glycoside | Orthoester (minor) |
| Diethyl Ether | Mixture of anomers | Orthoester | |
| C-2 Protecting Group | Acetyl (Ac) | 1,2-trans-glycoside | Orthoester |
| Benzyl (Bn) | Mixture of anomers | - |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation to Synthesize Protected this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Protected Galactosyl Bromide (Donor)
-
Protected Mannose Acceptor (with a free hydroxyl at C-4)
-
Silver triflate (AgOTf) or other suitable promoter
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the protected mannose acceptor (1.0 equiv.) and activated 4Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
In a separate flame-dried flask, dissolve the protected galactosyl bromide (1.2 equiv.) and the promoter (e.g., AgOTf, 1.2 equiv.) in anhydrous DCM.
-
Slowly add the solution of the donor and promoter to the stirring solution of the acceptor via a syringe or cannula.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Filter the reaction mixture through a pad of Celite to remove solids, and wash the Celite with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired protected this compound from byproducts.
Mandatory Visualization
Caption: A simplified workflow for the chemical synthesis and purification of protected this compound.
Caption: Troubleshooting logic for addressing low yields in chemical this compound synthesis.
References
Technical Support Center: Chromatographic Separation of Epilactose and Lactulose
Welcome to the technical support center for the chromatographic separation of epilactose and lactulose. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the challenges associated with separating these isomeric sugars.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound and lactulose so challenging?
The primary challenge lies in their structural similarity. This compound and lactulose are isomers of lactose, meaning they have the same chemical formula but different spatial arrangements. This results in very similar physicochemical properties, leading to comparable retention times in many chromatographic systems and making them difficult to resolve.[1][2] The presence of other carbohydrates like lactose, galactose, and fructose in the sample matrix, particularly in milk products, further complicates the separation by increasing the risk of co-elution.[2][3][4]
Q2: What are the most common chromatographic techniques for separating this compound and lactulose?
Several techniques have proven effective:
-
Hydrophilic Interaction Chromatography (HILIC): This is a widely used approach, often employing columns with amino-propyl functional groups.[5][6] It provides good separation for these polar sugars.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis. It allows for the direct detection of this compound and lactulose without the need for derivatization and can effectively separate complex mixtures of sugars.[7][8][9]
-
Ion-Pair Reversed-Phase HPLC: This method can be used, but it typically requires pre-column derivatization of the sugars to enable detection by a UV detector.[1][2]
Q3: Which type of column is best suited for this separation?
For HILIC separations, polymer-based amino columns (e.g., Shodex HILICpak VG-50 4E) are frequently recommended.[5][6] These columns are durable and offer good resolution. The United States Pharmacopeia (USP) method often specifies an L8 amino-propyl functionalized silica support column.[5][6] For HPAEC-PAD, anion-exchange columns like the Dionex CarboPac series are the standard.[10]
Q4: What detection methods are compatible with this compound and lactulose analysis?
The choice of detector depends on the chromatographic method and the required sensitivity:
-
Refractive Index (RI) Detector: Commonly used with HILIC methods, as it is a universal detector for sugars.[5][11] However, it is sensitive to temperature and pressure fluctuations and is not suitable for gradient elution.
-
Pulsed Amperometric Detector (PAD): The preferred detector for HPAEC, offering high sensitivity and selectivity for carbohydrates without derivatization.[7][8]
-
Evaporative Light Scattering Detector (ELSD): Another option for HILIC, it is more sensitive than RI and compatible with gradient elution.[1][2]
-
UV Detector: Can only be used if the sugars are derivatized with a UV-absorbing tag.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and lactulose.
Problem: Poor Resolution or Co-elution of this compound and Lactulose Peaks
Poor resolution is the most frequent challenge. The following decision tree can help diagnose and solve the issue.
Problem: Peak Tailing
-
Cause: This can be due to column fouling, especially with amino columns which can interact with sample matrix components.[12] It can also be caused by secondary interactions between the analytes and the stationary phase.
-
Solution:
-
Implement a robust column washing procedure after each batch of samples. A wash with 80% methanol in water can be effective, but always check the column manufacturer's recommendations.[12]
-
Ensure proper sample preparation to remove interfering substances.
-
For HPAEC-PAD, ensure the eluent concentration is appropriate to maintain a high pH and keep the analytes in their anionic form.
-
Problem: Long Analysis Time
-
Cause: High retention of sugars on the column.
-
Solution:
-
In HILIC, carefully decrease the percentage of the organic solvent (e.g., acetonitrile) to speed up elution, but monitor resolution closely as it may decrease.[5]
-
Adding a small percentage of methanol (e.g., 10-20%) to the acetonitrile/water mobile phase can significantly shorten the analysis time without compromising resolution.[5]
-
Increase the flow rate, but be aware that this can lead to higher backpressure and potentially lower resolution.
-
Experimental Protocols & Data
Below are examples of experimental conditions that have been successfully used for the separation of this compound and lactulose.
Method 1: HILIC with Refractive Index (RI) Detection
This method is suitable for the simultaneous separation of lactulose, this compound, and lactose.
Table 1: HILIC-RI Experimental Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Shodex HILICpak VG-50 4E (4.6 x 250 mm)[5][6] | Shodex HILICpak VG-25 4D[3][13] |
| Mobile Phase | Acetonitrile/Methanol/Water (75/20/5)[6] | Acetonitrile/Water |
| Flow Rate | 1.0 mL/min[5][6] | - |
| Temperature | 40 °C[5][6] | - |
| Detector | Refractive Index (RI)[5][6] | Refractive Index (RI) |
| Injection Volume | 5-20 µL[5][6] | 5 µL[13] |
| Run Time | < 15 minutes[5][6] | - |
| Resolution | > 1.6 between all three sugars[5] | Higher resolution than VG-50 series[3][13] |
Method 2: HPAEC with Pulsed Amperometric Detection (PAD)
This method provides high sensitivity for determining lactulose in complex matrices like milk.
Table 2: HPAEC-PAD Experimental Conditions
| Parameter | Condition |
| Column | Dionex CarboPac PA10[10] |
| Mobile Phase | 10 mM NaOH + 2 mM Barium Acetate[8][10] |
| Flow Rate | 1.0 mL/min[10] |
| Temperature | Ambient |
| Detector | Pulsed Amperometric Detector (PAD)[8][10] |
| Run Time | ~22 minutes[8][10] |
| Notes | Isocratic elution. Allows for complete separation of galactose, glucose, lactose, lactulose, and this compound.[8][10] |
References
- 1. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 2. researchgate.net [researchgate.net]
- 3. shodex.com [shodex.com]
- 4. researchgate.net [researchgate.net]
- 5. shodexhplc.com [shodexhplc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Method development for the quantitative determination of lactulose in heat-treated milks by HPAEC with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Issues with HPLC-Refractive Index in analysis of Lactulose - Chromatography Forum [chromforum.org]
- 13. shodexhplc.com [shodexhplc.com]
Technical Support Center: Optimizing HPLC Separation of Lactose Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of lactose and its isomers, such as lactulose and epilactose.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC mode for separating lactose isomers?
A1: The most common and effective method for separating lactose and its isomers is Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] HILIC utilizes a polar stationary phase, such as an amino-propyl functionalized silica or polymer-based amino column, with a high-organic, aqueous mobile phase.[3][4][5] This "reverse reversed-phase" approach is well-suited for retaining and separating highly polar compounds like sugars.[6]
Q2: What type of column is best for separating lactose, lactulose, and this compound?
A2: Polymer-based amino columns are highly effective for the simultaneous analysis of lactose, lactulose, and this compound.[1][3][4] Columns like the Shodex HILICpak VG-50 4E, which have a polyvinyl alcohol base modified with tertiary amino groups, have demonstrated baseline separation of these three isomers in under 15 minutes.[3][4] The USP monograph method also specifies an L8 amino propyl functionalized silica support column.[3][4]
Q3: What detectors are suitable for lactose isomer analysis?
A3: Since sugars like lactose lack strong UV chromophores, alternative detectors are necessary. The most common choices include:
-
Refractive Index (RI) Detector: RI is a universal detector for sugars and is widely used.[3][4][7] However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is compatible with gradient elution and more sensitive than RI, but it requires volatile mobile phase buffers.[7]
-
Mass Spectrometry (MS): MS provides high selectivity and sensitivity, which is particularly useful for detecting low levels of lactose in complex matrices like "lactose-free" products.
-
Pulsed Amperometric Detection (PAD): When combined with High-Performance Anion-Exchange Chromatography (HPAEC), PAD offers superior selectivity and sensitive detection for carbohydrates.[8]
Q4: Why is my column equilibration time so important in HILIC?
A4: In HILIC, a water-rich layer forms on the surface of the polar stationary phase, which is crucial for the separation mechanism.[6] This layer takes time to establish. Insufficient equilibration between injections can prevent this layer from fully re-forming, leading to poor reproducibility and drifting retention times.[6][9] It is recommended to use longer equilibration times than in reversed-phase, typically at least 10-20 column volumes.[6][9]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Lactose Isomers
Q: My lactose and this compound/lactulose peaks are not separating. What should I adjust?
A: Poor resolution is a common challenge. Here are the primary parameters to investigate:
-
Optimize Mobile Phase Composition: The ratio of acetonitrile (ACN) to water is the most critical factor.
-
Increase Acetonitrile %: Increasing the organic content (ACN) will increase retention times and can improve the separation between closely eluting peaks.[3][10] Be aware that analysis time will also increase.[3]
-
Add a Modifier: Adding a small amount of methanol (e.g., 5-20%) to the mobile phase can alter selectivity and has been shown to decrease analysis time while maintaining resolution.[3][4]
-
Check Water Content: Ensure your mobile phase contains at least 3-5% water to properly hydrate the stationary phase and establish the HILIC separation mechanism.[7]
-
-
Adjust Column Temperature:
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, though at the cost of longer run times.
Quantitative Optimization of Mobile Phase
The following tables summarize experimental conditions for separating lactose isomers.
Table 1: Mobile Phase Composition Effects on Lactose Isomer Separation
| Column Type | Mobile Phase (Acetonitrile/Water, v/v) | Flow Rate (mL/min) | Temp (°C) | Observation |
| Amino HILIC | 80/20 | 1.0 | 40 | Saccharides were not well separated.[3] |
| Amino HILIC | 85/20 | 1.0 | 40 | Saccharides were not well separated.[3] |
| Amino HILIC | 90/10 | 1.0 | 40 | Good separation, but long analysis time (60 min).[3] |
| Amino HILIC | 75/25 | 0.9 | 35 | Optimal separation and retention time for fructose, glucose, sucrose, and lactose.[10] |
Table 2: Optimized Conditions with Methanol Modifier
| Column | Mobile Phase (ACN/Methanol/Water, v/v) | Flow Rate (mL/min) | Temp (°C) | Result |
| Shodex VG-50 4E | 75/20/5 | 1.0 | 40 | Baseline separation of lactulose, this compound, and lactose in <15 min.[4] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My peaks are tailing or showing splitting. What is the cause?
A: Poor peak shape can originate from several sources. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting decision tree for poor peak shape in HILIC.
-
Injection Solvent Mismatch: In HILIC, the injection solvent must be compatible with the highly organic mobile phase.[6] Dissolving samples in a high-aqueous diluent can cause severe peak distortion. Solution: Prepare your standards and samples in a diluent that closely matches the initial mobile phase composition (e.g., 75:25 ACN:Water).[2][6]
-
Column Contamination: Sugars and sample matrices can build up on the column frit or active sites. Solution: Try flushing the column in the reverse direction with a strong solvent.[9] If performance does not improve, the column may need replacement. Using a guard column is highly recommended to protect the analytical column.[11]
-
Anomer Separation/Mutarotation: Reducing sugars like lactose exist as α and β anomers, which can interconvert in solution (mutarotation).[12] This can cause peak splitting or broadening. Solution: Adding a modifier like ammonium hydroxide to the mobile phase can mitigate peak splitting caused by anomeric mutarotation.[13] Operating at a higher column temperature (e.g., 80 °C for some columns) can also help prevent anomer separation.[5]
Issue 3: Drifting Retention Times
Q: My retention times are not stable from one injection to the next. Why?
A: Retention time drift is a frequent problem in HILIC and is almost always related to column equilibration or mobile phase preparation.
-
Insufficient Equilibration: As mentioned in the FAQs, HILIC requires extensive equilibration between runs to ensure the water layer on the stationary phase is stable.[6][9] Solution: Program a post-run equilibration step of at least 10-20 column volumes with the initial mobile phase conditions.[6][9]
-
Mobile Phase Volatility: Acetonitrile is volatile. If the mobile phase is left standing, the organic component can evaporate, increasing the water percentage and decreasing retention times. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Temperature Fluctuations: Unstable column temperature will cause retention times to drift. Solution: Use a thermostatted column compartment and ensure it has reached the set temperature before starting the analysis.[3][4]
Experimental Protocol: Isocratic Separation of Lactose Isomers
This protocol provides a starting point for the separation of lactose, lactulose, and this compound using a polymer-based amino HILIC column.
1. Materials and Reagents
-
Column: Shodex HILICpak VG-50 4E (4.6 mm ID x 250 mm) or equivalent polymer-based amino column.[3][4]
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Standards: Lactose, Lactulose, this compound
2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing Acetonitrile, Methanol, and Water in a ratio of 75:20:5 (v/v/v) .[4]
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Standard & Sample Preparation
-
Diluent: Prepare a diluent matching the mobile phase or a similar high-organic mixture (e.g., 50:50 ACN:Water).
-
Standards: Prepare individual and mixed stock solutions of lactose isomers at a concentration of approximately 1-5 mg/mL in the diluent.[3][4]
-
Samples: For dairy products, perform protein and fat precipitation using acetonitrile, followed by filtration through a 0.22 µm syringe filter.[14] Dilute the final extract in the diluent.
4. HPLC System Parameters
5. System Workflow
Caption: General experimental workflow for HPLC analysis of lactose isomers.
References
- 1. shodex.com [shodex.com]
- 2. lcms.cz [lcms.cz]
- 3. shodexhplc.com [shodexhplc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Methods for Separating Sugars : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. restek.com [restek.com]
- 7. agilent.com [agilent.com]
- 8. shim-pol.pl [shim-pol.pl]
- 9. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC troubleshooting - Chromatography Forum [chromforum.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Controlling Epimerase Activity for Higher Epilactose Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at maximizing epilactose conversion.
Troubleshooting Guide
This section addresses common problems encountered during this compound production using epimerases, providing potential causes and actionable solutions.
1. Issue: Low or No this compound Yield
-
Potential Cause 1: Suboptimal Reaction Conditions
-
Solution: Verify and optimize the reaction pH and temperature. Most cellobiose 2-epimerases (CEs) function optimally at a neutral pH (around 7.5) and temperatures ranging from 50°C to 85°C.[1][2][3] For instance, the cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus has an optimal temperature of 80°C and a pH of 7.5.[3] However, enzymes from mesophilic organisms like Flavobacterium johnsoniae can be active at lower temperatures, such as 8°C.[4]
-
-
Potential Cause 2: Inactive or Denatured Enzyme
-
Solution: Confirm the enzyme's activity using a standard activity assay before the conversion reaction. Ensure proper storage conditions (typically -20°C or -80°C in a suitable buffer) to prevent degradation. If using a thermostable epimerase, ensure the reaction temperature does not exceed its stability limits over time. The half-life of an enzyme at a given temperature is a critical parameter; for example, a novel CE (CEM) has half-lives of 19 and 5.3 hours at 60°C and 70°C, respectively.[5]
-
-
Potential Cause 3: Product Inhibition
-
Solution: High concentrations of this compound can inhibit the forward reaction, as the conversion of lactose to this compound is reversible.[1] Consider implementing a continuous flow reactor system where the product is constantly removed from the reaction mixture. Alternatively, optimize the initial lactose concentration and reaction time to achieve the desired yield before significant product inhibition occurs.
-
-
Potential Cause 4: Presence of Inhibitors
-
Solution: Ensure the reaction mixture is free from potential enzyme inhibitors. If using crude enzyme preparations or unpurified lactose sources (like whey), contaminants may be present. Purify the enzyme and substrate to eliminate this possibility.
-
2. Issue: High Formation of Lactulose Byproduct
-
Potential Cause 1: Enzyme Specificity
-
Solution: Some cellobiose 2-epimerases naturally exhibit both epimerization and isomerization activity, leading to the formation of both this compound and lactulose.[6][7] The ratio of these products can be influenced by the specific enzyme used and the reaction conditions. For instance, thermophilic CEs may have a more pronounced isomerization activity.[2]
-
-
Potential Cause 2: Reaction Conditions Favoring Isomerization
-
Solution: Adjusting the enzyme-to-substrate (E/S) ratio can influence the product selectivity.[6] For a mutant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus, a low E/S ratio favors epimerization over isomerization, leading to a higher yield of this compound with minimal lactulose formation.[6] Temperature can also alter the selectivity of some CEs.[2]
-
3. Issue: Immobilized Enzyme Shows Low Activity or Leaks from Support
-
Potential Cause 1: Inappropriate Immobilization Technique
-
Solution: The choice of immobilization method is crucial. Methods include physical adsorption, encapsulation, ionic binding, and covalent linkage.[8][9][10] Covalent binding is generally more robust and minimizes leakage, but it can sometimes lead to a loss of enzyme activity if the active site is obstructed.[11]
-
-
Potential Cause 2: Poor Support Material Characteristics
-
Potential Cause 3: Random Enzyme Orientation
-
Solution: Conventional immobilization can result in a random orientation of the enzyme on the support, potentially blocking the active site.[8] Consider site-specific immobilization techniques to ensure the active site remains accessible to the substrate.
-
-
Potential Cause 4: Enzyme Leaching (for non-covalent methods)
-
Solution: If using physical adsorption or ionic binding, changes in pH, temperature, or ionic strength can cause the enzyme to detach from the support.[11] If leaching is a persistent issue, switching to a covalent immobilization method is recommended.
-
Frequently Asked Questions (FAQs)
1. What is a typical conversion yield for this compound from lactose?
Thermodynamic equilibrium typically favors a partial conversion of lactose to this compound, with yields often ranging between 25% and 35%.[1] However, with optimized conditions and specific enzymes, yields can be improved. For example, a cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus produced by Saccharomyces cerevisiae achieved a maximum yield of 27%.[3] Another study using a mutant CE from the same organism reported a maximum this compound yield of 25.6% with no lactulose formation under specific conditions.[6]
2. How can I improve the thermostability of my epimerase?
-
Protein Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to introduce amino acid substitutions that enhance the thermal stability of the enzyme.[10]
-
Immobilization: Immobilizing the enzyme on a solid support can improve its tolerance to higher temperatures.[8] An immobilized DPEase on TiO2 nanoparticles showed better tolerance to temperatures between 65–80°C compared to the free enzyme.[8]
-
Use of Additives: In some cases, the addition of specific ions or cofactors can stabilize the enzyme structure.
3. What are the advantages of using an immobilized epimerase?
Immobilized enzymes offer several benefits for industrial applications:
-
Enhanced Stability: They often exhibit greater thermal and operational stability.[8]
-
Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, reducing costs.[8][11]
-
Facilitated Separation: The enzyme can be easily separated from the product stream, simplifying downstream processing.[8]
-
Continuous Operation: They are well-suited for use in continuous bioreactor systems.
4. What are the key reaction parameters to optimize for higher this compound conversion?
The following parameters should be carefully optimized:
-
Temperature: Each enzyme has an optimal temperature for activity.[2][3][5]
-
pH: The pH of the reaction medium affects the enzyme's catalytic activity and stability.[3][5]
-
Enzyme/Substrate (E/S) Ratio: This ratio can influence not only the reaction rate but also the selectivity between this compound and lactulose.[6]
-
Initial Lactose Concentration: High substrate concentrations can be used, but product inhibition should be considered.[1]
5. Can this compound be produced directly in milk?
Yes, studies have shown that cellobiose 2-epimerases from mesophilic microorganisms like Flavobacterium johnsoniae and Pedobacter heparinus can convert lactose to this compound directly in a complex milk system at industrially relevant low temperatures (e.g., 8°C).[4] This in-situ production can add value to dairy products by creating the prebiotic sugar this compound.[4]
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Various Cellobiose 2-Epimerases
| Enzyme Source | Host Organism | Optimal Temperature (°C) | Optimal pH | Max. This compound Yield (%) | Reference |
| Caldicellulosiruptor saccharolyticus | Saccharomyces cerevisiae | 80 | 7.5 | 27 | [3] |
| Caldicellulosiruptor saccharolyticus (mutant H349N) | E. coli | Not specified | Not specified | 25.6 | [6] |
| Thermal Aquatic Metagenome (CEM) | E. coli | 60 | 6.0-10.0 | Not specified | [5] |
| Rhodothermus marinus | Bacillus subtilis | Not specified | Not specified | 29.5 | [12] |
| Flavobacterium johnsoniae | E. coli | 8 (in milk) | Not specified | ~30-33 | [4] |
| Pedobacter heparinus | E. coli | 8 (in milk) | Not specified | ~30-33 | [4] |
Experimental Protocols
1. Standard Epimerase Activity Assay
This protocol provides a general method for determining the activity of a cellobiose 2-epimerase.
-
Principle: The enzyme's activity is measured by quantifying the amount of this compound produced from lactose over a specific time. The products are then analyzed using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Purified cellobiose 2-epimerase
-
Lactose solution (e.g., 50 g/L in buffer)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Stopping solution (e.g., 0.1 M HCl or heat inactivation at 100°C for 10 min)
-
HPLC system with a suitable carbohydrate analysis column
-
-
Procedure:
-
Prepare the reaction mixture by adding a known amount of enzyme to a pre-warmed lactose solution in the reaction buffer.
-
Incubate the reaction at the enzyme's optimal temperature for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding the stopping solution or by heat inactivation.
-
Centrifuge the sample to remove any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the concentrations of lactose and this compound.
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
-
2. Protocol for this compound Production from Lactose
This protocol outlines a batch production of this compound.
-
Materials:
-
Cellobiose 2-epimerase solution
-
High concentration lactose solution (e.g., 300 g/L in distilled water or buffer)
-
Reaction vessel with temperature and pH control
-
-
Procedure:
-
Dissolve lactose in the reaction buffer in the reaction vessel.
-
Adjust the pH and temperature to the optimal conditions for the specific epimerase being used.
-
Add the epimerase to the lactose solution to start the reaction. A specific enzyme/substrate ratio should be used.
-
Monitor the reaction over time by taking samples periodically and analyzing them via HPLC.
-
Once the desired conversion is reached (or the reaction reaches equilibrium), stop the reaction by heat inactivation or by lowering the pH.
-
Proceed with downstream purification steps to isolate the this compound.
-
3. General Protocol for Covalent Immobilization of Epimerase
This protocol describes a general method for covalently immobilizing an enzyme onto an epoxy-activated support.
-
Materials:
-
Purified epimerase solution
-
Epoxy-activated support resin
-
Coupling buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Washing buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.0)
-
-
Procedure:
-
Equilibrate the epoxy-activated support with the coupling buffer.
-
Prepare a solution of the epimerase in the coupling buffer.
-
Mix the enzyme solution with the equilibrated support and incubate with gentle agitation (e.g., overnight at 4°C). The amino groups on the enzyme surface will react with the epoxy groups on the support.
-
After incubation, separate the immobilized enzyme from the supernatant.
-
Wash the immobilized enzyme thoroughly with the washing buffer to remove any unbound enzyme.
-
Block any remaining active epoxy groups on the support by incubating with the blocking solution for a few hours.
-
Wash the final immobilized enzyme preparation again with the washing buffer.
-
Store the immobilized enzyme in a suitable buffer at 4°C until use.
-
Determine the activity of the immobilized enzyme using the standard activity assay.
-
Visualizations
Caption: Workflow for the enzymatic production of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Covalent immobilization via an epoxy-activated support.
References
- 1. Modulation of Enzymatic Activity by Moderate Electric Fields: Perspectives for Prebiotic this compound Production via Cellobiose-2-Epimerase [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]
- 7. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. Improvement of cellobiose 2-epimerase expression in Bacillus subtilis for efficient bioconversion of lactose to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to minimize epilactose degradation during the purification process
Welcome to the technical support center for epilactose purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound degradation during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides
This section addresses common issues encountered during this compound purification, with a focus on preventing degradation.
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound degradation during lactose hydrolysis. | Optimize the enzymatic hydrolysis of lactose. A study has shown that using β-galactosidase at a controlled pH of 4.41 for 45 minutes can achieve 98.8% lactose hydrolysis with only 3.8% this compound loss.[1] | Maximized removal of lactose with minimal degradation of this compound, thus improving the final yield. |
| Acid hydrolysis of this compound due to low pH. | Maintain a neutral or slightly acidic pH during purification steps where possible. Some studies suggest that a low pH (e.g., 4.41) can contribute to the acid hydrolysis of this compound.[2] | Reduced degradation of this compound and improved overall yield. |
| Co-elution with other sugars during chromatography. | Select a chromatography resin with high selectivity for this compound. Amino HILIC columns, such as the Shodex VG-50 4E, have demonstrated baseline separation of this compound, lactose, and lactulose.[3] | Improved separation efficiency and higher purity of the final this compound product. |
| Loss during removal of monosaccharides. | If using yeast fermentation to remove glucose and galactose, ensure the yeast strain does not also consume this compound. Saccharomyces cerevisiae has been successfully used for this purpose.[1] | Selective removal of monosaccharides without significant loss of this compound. |
Issue 2: Poor Purity of the Final this compound Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of lactose. | Employ a multi-step purification strategy. Combining lactose crystallization, enzymatic hydrolysis, and chromatography is an effective approach.[4][5][6] | A final product with high purity, often exceeding 98%.[5][7][8] |
| Presence of monosaccharides (glucose and galactose). | After enzymatic hydrolysis of lactose, perform a yeast fermentation step using a suitable microorganism like Saccharomyces cerevisiae to specifically consume the monosaccharides.[1] | Elimination of contaminating monosaccharides, leading to a purer this compound sample. |
| Inefficient chromatographic separation. | Optimize chromatography conditions. For cation exchange chromatography, using a Na-form resin has been shown to be effective.[4][5][6] For HILIC, an eluent of acetonitrile/methanol/water (75/20/5) can be used.[3] | Enhanced resolution between this compound and other sugars, resulting in a higher purity product. |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary challenge in purifying this compound? A1: The main difficulty lies in separating this compound from its isomer, lactose, due to their very similar chemical and physical properties. This often requires a combination of purification techniques to achieve high purity.[1]
-
Q2: What are the most effective methods for removing lactose during this compound purification? A2: A multi-pronged approach is generally most effective. This can include an initial crystallization step to remove the bulk of the lactose, followed by enzymatic hydrolysis of the remaining lactose using β-galactosidase, and finally, chromatographic separation.[1][4][5][6]
-
Q3: What conditions can lead to the degradation of this compound during purification? A3: this compound can be susceptible to acid hydrolysis at low pH. For instance, a pH of 4.41 has been observed to cause some degradation.[2] It is also generally advised to avoid strong acids and alkalis.
-
Q4: How can I remove the monosaccharides (glucose and galactose) that are generated after the enzymatic hydrolysis of lactose? A4: A common and effective method is to use yeast fermentation. Saccharomyces cerevisiae is often used as it will consume the glucose and galactose without significantly affecting the this compound.[1]
-
Q5: What type of chromatography is best suited for this compound purification? A5: Several types of chromatography have been successfully used. Cation exchange chromatography with a Na-form resin is a frequently cited method.[4][5][6] Ligand-exchange chromatography and hydrophilic interaction chromatography (HILIC) with an amino-based column have also been shown to provide good separation.[3]
Data Presentation: Comparison of Purification Strategies
The following table summarizes the purity and yield of this compound achieved through different purification methods reported in the literature.
| Purification Strategy | Purity (%) | Yield (%) | Reference |
| Crystallization, β-galactosidase hydrolysis, yeast treatment, cation exchange chromatography | 91.1 | 42.5 | [4][6] |
| β-galactosidase hydrolysis, yeast treatment, cation exchange chromatography | >98 | 24.0 | [5][7][8] |
| β-galactosidase hydrolysis, yeast treatment | 87 | 76.4 | [1] |
| Crystallization, semi-preparative ligand-exchange chromatography | 99 | 51.0 | [8] |
Experimental Protocols
Protocol 1: Multi-Step Purification of this compound
This protocol is a composite of methods described in the literature and aims to achieve high-purity this compound.[1][4][5][6]
-
Initial Lactose Removal by Crystallization:
-
Concentrate the initial solution containing this compound and a high concentration of lactose.
-
Induce crystallization of lactose by lowering the temperature (e.g., to 4°C) and allowing it to stand for an extended period (e.g., 24-48 hours).
-
Separate the lactose crystals by filtration or centrifugation.
-
-
Enzymatic Hydrolysis of Residual Lactose:
-
Adjust the pH of the supernatant to approximately 4.4.
-
Add β-galactosidase enzyme. The optimal concentration should be determined empirically, but a starting point could be around 128 U/mL.[1]
-
Incubate at 37°C for approximately 45 minutes.[1]
-
Stop the reaction by heat inactivation (e.g., 100°C for 10 minutes).
-
-
Removal of Monosaccharides by Yeast Fermentation:
-
Neutralize the pH of the solution to around 7.0.
-
Inoculate with a culture of Saccharomyces cerevisiae.
-
Incubate at 30°C with agitation for 24-48 hours, or until all glucose and galactose have been consumed (monitor by HPLC).
-
Remove the yeast cells by centrifugation.
-
-
Final Purification by Cation Exchange Chromatography:
-
Load the supernatant onto a Na-form cation exchange resin column.
-
Elute with deionized water.
-
Collect fractions and analyze for this compound content using HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A multi-step workflow for the purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A troubleshooting diagram for diagnosing low this compound yield.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Effective methods for removing unreacted lactose from epilactose synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for the effective removal of unreacted lactose during epilactose synthesis. Find answers to frequently asked questions and troubleshoot common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted lactose from my this compound synthesis reaction?
A1: The most common and effective methods involve a combination of enzymatic degradation, microbial fermentation, and chromatography. A multi-step approach is often necessary because lactose and this compound are isomers, making them difficult to separate based on molecular size alone.[1][2] Key strategies include:
-
Selective Enzymatic Hydrolysis: Using a β-galactosidase enzyme that specifically targets lactose for hydrolysis into glucose and galactose, leaving this compound intact.[1]
-
Microbial Fermentation: Employing microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to consume the monosaccharides (glucose and galactose) generated from lactose hydrolysis.[1][3] Some bacteria, like Lactiplantibacillus plantarum, can directly ferment lactose and lactulose while leaving this compound.[4]
-
Chromatography: Techniques like ligand-exchange or ion-exchange chromatography can effectively separate this compound from remaining lactose and other impurities.[5][6]
-
Crystallization: A preliminary step can be the crystallization of excess lactose at low temperatures.[5][7]
Q2: I'm observing low purity of this compound after purification. What could be the cause?
A2: Low purity of this compound can stem from several factors. Incomplete removal of lactose is a primary reason due to their isomeric nature.[1][2] Another cause could be the presence of side products from the initial synthesis. For enzymatic purification methods, the β-galactosidase used might be hydrolyzing the this compound as well as the lactose. It is crucial to select an enzyme with high specificity for lactose.[1] In chromatographic separations, improper column selection, or unoptimized elution conditions can lead to poor separation of the isomers.[6]
Q3: Can I use a single purification method to achieve high-purity this compound?
A3: While possible, achieving high purity (e.g., >98%) with a single method is challenging and often results in low yields.[6][8] A more robust and common approach is a multi-step purification strategy. For instance, an initial crystallization or enzymatic hydrolysis to remove the bulk of the lactose, followed by a high-resolution chromatographic step to separate the remaining trace amounts of lactose and other impurities, is often more effective.[5][7]
Q4: What is a realistic yield and purity to expect from these purification methods?
A4: The yield and purity of this compound are highly dependent on the chosen purification strategy. A multi-step process involving enzymatic hydrolysis, yeast fermentation, and chromatography can achieve purities of over 98% with an overall yield of around 24%.[6][9] A two-step food-grade process using enzymatic hydrolysis and microbial treatment has been reported to yield this compound with 87% purity and a 76.4% yield.[1][3] Combining crystallization with ligand-exchange chromatography can result in 99% purity with a 51% total yield.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Non-selective enzyme: The β-galactosidase may be hydrolyzing this compound in addition to lactose. | Screen different β-galactosidases to find one with high specificity for lactose and low activity towards this compound.[1] Optimize reaction conditions (pH, temperature, time) to favor lactose hydrolysis.[1] |
| Microbial consumption of this compound: The microorganism used for fermentation may be consuming this compound. | Select a microorganism known to preferentially consume lactose or monosaccharides (e.g., Saccharomyces cerevisiae for monosaccharides, Lactiplantibacillus plantarum for lactose).[1][4] Monitor the fermentation process closely and stop it before significant this compound consumption occurs.[4] | |
| Incomplete Lactose Removal | Inefficient enzymatic hydrolysis: The β-galactosidase reaction may not have gone to completion. | Optimize enzyme concentration, pH, temperature, and reaction time for complete lactose hydrolysis.[1] |
| Poor chromatographic separation: The chromatography conditions are not optimized for separating lactose and this compound. | Adjust the mobile phase composition, flow rate, and column temperature. Consider using a different type of column, such as an amino HILIC column which has shown good separation of these isomers.[10] | |
| Presence of Monosaccharides in Final Product | Incomplete fermentation: The microbial fermentation did not completely remove the glucose and galactose. | Ensure optimal growth conditions for the microorganism (e.g., temperature, pH, aeration). Extend the fermentation time and monitor monosaccharide levels by HPLC.[1] |
| Ineffective charcoal treatment: Activated charcoal may not have adsorbed all the monosaccharides. | Optimize the ratio of activated charcoal to the sugar solution and the contact time.[1] |
Quantitative Data on Purification Methods
| Purification Strategy | Purity | Yield | Reference |
| Crystallization, β-galactosidase hydrolysis, yeast digestion, ion-exchange chromatography | 91.1% | 42.5% | [5] |
| Crystallization and ligand-exchange chromatography | 99% | 51% | [6][7] |
| Enzymatic hydrolysis (β-galactosidase), yeast fermentation, and cation exchange chromatography | >98% | 24.0% | [6][9] |
| Two-step: β-galactosidase hydrolysis and S. cerevisiae fermentation | 87% | 76.4% | [1][3] |
| Selective fermentation with Lactiplantibacillus plantarum | >95% | High (specific value not stated) | [4] |
Experimental Protocols
Protocol 1: Two-Step Purification via Enzymatic Hydrolysis and Microbial Fermentation
This protocol is based on the food-grade purification strategy for this compound recovery.[1]
Step 1: Selective Enzymatic Hydrolysis of Lactose
-
Enzyme Selection: Screen various commercially available β-galactosidases to identify one with high hydrolytic activity towards lactose and minimal activity towards this compound. The enzyme from Aspergillus niger (AnGal) has been shown to be effective.[1]
-
Reaction Setup: Prepare a solution of the crude this compound mixture containing unreacted lactose.
-
Optimization of Hydrolysis:
-
Adjust the pH of the solution to the optimal range for the selected enzyme (e.g., pH 4.41 for AnGal).[1]
-
Add the β-galactosidase to the mixture at a predetermined optimal concentration (e.g., 128 U/mL).[1]
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific duration (e.g., 45 minutes).[1] These conditions should be optimized to maximize lactose hydrolysis while minimizing this compound loss.
-
-
Enzyme Inactivation: Stop the reaction by heat inactivation, for example, by heating the mixture to 100°C for 10 minutes.[1]
Step 2: Removal of Monosaccharides by Fermentation
-
Microorganism Selection: Use a microorganism capable of consuming glucose and galactose but not this compound. Baker's yeast (Saccharomyces cerevisiae) is a suitable choice.[1]
-
Fermentation:
-
Introduce the yeast into the solution containing this compound and the monosaccharides from Step 1.
-
Maintain the fermentation under optimal conditions for the yeast (e.g., 30°C with agitation).
-
Monitor the concentration of sugars periodically using HPLC.
-
-
Termination: Once the monosaccharides are consumed, terminate the fermentation and separate the yeast cells from the this compound solution by centrifugation.
Protocol 2: Purification by Crystallization and Ligand-Exchange Chromatography
This protocol combines a preliminary crystallization step with a high-resolution chromatography step.[7]
Step 1: Lactose Crystallization
-
Concentrate the reaction mixture containing this compound and a high concentration of unreacted lactose.
-
Induce crystallization of lactose by lowering the temperature (e.g., to 6°C) and maintaining it for an extended period (e.g., 72 hours).[7]
-
Separate the crystallized lactose from the this compound-rich supernatant by filtration or centrifugation.
Step 2: Ligand-Exchange Chromatography
-
Column and Mobile Phase: Use a semi-preparative HPLC system with a column suitable for sugar separations, such as a cation exchange resin in the sodium form.[5] The mobile phase is typically deionized water.
-
Chromatographic Separation:
-
Inject the supernatant from Step 1 into the HPLC system.
-
Perform the separation under optimized conditions of flow rate and temperature.
-
Collect the fractions corresponding to the this compound peak.
-
-
Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
Visualizations
Caption: Workflow for enzymatic and microbial purification of this compound.
Caption: Troubleshooting logic for low this compound purity.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. RCAAP - Two-step purification of this compound produced by cellobiose 2-epimerase from Cal... [rcaap.pt]
- 4. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 5. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trends in lactose-derived bioactives: synthesis and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
How to improve the long-term stability of epilactose in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of epilactose in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
The long-term stability of this compound in aqueous solutions is primarily influenced by two main factors: pH and temperature. Extreme pH values (both acidic and alkaline) and elevated temperatures can lead to the degradation of this compound.[1] It is crucial to control these parameters to ensure the integrity of your this compound solutions over time.
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively documented, it is known to be an isomer of lactulose. Lactulose, in an alkaline environment, can degrade into galactose, tagatose, and various low-molecular-weight acids.[2] It is plausible that this compound follows a similar degradation pattern under alkaline conditions. Additionally, under acidic conditions (e.g., pH 4.41), acid-catalyzed hydrolysis of this compound can occur.[1]
Q3: How can I monitor the stability of my this compound solution?
The most common and reliable method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection.[2][3] This technique allows for the separation and quantification of this compound from its potential degradation products and other related sugars like lactose and lactulose.[2][4] Several HPLC methods have been successfully employed, including those using C18 columns with an ion-pair reagent or polymer-based amino HILIC columns.[2][4]
Q4: Are there any known stabilizers for this compound in aqueous solutions?
Currently, there is limited specific information on additives that can stabilize this compound in aqueous solutions. The primary approach to enhancing stability is to control the storage conditions, specifically pH and temperature. It is recommended to store aqueous solutions of this compound at refrigerated temperatures (+4°C) and at a pH close to neutral, unless experimental conditions require otherwise.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in this compound concentration over time. | Degradation due to improper storage conditions. | Verify the pH and temperature of your storage conditions. For long-term storage, it is advisable to maintain a neutral pH and refrigerate the solution at +4°C. |
| Potential microbial contamination. | Use sterile aqueous solutions and handle them under aseptic conditions. Consider filtration through a 0.22 µm filter. | |
| Appearance of unknown peaks in HPLC chromatogram during stability testing. | Formation of degradation products. | Characterize the new peaks, which could be hydrolysis or isomerization products. Compare with standards of potential degradants like galactose and tagatose. This indicates that the current storage conditions are not optimal for stability. |
| Variability in stability results between different batches of this compound solution. | Inconsistent preparation of solutions. | Ensure that the pH and final concentration of all prepared solutions are consistent. Use a calibrated pH meter and precise measurement techniques. |
| Differences in the initial purity of the this compound. | Always use well-characterized, high-purity this compound for preparing solutions to ensure that impurities are not contributing to degradation. |
Quantitative Data on this compound Stability
The following table provides an illustrative summary of expected this compound stability under various conditions. Please note that this data is based on general principles of sugar stability and findings for related compounds, and should be confirmed by your own experimental data.
| Condition | Parameter | Value | Expected Outcome |
| pH | Acidic | < 4.0 | Potential for acid-catalyzed hydrolysis.[1] |
| Neutral | 6.0 - 7.5 | Optimal for stability. | |
| Alkaline | > 8.0 | Increased likelihood of degradation to galactose, tagatose, and other byproducts.[2] | |
| Temperature | Refrigerated | 2 - 8°C | Recommended for long-term storage to minimize degradation. |
| Room Temperature | 20 - 25°C | May be suitable for short-term storage, but long-term stability will be reduced compared to refrigeration. | |
| Elevated | > 40°C | Significant increase in the rate of degradation. |
Experimental Protocols
Protocol for Long-Term Stability Testing of this compound in Aqueous Solution
This protocol is based on the principles outlined in the ICH guidelines for stability testing.[5][6]
1. Objective: To evaluate the long-term stability of a prepared this compound aqueous solution under controlled storage conditions.
2. Materials:
-
High-purity this compound
-
Sterile, purified water (or appropriate buffer solution)
-
Calibrated pH meter
-
Sterile containers for storage
-
HPLC system with RI detector
-
Appropriate HPLC column (e.g., amino HILIC or C18)
-
Reference standards (this compound, lactose, galactose, etc.)
3. Solution Preparation:
-
Prepare a stock solution of this compound at the desired concentration in the chosen aqueous medium.
-
Adjust the pH to the desired level using dilute acid or base, if necessary.
-
Filter the solution through a 0.22 µm sterile filter into the final sterile storage containers.
-
Prepare at least three batches of the solution to assess batch-to-batch variability.
4. Storage Conditions:
-
Long-term testing: 2-8°C.
-
Accelerated testing: 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH.
5. Testing Frequency:
-
Long-term testing: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated testing: 0, 1, 3, and 6 months.
6. Analytical Procedure:
-
At each time point, withdraw an aliquot from each batch under aseptic conditions.
-
Analyze the samples by a validated HPLC-RI method to determine the concentration of this compound and to detect any degradation products.
-
The HPLC method should be validated for specificity, linearity, accuracy, precision, and limit of quantification.
7. Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and calculate the shelf-life of the solution under the tested conditions.
-
Identify and, if possible, quantify any significant degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound under acidic and alkaline conditions.
Caption: Workflow for conducting a long-term stability study of this compound solutions.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Enzyme Immobilization for Continuous Flow Epilactose Production
Welcome to the technical support center for enzyme immobilization in continuous flow epilactose production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the main advantages of using immobilized enzymes in a continuous flow system for this compound production?
A1: Immobilizing enzymes for continuous flow processes offers several key benefits over batch production with free enzymes. These include straightforward reuse of the biocatalyst, which remains within the reactor, simplifying downstream processing and reducing costs.[1] Additionally, immobilization often leads to increased operational stability of the enzymes.[1] Continuous flow systems also provide enhanced safety by minimizing the handling of large volumes of potentially hazardous materials and can overcome challenges like mass transfer limitations often seen in batch reactors.[1]
Q2: What are the primary enzymes involved in the enzymatic production of this compound?
A2: The primary enzyme used for the direct conversion of lactose to this compound is Cellobiose 2-epimerase (CE) .[2][3][4] This enzyme catalyzes the epimerization of lactose at the C-2 position of the glucose unit, yielding this compound (4-O-beta-galactosyl-D-mannose).[2][5] In some purification strategies, a secondary enzyme, β-galactosidase (lactase) , may be used to hydrolyze any remaining lactose after the initial epimerization reaction.[2][6]
Q3: What are the most common methods for enzyme immobilization?
A3: The most prevalent enzyme immobilization techniques can be categorized as follows:
-
Adsorption/Carrier-Binding: This method relies on weak interactions like hydrophobic forces and salt linkages to bind the enzyme to a water-insoluble carrier.[7][8]
-
Covalent Binding: This involves the formation of strong, stable covalent bonds between the enzyme and the support material.[9][10][11]
-
Entrapment: Enzymes are physically confined within a porous matrix, such as a hydrogel, without being directly attached to the support.[7][12][13]
-
Cross-Linking: This technique uses bi- or multifunctional reagents to create covalent bonds between enzyme molecules, forming larger aggregates.[14][15]
Choosing Materials and Methods
Q4: What factors should I consider when selecting a carrier material for enzyme immobilization?
A4: The choice of an ideal carrier is critical and depends on several factors:
-
Mechanical Strength: The carrier must be robust enough to withstand the shear and compressive forces within the reactor without degrading.[14]
-
Inertness and Stability: The material should be chemically inert, stable under reaction conditions, and not cause enzyme denaturation.[7][9]
-
Porosity and Surface Area: A large surface area and appropriate pore size are necessary for high enzyme loading and to minimize diffusional limitations.[7][13]
-
Cost and Availability: For scalability, the carrier material should be affordable and readily available.[7][9]
-
Biocompatibility: The material should not inhibit the enzyme's activity.[1]
Q5: Which immobilization method is best for achieving high enzyme stability?
A5: Covalent binding is generally considered the most effective method for achieving high enzyme stability.[16] The strong covalent bonds formed between the enzyme and the support prevent enzyme leaching and can help maintain the enzyme's tertiary structure, leading to enhanced thermal and operational stability.[9][11] However, it's crucial that the covalent attachment process does not involve the enzyme's active site, which could lead to a loss of activity.[8]
Troubleshooting Guides
Issue 1: Low this compound Conversion Rate
Problem: The conversion of lactose to this compound in the continuous flow reactor is significantly lower than expected.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Mass Transfer Limitations | Substrate (lactose) is not reaching the immobilized enzyme efficiently due to diffusional barriers.[12][17] | 1. Decrease Particle Size: Use smaller carrier particles to reduce the diffusion path length.[13] 2. Increase Flow Rate: A higher flow rate can reduce the thickness of the external diffusion layer.[18] 3. Optimize Carrier Porosity: Select a carrier with a larger pore size to improve substrate diffusion into the support matrix. |
| Enzyme Inactivation | The immobilized enzyme has lost its catalytic activity. | 1. Check pH and Temperature: Ensure the pH and temperature of the feed stream are within the optimal range for the immobilized Cellobiose 2-epimerase. Immobilization can sometimes shift the optimal conditions.[19] 2. Analyze for Inhibitors: The substrate or product stream may contain inhibitors. This compound production can be subject to product inhibition.[4] Consider strategies for in-situ product removal if possible. 3. Assess Carrier Compatibility: The carrier material might be causing adverse interactions, leading to enzyme unfolding and deactivation.[1] |
| Low Enzyme Loading | Insufficient amount of active enzyme is immobilized on the carrier. | 1. Optimize Immobilization Protocol: Re-evaluate the immobilization conditions (e.g., pH, enzyme concentration, coupling chemistry for covalent binding). 2. Characterize Enzyme Loading: Quantify the amount of immobilized protein and its specific activity. |
| Channeling in Packed-Bed Reactor | The liquid is not flowing uniformly through the packed bed, creating preferential paths and reducing contact time with the enzyme. | 1. Improve Packing: Ensure the reactor column is packed uniformly to avoid voids. 2. Check for Particle Fines: Fines from carrier abrasion can clog the reactor. Consider adding a filter or using a more mechanically stable carrier. |
Issue 2: Rapid Decrease in Reactor Performance and Enzyme Leaching
Problem: The reactor initially performs well, but the conversion rate drops quickly over a short period. Analysis of the output stream shows the presence of the enzyme.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Enzyme Leaching (Adsorption) | The enzyme is desorbing from the carrier because the binding forces are too weak.[16] | 1. Switch to Covalent Binding: Covalent attachment provides a much stronger, irreversible bond.[10] 2. Cross-link Adsorbed Enzyme: After adsorption, use a cross-linking agent like glutaraldehyde to create a more stable immobilized enzyme.[14] |
| Carrier Abrasion | The support material is physically breaking down due to shear forces in the reactor, releasing both carrier fragments and enzyme.[20] | 1. Select a Stronger Carrier: Choose a carrier with higher mechanical stability.[14] 2. Reduce Flow Rate/Shear Stress: Operate the reactor under less aggressive flow conditions if possible. 3. Use a Different Reactor Type: A rotating bed reactor can sometimes reduce shear force abrasion compared to a packed-bed reactor.[20] |
| Chemical Instability of the Support | The carrier material is degrading under the reaction conditions (e.g., pH, temperature).[20] | 1. Verify Carrier Compatibility: Confirm that the chosen support material is stable under the long-term operational conditions required for this compound production. 2. Test Alternative Carriers: Screen different support materials (e.g., inorganic supports like silica or stable polymers) for better long-term stability.[10] |
Issue 3: High Backpressure in the Continuous Flow System
Problem: The pressure required to maintain the desired flow rate through the packed-bed reactor is excessively high.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Small Particle Size | The carrier particles are too small, leading to a densely packed bed with high resistance to flow.[12] | 1. Increase Particle Size: Use larger carrier particles. Note that this may increase mass transfer limitations, requiring a balance. 2. Optimize Particle Size Distribution: A narrow particle size distribution can prevent smaller particles from filling the voids between larger ones. |
| Carrier Swelling or Clogging | The carrier material (especially hydrogels) may swell in the reaction medium, or the bed may be clogged by particulates. | 1. Use Pre-swollen Carrier: If using a hydrogel, ensure it is fully swollen before packing the reactor. 2. Filter the Feed Stream: Ensure the lactose solution is free of any particulates that could clog the reactor bed. |
| Reactor Design | The reactor geometry (e.g., length-to-diameter ratio) may be suboptimal. | 1. Modify Reactor Dimensions: A wider, shorter reactor can sometimes reduce backpressure compared to a long, narrow one for the same bed volume. |
Experimental Protocols
Protocol 1: Covalent Immobilization of Cellobiose 2-Epimerase on Glutaraldehyde-Activated Amino-Functionalized Silica Gel
This protocol describes a common method for creating a stable, covalently immobilized enzyme preparation suitable for continuous flow applications.
Materials:
-
Porous silica gel (e.g., 100-200 mesh)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Purified Cellobiose 2-epimerase (CE) solution
-
Glycine solution (1 M)
Procedure:
-
Silanization (Amino-Functionalization): a. Activate the silica gel by heating at 120°C for 4 hours and then cooling under vacuum. b. Prepare a 5% (v/v) solution of APTES in anhydrous toluene. c. Add the activated silica gel to the APTES solution (e.g., 10 g silica per 100 mL solution). d. Reflux the mixture at 110°C for 12 hours with gentle stirring. e. After cooling, thoroughly wash the amino-functionalized silica with toluene, followed by ethanol, and finally deionized water to remove any unreacted APTES. f. Dry the support at 60°C.
-
Activation with Glutaraldehyde: a. Prepare a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0). b. Suspend the amino-functionalized silica in the glutaraldehyde solution (e.g., 10 g silica per 100 mL solution). c. Stir the suspension gently at room temperature for 2 hours. d. Wash the activated support extensively with phosphate buffer to remove excess glutaraldehyde.
-
Enzyme Immobilization: a. Prepare a solution of Cellobiose 2-epimerase in cold phosphate buffer (pH 7.0). b. Add the glutaraldehyde-activated silica to the enzyme solution. c. Incubate the mixture at 4°C for 18-24 hours with gentle agitation. The aldehyde groups on the support will react with the amine groups on the enzyme surface to form stable covalent bonds. d. After incubation, separate the immobilized enzyme from the solution by filtration.
-
Blocking and Washing: a. To block any remaining reactive aldehyde groups, wash the immobilized preparation with a 1 M glycine solution for 2 hours. b. Finally, wash the preparation thoroughly with phosphate buffer and then with the reaction buffer to remove any non-covalently bound enzyme. c. Store the immobilized enzyme at 4°C until use.
Protocol 2: Assessing Operational Stability in a Packed-Bed Reactor
This protocol outlines how to test the long-term performance of the immobilized enzyme in a continuous flow setup.
Materials:
-
Jacketed glass column (packed-bed reactor)
-
Immobilized Cellobiose 2-epimerase
-
Peristaltic pump
-
Thermostatic water bath
-
Substrate solution (e.g., 20% w/v lactose in appropriate buffer)
-
Fraction collector or collection vessel
-
Analytical system (e.g., HPLC) for determining lactose and this compound concentrations
Procedure:
-
Reactor Setup: a. Prepare a slurry of the immobilized enzyme in the reaction buffer. b. Carefully pack the slurry into the glass column, ensuring no air bubbles are trapped. c. Connect the column to the peristaltic pump and the water bath to maintain the desired reaction temperature (e.g., 60°C).
-
Continuous Operation: a. Start pumping the substrate solution through the packed bed at a defined flow rate. The flow rate determines the residence time of the substrate in the reactor.[21] b. Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).
-
Sample Collection and Analysis: a. Collect samples of the reactor effluent at regular intervals (e.g., every 6-12 hours) over an extended period (e.g., 10-30 days).[21] b. Analyze the concentration of lactose and this compound in each sample using HPLC.
-
Data Evaluation: a. Calculate the this compound conversion rate at each time point. b. Plot the relative activity (current conversion rate / initial steady-state conversion rate) as a function of time. c. Determine the operational half-life (t½), which is the time it takes for the enzyme's activity to decrease to 50% of its initial value.[21]
Visualizations
References
- 1. Immobilisation and flow chemistry: tools for implementing biocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04315C [pubs.rsc.org]
- 2. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of this compound [ccspublishing.org.cn]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Recent Advances and Perspectives on Food-Grade Immobilisation Systems for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers [frontiersin.org]
- 13. 3.3. Immobilized Enzyme Systems | Enzymes | InformIT [informit.com]
- 14. college.agrilife.org [college.agrilife.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. madar-ju.com [madar-ju.com]
- 19. mdpi.com [mdpi.com]
- 20. spinchem.com [spinchem.com]
- 21. academic.oup.com [academic.oup.com]
Key considerations for scaling up epilactose production from lab to pilot scale
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals scaling up epilactose production from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing this compound at a pilot scale?
A1: The most prevalent method for pilot-scale production of this compound is the enzymatic conversion of lactose using cellobiose 2-epimerase (CEase). This approach is favored over chemical synthesis due to its specificity and milder reaction conditions, which minimize the formation of unwanted byproducts.[1][2]
Q2: What are the primary challenges when scaling up this compound production?
A2: Key challenges in scaling up this compound production include:
-
Incomplete Conversion: The enzymatic conversion of lactose to this compound is an equilibrium reaction, meaning complete conversion is not achieved. This necessitates purification steps to separate this compound from residual lactose.[2]
-
Downstream Purification: The separation of this compound from lactose and potential byproducts like lactulose is a significant hurdle due to their similar chemical properties.[2][3] This process can be time-consuming and costly.[2]
-
Process Optimization and Reproducibility: Ensuring consistent process parameters such as temperature, pH, and mixing between lab and pilot scales is crucial for reproducible yields and product quality.[4]
-
Microbial Contamination: Maintaining aseptic conditions is critical, especially during longer fermentation or reaction times at temperatures that could support microbial growth.[5][6][7]
Q3: What are typical yields for this compound production?
A3: this compound yields can vary significantly depending on the specific enzyme used, reaction conditions, and the scale of production. Reported yields are often in the range of 15% to 33%.[5][6][8][9] For instance, a yield of 29.5% was achieved from 300 g/L of lactose within 4 hours using a fed-batch cultivation broth.[9] Another study reported a yield of 29.9% in a batch process after 28 hours.[5]
Q4: What types of bioreactors are suitable for pilot-scale this compound production?
A4: Stirred-tank bioreactors are commonly used for this compound production.[2][10] These can be operated in batch, fed-batch, or continuous modes.[11] For pilot-scale operations, bioreactor volumes can range from 100 to 1000 liters.[2][12] The choice of bioreactor material, such as stainless steel, is important for ensuring easy cleaning and sterilization to prevent contamination.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal enzyme concentration. 2. Non-ideal pH or temperature. 3. Inefficient mixing in the bioreactor. 4. Enzyme inhibition by byproducts. | 1. Increase the enzyme-to-substrate ratio.[13] 2. Optimize pH and temperature for the specific cellobiose 2-epimerase being used.[2][5] 3. Adjust agitation speed to ensure homogeneity without denaturing the enzyme.[14] 4. Consider in-situ product removal techniques if feasible. |
| Product Purity Issues (High residual lactose/lactulose) | 1. Incomplete enzymatic conversion. 2. Inefficient downstream purification. 3. Formation of lactulose as a byproduct.[2] | 1. Increase reaction time or enzyme concentration to drive the reaction further towards this compound. 2. Optimize the purification protocol (e.g., crystallization, chromatography).[3][15][16] 3. Select a cellobiose 2-epimerase with higher selectivity for this compound over lactulose.[13] |
| Microbial Contamination | 1. Inadequate sterilization of the bioreactor or media. 2. Non-aseptic sampling or addition procedures. 3. Operating at temperatures conducive to microbial growth. | 1. Ensure proper sterilization protocols are followed for all equipment and media.[7] 2. Utilize aseptic techniques for all operations. 3. Operate at lower temperatures (e.g., 8°C) if the enzyme is sufficiently active, to inhibit microbial growth.[5][6][8] |
| Inconsistent Batch-to-Batch Results | 1. Variations in raw material quality (e.g., lactose source). 2. Poor control over process parameters (pH, temperature, agitation). 3. Inconsistent enzyme activity. | 1. Implement quality control checks for all incoming raw materials. 2. Calibrate and monitor all process control sensors regularly.[4] 3. Standardize enzyme preparation and storage procedures to ensure consistent activity. |
Quantitative Data Summary
Table 1: Comparison of this compound Production Parameters
| Enzyme Source | Scale | Initial Lactose (g/L) | Temperature (°C) | pH | Reaction Time (h) | This compound Yield (%) | Reference |
| Caldicellulosiruptor saccharolyticus | 25 mL | 48.5 | 50 | - | 24 | 15.5 | [8] |
| Caldicellulosiruptor saccharolyticus | 25 mL | 48.5 | 8 | - | 72 | 13.6 | [8] |
| Rhodothermus marinus | Fed-batch | 300 | - | - | 4 | 29.5 | [9] |
| Dysgonomonas gadei | Batch | Milk Ultrafiltrate | 8 | - | 28 | 29.9 | [5] |
| Flavobacterium johnsoniae / Pedobacter heparinus | - | Milk | 8 | - | 24 | ~30-33 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound in a Pilot-Scale Bioreactor
This protocol describes a general procedure for the enzymatic conversion of lactose to this compound in a 100 L stirred-tank bioreactor.
-
Bioreactor Preparation:
-
Clean and sterilize a 100 L stainless steel bioreactor and all associated tubing and probes according to standard operating procedures.
-
Calibrate pH and temperature probes.
-
-
Reaction Mixture Preparation:
-
Prepare a solution of 300 g/L lactose in a suitable buffer (e.g., phosphate buffer, pH 7.5) and transfer it to the bioreactor.
-
Heat or cool the lactose solution to the optimal temperature for the selected cellobiose 2-epimerase (e.g., 40°C for CE from Dysgonomonas gadei).[5]
-
-
Enzymatic Conversion:
-
Add the cellobiose 2-epimerase to the bioreactor to initiate the reaction. The optimal enzyme concentration should be determined in lab-scale experiments.
-
Set the agitation to a level that ensures homogeneity but avoids enzyme denaturation.
-
Monitor and control the pH and temperature throughout the reaction.
-
Take samples periodically for analysis by HPLC to monitor the concentrations of lactose, this compound, and any byproducts.
-
-
Reaction Termination:
-
Once the desired conversion is reached (or the reaction reaches equilibrium), terminate the reaction by heat inactivation of the enzyme (e.g., heating to 100°C for 10 minutes), if the enzyme is heat-labile.[3]
-
Protocol 2: Downstream Purification of this compound
This protocol outlines a two-step food-grade purification strategy to separate this compound from unreacted lactose and monosaccharides.[3]
-
Selective Hydrolysis of Lactose:
-
Following the enzymatic synthesis, adjust the pH and temperature of the reaction mixture to be optimal for a β-galactosidase that has high specificity for lactose and low activity towards this compound (e.g., from Aspergillus oryzae).
-
Add the β-galactosidase to the mixture to hydrolyze the residual lactose into glucose and galactose.
-
Monitor the hydrolysis reaction by HPLC until the lactose concentration is minimized.
-
Inactivate the β-galactosidase by heat treatment.
-
-
Removal of Monosaccharides by Fermentation:
-
Transfer the mixture containing this compound, glucose, and galactose to a fermenter.
-
Inoculate with a microorganism that can selectively consume glucose and galactose but not this compound, such as Saccharomyces cerevisiae (baker's yeast).[3]
-
Conduct the fermentation under controlled conditions (e.g., 30°C, pH 6.0) until the monosaccharides are consumed.
-
Remove the yeast cells by centrifugation or microfiltration.
-
-
Final Product Formulation:
-
The resulting solution will be an enriched this compound preparation. Further concentration or drying can be performed as needed.
-
Visualizations
Caption: Workflow for this compound production and purification.
Caption: Enzymatic conversion pathways of lactose.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. Novel cellobiose 2-epimerases for the production of this compound from milk ultrafiltrate containing lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Problems in scale-up of biotechnology production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of cellobiose 2-epimerase expression in Bacillus subtilis for efficient bioconversion of lactose to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. biomanufacturing.org [biomanufacturing.org]
- 13. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]
- 14. Successful scale-up from laboratory to pilot plant and pilot to production plant. – OCCA South Africa [occasa.org.za]
- 15. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cost-reduction strategies for epilactose synthesis for commercial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of epilactose. The information is designed to address common challenges and offer cost-reduction strategies for commercial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound synthesis?
A1: this compound can be synthesized through two main routes: enzymatic conversion and chemical synthesis.
-
Enzymatic Synthesis: This is the most common and preferred method for large-scale production. It typically uses the enzyme cellobiose 2-epimerase (CEase) to convert lactose directly into this compound.[1][2] This method is considered a greener approach as it involves a single-step reaction under mild conditions.[2]
-
Chemical Synthesis: This involves a multi-step process starting from D-galactose and D-mannose.[3] It requires several protection and deprotection steps, making the purification process more complex and often resulting in lower overall yields compared to enzymatic methods.[2]
Q2: What are the key cost drivers in commercial this compound synthesis?
A2: The primary cost drivers include:
-
Raw Materials: The cost of high-purity lactose can be significant. Utilizing lactose-rich byproducts from the dairy industry, such as whey or milk ultrafiltrate, can substantially reduce substrate costs.[4]
-
Enzyme Production: The cost of producing and purifying the cellobiose 2-epimerase is a major factor. Strategies to lower this cost include using recombinant expression systems in food-grade organisms like Bacillus subtilis or Saccharomyces cerevisiae.[5][6]
-
Downstream Processing (Purification): Separating this compound from unreacted lactose, byproducts like lactulose, and other components of the reaction mixture is challenging and expensive.[1][4] Purification often involves multiple steps, including crystallization, chromatography, and enzymatic treatments, which contribute significantly to the overall cost.[7][8][9]
Q3: How can I reduce the cost of the enzyme for enzymatic synthesis?
A3: Several strategies can be employed to reduce enzyme-related costs:
-
Source Selection: Different microbial sources of cellobiose 2-epimerase exhibit varying levels of activity and stability. Selecting a highly active and thermostable enzyme can improve efficiency and reduce the amount of enzyme required.[4]
-
Recombinant Production: Overexpressing the enzyme in a host like E. coli or a food-grade organism such as Saccharomyces cerevisiae can lead to high yields of the recombinant enzyme.[6]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support allows for its reuse over multiple batches, significantly lowering the cost per unit of product.
-
Whole-Cell Biocatalysts: Using whole cells of a GRAS (Generally Recognized as Safe) microorganism that expresses the enzyme can eliminate the need for costly enzyme purification steps.[5]
Q4: What are the most cost-effective purification strategies?
A4: A multi-step, food-grade purification process is often the most effective and economical approach. This can include:
-
Enzymatic Lactose Removal: Using a specific β-galactosidase to hydrolyze the unreacted lactose into glucose and galactose.[6]
-
Microbial Monosaccharide Removal: Employing microorganisms like baker's yeast (Saccharomyces cerevisiae) to selectively consume the glucose and galactose generated in the previous step.[6]
-
Activated Charcoal Treatment: Using activated charcoal to adsorb and remove remaining impurities.[6]
-
Crystallization: Precipitating and removing a portion of the unreacted lactose before further purification steps.[7][8][9]
-
Selective Fermentation: Using microorganisms that preferentially consume lactose and lactulose over this compound to purify the final product.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound in Enzymatic Synthesis
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Verify and optimize the pH and temperature for the specific cellobiose 2-epimerase being used. Different enzymes have different optimal conditions.[4] For example, CEase from Caldicellulosiruptor saccharolyticus has an optimal temperature of around 80°C and a pH of 7.5. |
| Enzyme Inhibition | The product, this compound, or byproducts like lactulose can inhibit the enzyme's activity.[4] Consider using a continuous process with an enzyme membrane reactor (EMR) to remove the product as it is formed, which can improve yields.[10] |
| Poor Enzyme Stability | The enzyme may be denaturing under the reaction conditions. Evaluate the thermal stability of your enzyme. If it is low, consider using an enzyme from a thermophilic organism or immobilizing the enzyme to enhance its stability.[4] |
| Presence of Inhibitors in Substrate | If using crude lactose sources like whey, metal ions or residual proteins can inhibit the enzyme.[4] Pre-treatment of the substrate may be necessary. |
Issue 2: Formation of Lactulose as a Byproduct
| Possible Cause | Troubleshooting Step |
| Enzyme Specificity | Some cellobiose 2-epimerases naturally produce both this compound and lactulose. For instance, the enzyme from Caldicellulosiruptor saccharolyticus is known to produce significant amounts of lactulose.[11] |
| Reaction Temperature | Temperature can influence the ratio of this compound to lactulose. For some enzymes, lower temperatures may favor this compound formation, while higher temperatures may increase lactulose production. |
| Enzyme/Substrate Ratio | The enzyme-to-substrate ratio can affect the product profile. For some mutant enzymes, a low ratio can favor epimerization (this compound) over isomerization (lactulose).[12] |
| Solution | If pure this compound is required, select a cellobiose 2-epimerase that is highly specific for this compound production, such as the one from Thermoanaerobacterium saccharolyticum, which generates only this compound.[5] Alternatively, purification methods will be required to separate the two isomers. |
Issue 3: Difficulty in Separating this compound from Lactose
| Possible Cause | Troubleshooting Step |
| Isomeric Similarity | This compound and lactose are isomers, making their separation by traditional chromatographic methods challenging and costly.[6] |
| Solution 1: Enzymatic Hydrolysis | Use a β-galactosidase that is highly specific for lactose and has low activity towards this compound. This will convert the lactose into monosaccharides, which are easier to remove.[6] |
| Solution 2: Selective Fermentation | Employ a microorganism that preferentially consumes lactose as a carbon source, leaving the this compound in the medium.[1] |
| Solution 3: Chromatography | If high purity is required, ligand-exchange chromatography or HPLC with a suitable column (e.g., amino HILIC) can be used for separation.[13][14][15] |
Quantitative Data Summary
Table 1: Comparison of this compound Yields from Various Enzymatic Processes
| Enzyme Source | Substrate | Temperature | pH | Yield (%) | Purity (%) | Reference |
| Ruminococcus albus NE1 | Lactose | - | - | 42.5 | 91.1 | [7][8][9] |
| Caldicellulosiruptor saccharolyticus | Milk | 8°C | - | 13.6 | - | [11] |
| Caldicellulosiruptor saccharolyticus | Milk | 50°C | - | 15.5 | - | [11] |
| Cellulosilyticum lentocellum | Milk Ultrafiltrate | 8°C | - | 29.9 (batch) | - | [10] |
| Dysgonomonas gadei | Milk Ultrafiltrate | 8°C | - | 18.5 (EMR) | - | [10] |
| Flavobacterium johnsoniae | Lactose | - | - | 51 | 99 | [13] |
| Thermoanaerobacterium saccharolyticum | Lactose | - | - | 24.0 | >98 | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Recombinant Cellobiose 2-Epimerase
-
Enzyme Preparation: Culture the recombinant microorganism (e.g., S. cerevisiae expressing CEase from C. saccharolyticus) and prepare a cell-free extract containing the enzyme.[6]
-
Reaction Setup: Prepare a solution of 50 g/L lactose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6]
-
Enzymatic Conversion: Add the enzyme extract to the lactose solution. Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 80°C for CEase from C. saccharolyticus) for approximately 90 minutes.[6]
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).
-
Analysis: Analyze the product mixture using HPLC to determine the concentrations of this compound, unreacted lactose, and any byproducts.
Protocol 2: Two-Step Food-Grade Purification of this compound
This protocol is adapted from a strategy for purifying this compound produced by CEase from C. saccharolyticus.[6]
-
Lactose Hydrolysis:
-
To the reaction mixture from the synthesis step, adjust the pH to 4.4.
-
Add β-galactosidase from Aspergillus niger.
-
Incubate at 37°C for 45 minutes to hydrolyze the majority of the unreacted lactose.
-
Terminate the reaction by heating to 100°C for 10 minutes.
-
-
Monosaccharide Removal by Yeast Fermentation:
-
Use the resulting sugar solution (containing this compound, glucose, and galactose) as a carbon source in a culture of baker's yeast (Saccharomyces cerevisiae).
-
Adjust the pH to 6.0 and incubate at 30°C with agitation for approximately 8 hours. The yeast will consume the glucose and galactose.
-
Remove the yeast cells by centrifugation.
-
-
Final Product: The supernatant will contain purified this compound. Further concentration or drying can be performed as needed. This two-step process can result in a purity of 87% with a recovery yield of 76.4%.[16]
Visualizations
Caption: Workflow for cost-effective enzymatic synthesis of this compound.
Caption: A two-step, food-grade purification process for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of this compound [ccspublishing.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel cellobiose 2-epimerases for the production of this compound from milk ultrafiltrate containing lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shodexhplc.com [shodexhplc.com]
- 16. repositorium.uminho.pt [repositorium.uminho.pt]
Technical Support Center: Efficient Epilactose Fermentation Using Non-GMO Microorganisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of non-GMO microorganisms for efficient epilactose production.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound using non-GMO microorganisms?
A1: The primary method for producing this compound involves the enzymatic conversion of lactose using cellobiose 2-epimerase.[1] Non-GMO microorganisms are typically used as the source of this enzyme. The process generally involves fermenting a selected non-GMO microorganism to produce the enzyme, followed by the enzymatic conversion of lactose to this compound.[2] Some microorganisms can also be used in a subsequent fermentation step to purify this compound by selectively consuming residual lactose.[3][4]
Q2: Which non-GMO microorganisms are known to produce cellobiose 2-epimerase for this compound synthesis?
A2: Several non-GMO microorganisms have been identified as producers of cellobiose 2-epimerase. These include bacteria from the genera Ruminococcus, Flavobacterium, Pedobacter, Caldicellulosiruptor, and Thermoanaerobacterium.[2][5][6] Yeasts such as Saccharomyces cerevisiae can also be used as hosts for the expression of the cellobiose 2-epimerase gene from these bacteria.[4]
Q3: What are the key challenges in producing this compound using non-GMO microorganisms?
A3: Key challenges include the low yield of this compound, the presence of residual lactose and other byproducts, and the purification of this compound from the reaction mixture.[7][8] Optimizing fermentation conditions to maximize enzyme production and ensuring the stability and activity of the enzyme during the conversion process are also significant hurdles.
Q4: How can I increase the yield of this compound?
A4: To increase the yield of this compound, it is crucial to optimize the conditions for the enzymatic conversion, such as temperature, pH, and substrate concentration.[9] The choice of the microorganism and the efficiency of the cellobiose 2-epimerase it produces are also critical factors. Additionally, employing a purification strategy that minimizes the loss of this compound, such as using a microorganism that selectively ferments lactose, can improve the overall yield.[3][8]
Q5: What methods are used to quantify this compound during production?
A5: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the most common method for quantifying this compound.[10][11] Specific HPLC columns, such as amino HILIC columns, can effectively separate this compound from lactose and other related sugars like lactulose, galactose, and fructose.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Suboptimal enzyme activity (incorrect pH, temperature).- Low concentration of cellobiose 2-epimerase.- Inhibition of the enzyme by byproducts. | - Optimize reaction conditions (pH, temperature, buffer system) for the specific cellobiose 2-epimerase being used.[9]- Increase the concentration of the enzyme in the reaction mixture.- Consider a fed-batch process to maintain optimal substrate and product concentrations. |
| Incomplete Lactose Conversion | - Insufficient enzyme concentration or reaction time.- Enzyme denaturation or inactivation. | - Increase the enzyme-to-substrate ratio or extend the reaction time.- Ensure the reaction conditions are within the stable range for the enzyme. |
| Presence of Undesired Byproducts (e.g., monosaccharides) | - Hydrolysis of lactose and this compound by contaminating enzymes (e.g., β-galactosidase). | - Purify the cellobiose 2-epimerase to remove contaminating enzymes.- Use a microorganism for purification that selectively consumes the byproduct monosaccharides.[4] |
| Difficulty in Separating this compound from Lactose | - Similar chemical properties of this compound and lactose. | - Employ specialized chromatography techniques, such as those using amino HILIC columns, for better separation.[13]- Utilize a fermentation step with a microorganism that preferentially consumes lactose.[3] |
| Microbial Contamination during Fermentation | - Non-sterile conditions or improper handling. | - Ensure all media, glassware, and equipment are properly sterilized.- Maintain aseptic techniques throughout the fermentation process. |
Quantitative Data Presentation
Table 1: Comparison of this compound Yield from Different Non-GMO Microbial Sources of Cellobiose 2-Epimerase
| Microbial Source of Enzyme | Expression Host (if applicable) | This compound Yield (%) | Reference |
| Flavobacterium johnsoniae | Escherichia coli | 30-33 | [6] |
| Pedobacter heparinus | Escherichia coli | 30-33 | [6] |
| Ruminococcus albus | Not Applicable | 42.5 (recovered yield after purification) | [8] |
| Thermoanaerobacterium saccharolyticum | Bacillus subtilis | >98 (purity) | [2] |
| Caldicellulosiruptor saccharolyticus | Saccharomyces cerevisiae | 76.4 (recovered yield after purification) | [4] |
Experimental Protocols
Protocol 1: Screening of Non-GMO Microorganisms for Cellobiose 2-Epimerase Production
-
Isolate and Culture: Obtain pure cultures of non-GMO microorganisms from culture collections or environmental samples. Culture them in appropriate media and conditions to encourage growth.
-
Enzyme Extraction: After sufficient growth, harvest the microbial cells by centrifugation. Lyse the cells using physical (e.g., sonication) or chemical (e.g., detergents) methods to release intracellular enzymes.
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing a known concentration of lactose in a suitable buffer.
-
Add the cell lysate (crude enzyme extract) to the reaction mixture.
-
Incubate the mixture at a controlled temperature and pH for a specific duration.
-
Stop the reaction by heat inactivation or by adding a chemical denaturant.
-
Analyze the reaction mixture using HPLC to quantify the amount of this compound produced.[10][12]
-
-
Selection: Select the microorganisms that show the highest conversion of lactose to this compound for further optimization.
Protocol 2: Purification of this compound Using a Non-GMO Fermentation Step
-
Enzymatic Conversion: Perform the enzymatic conversion of lactose to this compound using cellobiose 2-epimerase, resulting in a mixture containing this compound, residual lactose, and the enzyme.
-
Microorganism Selection: Select a non-GMO microorganism that can efficiently ferment lactose but not this compound. Strains of Lactiplantibacillus plantarum have been identified for this purpose.[3]
-
Fermentation:
-
Inactivate the cellobiose 2-epimerase in the reaction mixture, typically by heat treatment.
-
Inoculate the mixture with the selected non-GMO microorganism.
-
Ferment under conditions that are optimal for the growth of the microorganism and for lactose consumption.[3]
-
-
Monitoring: Monitor the concentrations of lactose and this compound throughout the fermentation process using HPLC.
-
Harvesting: Stop the fermentation when the lactose concentration is depleted to a desired level.
-
Purification: Remove the microbial cells by centrifugation or filtration to obtain a purified this compound solution. Further purification steps, such as chromatography, may be necessary to achieve high purity.[8]
Visualizations
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]
- 10. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
The Prebiotic Duel: Epilactose vs. Fructooligosaccharides (FOS) in Fueling Bifidobacterium Growth
For researchers, scientists, and drug development professionals, understanding the nuanced effects of prebiotics on beneficial gut microbes is paramount. This guide provides a comparative analysis of two such prebiotics, epilactose and fructooligosaccharides (FOS), and their impact on the growth of Bifidobacterium, a keystone genus for a healthy gut microbiome.
This comparison synthesizes findings from multiple in vitro studies to offer a detailed examination of their efficacy, metabolic pathways, and the experimental methodologies used to evaluate them.
Quantitative Comparison of Bifidobacterium Growth
The following table summarizes quantitative data from various studies investigating the growth of different Bifidobacterium species in the presence of this compound and FOS. It is important to note that direct comparisons are challenging due to variations in experimental conditions across studies.
| Prebiotic | Bifidobacterium Strain(s) | Growth Metric | Result | Study Conditions |
| This compound | B. adolescentis, B. breve, B. catenulatum | Growth Induction | This compound induced the in vitro growth of all tested strains.[1] | Monoculture conditions.[1] |
| This compound | Mixed fecal microbiota | Increase in Bifidobacterium | This compound supplementation led to an increase in Bifidobacterium abundance.[1][2] | In vitro fermentation with human fecal samples.[1] |
| FOS | 55 Bifidobacterium strains (11 species) | Optical Density (OD600) | Most strains showed abundant growth on FOS, although significantly less than on glucose. | 48h anaerobic fermentation in semisynthetic medium with 10 g/L of the carbon source.[3] |
| FOS | Bifidobacterium spp. | Increase in Abundance | FOS supplementation significantly increased the abundance of Bifidobacterium.[4][5] | In vitro fermentation of fecal samples from children.[4] Meta-analysis of eight studies.[5] |
| This compound vs. FOS | Mixed fecal microbiota from rats | Bifidobacterium Count | Both this compound and FOS diets resulted in higher numbers of bifidobacteria compared to a control diet.[2][6][7] | Wistar-ST rats fed diets containing 4.5% this compound or FOS.[2][6][7] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research. Below are detailed protocols for key experiments cited in this guide.
In Vitro Fermentation of Prebiotics by Pure Bifidobacterium Strains
This protocol is a generalized representation based on methodologies described in the literature[3][8].
-
Bacterial Strains and Pre-culture: Bifidobacterium strains are obtained from culture collections. Strains are pre-cultured anaerobically at 37°C for 24-48 hours in a non-selective growth medium such as MRS broth supplemented with 0.05% L-cysteine.
-
Basal Medium Preparation: A basal medium containing essential nutrients but lacking a carbohydrate source is prepared. This typically includes peptone, yeast extract, salts, and a reducing agent like L-cysteine-HCl to maintain anaerobic conditions.
-
Prebiotic Supplementation: The basal medium is divided into experimental groups, and filter-sterilized solutions of this compound or FOS are added to a final concentration (e.g., 1-2% w/v). A control group with no added carbohydrate and a positive control with a readily fermentable sugar like glucose are also included.
-
Inoculation and Incubation: The prebiotic-supplemented media are inoculated with a standardized amount of the pre-cultured Bifidobacterium strain (e.g., 1% v/v). Cultures are then incubated anaerobically at 37°C.
-
Growth Measurement: Bacterial growth is monitored over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600). Viable cell counts can also be performed by plating serial dilutions on appropriate agar media.
-
Metabolite Analysis: At the end of the fermentation, the culture supernatant can be collected to analyze the production of short-chain fatty acids (SCFAs) like acetate, lactate, and butyrate using techniques such as high-performance liquid chromatography (HPLC).
In Vitro Fecal Fermentation Model
This protocol simulates the conditions of the human colon and is based on methodologies described in studies using human fecal inocula[1][9].
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
Inoculum Preparation: A fecal slurry is prepared by homogenizing the fecal sample in a sterile, anaerobic buffer (e.g., phosphate-buffered saline).
-
Fermentation Medium: A basal medium mimicking the nutrient environment of the colon is prepared. This medium is supplemented with either this compound or FOS as the primary carbohydrate source.
-
Batch Fermentation: The fecal inoculum is added to the fermentation medium in anaerobic vessels. The fermentation is carried out at 37°C for a specified period (e.g., 24-48 hours).
-
Microbial Community Analysis: DNA is extracted from samples taken at different time points. The abundance of Bifidobacterium and other bacterial groups is quantified using techniques like quantitative PCR (qPCR) or 16S rRNA gene sequencing.
-
Metabolite Analysis: Supernatants are analyzed for SCFA production to assess the metabolic activity of the gut microbiota.
Signaling Pathways and Metabolism
The selective utilization of prebiotics by Bifidobacterium is attributed to specific metabolic pathways and transport systems.
Fructooligosaccharides (FOS) metabolism in Bifidobacterium is well-documented. It involves the action of β-fructofuranosidases, which hydrolyze the fructose linkages in FOS.[3] The transport of FOS into the bacterial cell is often mediated by ATP-binding cassette (ABC) transport systems.[10][11]
The metabolic pathway for this compound in Bifidobacterium is less characterized but is presumed to involve specific hydrolases that can cleave the glycosidic bond between galactose and mannose. The ability of certain Bifidobacterium strains to utilize this compound suggests the presence of enzymes capable of recognizing and metabolizing this specific disaccharide structure.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of this compound and FOS on Bifidobacterium growth in vitro.
Conclusion
Both this compound and FOS demonstrate a clear prebiotic effect by stimulating the growth of beneficial Bifidobacterium. FOS is a well-established prebiotic with a broad stimulatory effect on numerous Bifidobacterium strains. This compound, a more recently studied prebiotic, also shows significant potential in promoting the growth of specific Bifidobacterium species.
The choice between this compound and FOS for a specific application may depend on the target Bifidobacterium strains and the desired metabolic outcomes. Further research involving direct comparative studies under standardized conditions is necessary to fully elucidate the differential effects of these two prebiotics and to tailor their use for optimal gut health modulation.
References
- 1. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prebiotic properties of this compound. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Metabolism of fructooligosaccharides by lactic acid bacteria and bifid" by Handan Kaplan [digitalcommons.unl.edu]
- 11. Transcriptomic and metabolomic analysis of prebiotics utilization by Bifidobacterium animalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epilactose and Lactitol on Gut Health: A Review of Preclinical and Clinical Data
A direct head-to-head clinical comparison of epilactose and lactitol on gut health parameters has yet to be published in peer-reviewed literature. However, a growing body of independent research on each compound provides valuable insights into their respective effects on the gut microbiome and associated metabolic outcomes. This guide synthesizes the available preclinical and clinical data for this compound and lactitol, offering a comparative perspective for researchers and drug development professionals.
Lactitol, a sugar alcohol, has been the subject of multiple human clinical trials, primarily investigating its efficacy in managing constipation and its impact on the gut microbiota in various populations, including those with chronic constipation and liver cirrhosis.[1][2][3] In contrast, research on this compound, a disaccharide, is in its nascent stages, with current evidence derived from in vitro fermentation models using human fecal inocula and animal studies.[4][5][6] These initial studies, however, suggest a promising prebiotic potential for this compound, particularly in stimulating the production of beneficial short-chain fatty acids (SCFAs).[5][6]
Impact on Gut Microbiota Composition
Studies on lactitol have consistently demonstrated its ability to modulate the gut microbiota. In constipated patients, lactitol administration has been shown to significantly increase the abundance of beneficial bacteria, particularly Bifidobacterium.[1][2] One study involving 29 patients with chronic constipation reported a significant increase in Bifidobacterium DNA copy numbers after two weeks of lactitol treatment.[1] Another study in patients with liver cirrhosis also found that lactitol supplementation increased the abundance of Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius.[3][7]
Preclinical evidence for this compound also points towards a favorable modulation of the gut microbiota. An in vitro fermentation study using human fecal inocula showed that this compound supplementation led to a pronounced increase in the Actinobacteria phylum and a significant reduction in the Proteobacteria phylum, which includes many pathogenic bacteria.[5] Animal studies in rats have also shown that dietary supplementation with this compound increased the numbers of lactobacilli and bifidobacteria.[4]
Short-Chain Fatty Acid (SCFA) Production
A key parameter of gut health is the production of SCFAs, which are metabolites produced by bacterial fermentation of non-digestible carbohydrates. An in vitro study comparing this compound to lactulose and raffinose demonstrated that this compound led to a significantly higher production of total SCFAs.[8] Notably, the production of butyrate, a crucial energy source for colonocytes with anti-inflammatory properties, was substantially higher with this compound.[5][6] In one instance, butyrate production was 70- and 63-fold higher for a donor on a Mediterranean diet compared to lactulose and raffinose, respectively.[5][6]
Clinical studies on lactitol's effect on SCFAs have yielded more varied results. While some in vitro and animal studies have shown that lactitol stimulates SCFA production, a study in liver cirrhotic patients did not find an increase in fecal SCFAs after lactitol treatment; in fact, it observed a decrease in the concentrations of most SCFAs.[3][7][9] However, a study comparing lactitol and lactulose in vitro found that both were readily metabolized by fecal bacteria to produce volatile fatty acids.[10]
Data Summary
Table 1: Quantitative Data on Gut Microbiota Changes
| Compound | Study Type | Population/Model | Key Findings | Citation |
| Lactitol | Human Clinical Trial | 29 patients with chronic constipation | Significant increase in Bifidobacterium DNA copy numbers (from 2.74 x 10⁹ to 1.39 x 10¹⁰ copies/μL, P = 0.01) after 2 weeks.[1] | [1] |
| Human Clinical Trial | Patients with liver cirrhosis | Increased abundance of Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius after 4 weeks.[3][7] | [3][7] | |
| This compound | In Vitro Fermentation | Human fecal inocula (Mediterranean & Vegan diets) | Pronounced increase in Actinobacteria phylum and significant reduction in Proteobacteria phylum.[5] | [5] |
| Animal Study (Rats) | Wistar-ST rats | Increased numbers of lactobacilli and bifidobacteria with a 4.5% this compound diet.[4] | [4] |
Table 2: Quantitative Data on Short-Chain Fatty Acid (SCFA) Production
| Compound | Study Type | Model | Key Findings | Citation |
| Lactitol | Human Clinical Trial | Patients with liver cirrhosis | No increase in fecal SCFAs; concentrations of most SCFAs decreased after 4 weeks of treatment.[3][7] | [3][7] |
| In Vitro Fermentation | Swine cecal microflora | Increased SCFA energy yields by 70% in low-fiber and 40% in high-fiber diets.[9] | [9] | |
| This compound | In Vitro Fermentation | Human fecal inocula (Mediterranean diet donor) | Total SCFA and lactate concentration reached 222 ± 5 mM at 48 hours.[8] Butyrate production was 70-fold higher compared to lactulose and 63-fold higher compared to raffinose.[5][6] | [5][6][8] |
| In Vitro Fermentation | Human fecal inocula (Vegan diet donor) | Total SCFA and lactate concentration reached 183 ± 24 mM at 48 hours.[8] Butyrate production was 29-fold higher compared to lactulose and 89-fold higher compared to raffinose.[5][6] | [5][6][8] |
Experimental Protocols
Lactitol Clinical Trial in Constipated Patients[1]
-
Study Design: A multi-center, pre-post intervention study.
-
Participants: 29 outpatients (20 with diabetes mellitus, 9 without) diagnosed with chronic constipation.
-
Intervention: Oral administration of lactitol for 2 weeks.
-
Data Collection: Constipation symptoms were recorded in a diary. Fecal samples were collected before and after the 2-week treatment period.
-
Microbiota Analysis: The composition of the gut microbiota was analyzed using 16S rRNA sequencing. Real-time polymerase chain reaction (PCR) was used to quantify the DNA copy numbers of Bifidobacterium.
This compound In Vitro Fermentation Study[5][6]
-
Study Design: In vitro fermentation using human fecal inocula from two healthy donors following different diets (Mediterranean and Vegan).
-
Methods: Fecal samples were collected and used to inoculate a fermentation medium.
-
Intervention: The fermentation medium was supplemented with this compound, lactulose, or raffinose.
-
Data Collection: Samples were collected at various time points to analyze metabolites and microbiota composition.
-
Metabolite Analysis: The production of lactate, SCFAs, and gases was measured.
-
Microbiota Analysis: The modulation of the gut microbiota was assessed.
Visualizing the Evidence
References
- 1. Beneficial effects of lactitol on the composition of gut microbiota in constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients [frontiersin.org]
- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lactitol enhances short-chain fatty acid and gas production by swine cecal microflora to a greater extent when fermenting low rather than high fiber diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative modes of action of lactitol and lactulose in the treatment of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the prebiotic efficacy of epilactose in human clinical trials
A comprehensive comparison of epilactose with established prebiotics based on preclinical data, and a proposed framework for future human clinical trials.
For Researchers, Scientists, and Drug Development Professionals.
Currently, there are no published human clinical trials validating the prebiotic efficacy of this compound. However, a growing body of preclinical evidence from in vitro studies using human fecal inocula and animal models suggests its potential as a potent prebiotic, particularly in its ability to stimulate the production of beneficial short-chain fatty acids (SCFAs). This guide provides a comparative analysis of this compound against established prebiotics—fructooligosaccharides (FOS), lactulose, and raffinose—based on available preclinical data. Furthermore, it outlines a detailed protocol for a future randomized, double-blind, placebo-controlled human clinical trial to rigorously evaluate the prebiotic efficacy of this compound.
Preclinical Efficacy of this compound: A Comparative Overview
In vitro fermentation studies using human fecal inocula have demonstrated the promising prebiotic properties of this compound, notably its superior ability to promote the production of butyrate, a key SCFA for gut health.[1][2] Animal studies have also indicated its effectiveness in modulating gut microbiota, comparable to the well-established prebiotic FOS.[3]
Short-Chain Fatty Acid Production (in vitro, Human Fecal Inocula)
| Prebiotic | Total SCFA Production | Acetate Production | Propionate Production | Butyrate Production |
| This compound | Significantly Higher vs. Lactulose & Raffinose | Lower than Lactulose & Raffinose | Significantly Higher vs. Lactulose & Raffinose | Significantly and Markedly Higher vs. Lactulose & Raffinose [1][2] |
| Lactulose | Lower than this compound | Higher than this compound | Lower than this compound | Significantly Lower than this compound |
| Raffinose | Lower than this compound | Higher than this compound | Lower than this compound | Significantly Lower than this compound |
Gut Microbiota Modulation (Animal and in vitro Studies)
| Prebiotic | Effect on Bifidobacterium | Effect on Lactobacillus | Effect on Butyrate-Producing Bacteria |
| This compound | Increase (similar to FOS in rats)[3] | Increase (similar to FOS in rats)[3] | Significant stimulation (in vitro)[1][2] |
| FOS | Increase (in rats)[3][4] | Increase (in rats)[3] | Can increase butyrate producers[4] |
| Lactulose | Increase (in vitro) | Increase (in vitro) | Less stimulation compared to this compound (in vitro)[5] |
| Raffinose | Increase (in vitro)[6] | Increase (in vitro)[6] | Less stimulation compared to this compound (in vitro)[5] |
Proposed Human Clinical Trial Protocol for this compound
To validate the promising preclinical findings, a robust human clinical trial is essential. The following protocol outlines a randomized, double-blind, placebo-controlled trial designed to assess the prebiotic efficacy of this compound in healthy adults. This protocol is based on established guidelines for conducting high-quality prebiotic clinical trials.[7][8]
Study Design
A parallel-group, randomized, double-blind, placebo-controlled trial.
Participants
-
Inclusion Criteria:
-
Healthy adults aged 18-65 years.
-
Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².
-
Willingness to maintain their habitual diet and physical activity levels throughout the study.
-
Provided written informed consent.
-
-
Exclusion Criteria:
-
Use of antibiotics, probiotics, prebiotics, or laxatives within the 3 months prior to the study.
-
History of gastrointestinal diseases (e.g., Inflammatory Bowel Disease, Irritable Bowel Syndrome).
-
Known allergy or intolerance to lactose or other dairy products.
-
Pregnancy or lactation.
-
Intervention and Control
-
Intervention Group: Daily oral supplementation with 10 grams of this compound dissolved in a standard beverage for 4 weeks.
-
Placebo Group: Daily oral supplementation with 10 grams of maltodextrin (matched for taste and appearance) dissolved in a standard beverage for 4 weeks.
Randomization and Blinding
Participants will be randomly assigned to either the intervention or placebo group using a computer-generated randomization sequence. Both participants and study investigators will be blinded to the treatment allocation.
Outcome Measures
-
Primary Outcome:
-
Change in the absolute and relative abundance of fecal Bifidobacterium and butyrate-producing bacteria (e.g., Faecalibacterium prausnitzii, Roseburia spp.) from baseline to 4 weeks, as determined by 16S rRNA gene sequencing.
-
-
Secondary Outcomes:
-
Change in fecal SCFA concentrations (acetate, propionate, butyrate) from baseline to 4 weeks, measured by gas chromatography-mass spectrometry (GC-MS).
-
Change in stool consistency and frequency, assessed using the Bristol Stool Form Scale and daily diaries.
-
Assessment of gastrointestinal tolerance and symptoms (e.g., bloating, flatulence, abdominal discomfort) via validated questionnaires.
-
Changes in markers of gut barrier function (e.g., zonulin) and systemic inflammation (e.g., C-reactive protein) in blood samples.
-
Sample Collection and Analysis
-
Fecal and blood samples will be collected at baseline and at the end of the 4-week intervention period.
-
Fecal samples will be immediately frozen and stored at -80°C until analysis.
-
DNA will be extracted from fecal samples for 16S rRNA gene sequencing to characterize the gut microbiota.
-
Fecal samples will be analyzed for SCFA concentrations using GC-MS.
-
Blood samples will be processed to measure markers of gut barrier function and inflammation.
Statistical Analysis
The primary and secondary outcomes will be analyzed using appropriate statistical methods to compare the changes between the this compound and placebo groups from baseline to the end of the intervention. An intention-to-treat analysis will be performed.
Visualizing the Path Forward: From Preclinical Fermentation to Clinical Validation
To better illustrate the underlying mechanisms and the proposed research pathway, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
While human clinical data for this compound is currently lacking, the existing preclinical evidence strongly suggests its potential as a valuable prebiotic with a unique capacity to enhance butyrate production. The proposed clinical trial protocol provides a robust framework for researchers and drug development professionals to systematically evaluate the efficacy and safety of this compound in a human population. Further investigation through well-designed clinical trials is imperative to translate these promising preclinical findings into evidence-based applications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated Multi-Omics Analysis Reveals Differential Effects of Fructo-Oligosaccharides (FOS) Supplementation on the Human Gut Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota manipulation with prebiotics in patients with non-alcoholic fatty liver disease: a randomized controlled trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Protocol for a Randomised Controlled Trial Investigating the Effects of Maternal Prebiotic Fibre Dietary Supplementation from Mid-Pregnancy to Six Months' Post-Partum on Child Allergic Disease Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different enzymatic approaches for epilactose synthesis
For Researchers, Scientists, and Drug Development Professionals
Epilactose, a rare disaccharide composed of galactose and mannose, is gaining significant attention in the pharmaceutical and food industries for its prebiotic properties and potential therapeutic applications. Unlike its abundant isomer lactose, the synthesis of this compound presents unique challenges. Enzymatic conversion offers a promising and sustainable alternative to complex chemical methods. This guide provides a comparative analysis of different enzymatic approaches for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Enzymatic Synthesis of this compound: An Overview
The primary enzymatic route for this compound synthesis involves the epimerization of lactose at the C-2 position of the glucose unit, converting it to a mannose unit. This reaction is catalyzed by the enzyme cellobiose 2-epimerase (CE) . While other enzymes like lactose isomerase exist, their primary product from lactose is lactulose, not this compound. Therefore, this guide will focus on the comparative analysis of different cellobiose 2-epimerases for this compound production.
The general enzymatic reaction for this compound synthesis is as follows:
Lactose → this compound
This reaction is reversible, and the final product is typically a mixture of lactose and this compound, necessitating downstream purification steps.[1] Some cellobiose 2-epimerases, particularly from hyperthermophilic organisms, can also catalyze the isomerization of lactose to lactulose.[2]
Comparative Performance of Cellobiose 2-Epimerases
The choice of cellobiose 2-epimerase is critical as its source and characteristics significantly impact reaction efficiency, yield, and operating conditions. The following table summarizes the performance of CEs from various microbial sources.
| Enzyme Source | Host Organism | Optimal Temperature (°C) | Optimal pH | This compound Yield (%) | Co-products | Reference |
| Ruminococcus albus NE1 | Native | - | - | - | - | [3] |
| Caldicellulosiruptor saccharolyticus | Saccharomyces cerevisiae (recombinant) | 80 | 7.5 | 27 | Lactulose | [4][5][6] |
| Caldicellulosiruptor saccharolyticus | E. coli (recombinant mutant) | - | - | 25.6 | None (at low E/S ratio) | [7] |
| Flavobacterium johnsoniae | E. coli (recombinant) | 8 | - | ~30-33 | None | [8] |
| Pedobacter heparinus | E. coli (recombinant) | 8 | - | ~30-33 | None | [8] |
| Thermoanaerobacterium saccharolyticum | Bacillus subtilis (recombinant) | - | - | 24 | None | [9] |
Experimental Protocols
General Protocol for Enzymatic this compound Synthesis
This protocol provides a general framework. Optimal conditions, particularly temperature and pH, should be adjusted based on the specific enzyme used (refer to the table above).
Materials:
-
Cellobiose 2-epimerase (purified or as whole-cell catalyst)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)[10]
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Prepare a lactose solution of the desired concentration in the appropriate reaction buffer.
-
Pre-heat the lactose solution to the optimal reaction temperature for the chosen enzyme.
-
Add the cellobiose 2-epimerase to the reaction mixture. The enzyme-to-substrate ratio may need to be optimized.[7]
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 90 minutes to 24 hours).[10][11]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of lactose and this compound using HPLC.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).[10]
-
Proceed with downstream purification to isolate this compound.
Purification of this compound
A significant challenge in enzymatic this compound synthesis is the purification of the final product from the reaction mixture, which contains unreacted lactose and potentially other byproducts. A multi-step approach is often required.
Protocol for a Two-Step Purification Process: [10]
-
Enzymatic Removal of Lactose:
-
Following the this compound synthesis reaction, cool the mixture.
-
Add β-galactosidase to specifically hydrolyze the remaining lactose into glucose and galactose. The optimal conditions for β-galactosidase (pH, temperature) should be considered.
-
-
Yeast Fermentation:
-
After lactose hydrolysis, the mixture will contain this compound, glucose, and galactose.
-
Inoculate the mixture with a suitable yeast strain (e.g., Saccharomyces cerevisiae) that preferentially consumes monosaccharides (glucose and galactose) but not this compound.[3]
-
Incubate under appropriate fermentation conditions (e.g., 30°C, anaerobic) until the monosaccharides are consumed.
-
The final mixture will be enriched in this compound. Further purification steps like chromatography may be employed to achieve higher purity.[3][12]
-
Visualizing the Workflow and Pathways
Enzymatic Conversion and Purification Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis and subsequent purification of this compound.
Caption: Workflow for enzymatic this compound synthesis and purification.
Comparative Enzymatic Pathways from Lactose
This diagram illustrates the different enzymatic pathways originating from lactose, leading to either this compound or lactulose.
Caption: Enzymatic conversion pathways of lactose.
Conclusion
The enzymatic synthesis of this compound using cellobiose 2-epimerase presents a viable and attractive method for producing this valuable prebiotic. The choice of enzyme source is a critical determinant of the process efficiency, with options ranging from thermophilic enzymes for reactions at high temperatures to mesophilic enzymes suitable for low-temperature processing.[8][11] While the enzymatic conversion is straightforward, the downstream purification remains a key challenge that requires a multi-step approach to achieve high-purity this compound. The data and protocols presented in this guide offer a solid foundation for researchers to embark on the enzymatic synthesis of this compound and to optimize the process for their specific needs.
References
- 1. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]
- 8. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JP5615584B2 - Method for producing high purity this compound - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Purity of Synthesized Epilactose Against a Certified Reference Standard
For researchers, scientists, and professionals in drug development, the accurate assessment of a synthesized active pharmaceutical ingredient's (API) purity is paramount. This guide provides a comparative overview of analytical techniques for evaluating the purity of synthesized epilactose against a certified reference standard, such as the this compound USP Reference Standard. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to support robust analytical method development and validation.
This compound and its Certified Reference Standard
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide with potential applications in the pharmaceutical and food industries. A certified reference standard, such as the this compound USP Reference Standard, is a highly characterized material intended for use in specified quality tests and assays to confirm the identity, strength, quality, and purity of a synthesized product. These standards are provided with a certificate of analysis that specifies their properties, although the exact purity value may vary by lot. Some commercially available this compound reference materials specify a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).[1][2]
Analytical Techniques for Purity Assessment
A suite of analytical techniques is typically employed to provide orthogonal data on the purity of a synthesized compound. For this compound, the most common methods include HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Summary: Synthesized this compound vs. Certified Reference Standard
| Parameter | Synthesized this compound (Typical) | This compound USP Reference Standard | Analytical Method |
| Purity | >98% | Lot-specific (e.g., >99%) | HPLC |
| Identity | Conforms to reference | Conforms | ¹H NMR, ¹³C NMR, MS |
| Molecular Weight | 342.30 g/mol | 342.30 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | White solid | Visual Inspection |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the target compound from impurities.
Experimental Protocol: HPLC for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector is commonly used for carbohydrate analysis.
-
Column: A polymer-based amino HILIC column (e.g., Shodex VG-50 4E, 4.6 mm ID × 250 mm, 5 µm) is effective for separating lactose, lactulose, and this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile, methanol, and water (e.g., 75:20:5 v/v/v) is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.
-
Injection Volume: A 5 µL injection volume of a 5 mg/mL sample solution is standard.
-
Data Analysis: The purity of the synthesized this compound is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The retention time of the synthesized this compound should match that of the certified reference standard.
Comparative Data: HPLC Analysis
| Feature | Synthesized this compound | This compound USP Reference Standard |
| Retention Time | Matches reference standard | Establishes benchmark retention time |
| Peak Area (%) | ≥ 98% | Lot-specific, high purity |
| Impurities | Minor peaks corresponding to starting materials (e.g., lactose) or side products | Minimal to no impurity peaks |
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing this compound purity using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of identity. Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure of the synthesized this compound, which is then compared to the spectrum of the certified reference standard.
Experimental Protocol: NMR for this compound Identity
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for resolving the complex spectra of carbohydrates.
-
Sample Preparation: Samples of both the synthesized this compound and the reference standard are dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to observe include chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to determine the chemical shifts of the carbon atoms in the molecule.
-
Data Analysis: The ¹H and ¹³C NMR spectra of the synthesized this compound should be superimposable with those of the certified reference standard, confirming the identity and structural integrity of the compound.
Comparative Data: NMR Analysis (Theoretical)
| Nucleus | Synthesized this compound (Expected) | This compound USP Reference Standard (Expected) |
| ¹H Chemical Shifts (δ, ppm) | Anomeric protons: ~4.5-5.5 ppm; Other sugar protons: ~3.2-4.2 ppm | Spectrum should match the synthesized sample |
| ¹³C Chemical Shifts (δ, ppm) | Anomeric carbons: ~90-110 ppm; Other sugar carbons: ~60-85 ppm | Spectrum should match the synthesized sample |
Logical Relationship for NMR-based Identity Confirmation
Caption: Logic diagram for confirming this compound identity via NMR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the synthesized compound and can be used to infer its elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing non-volatile and thermally labile molecules like disaccharides.
Experimental Protocol: ESI-MS for this compound Molecular Weight Confirmation
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.
-
Ionization Mode: Positive ion mode is commonly used for carbohydrates, where adducts with protons ([M+H]⁺) or metal ions like sodium ([M+Na]⁺) are observed.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The observed m/z value is used to confirm the molecular weight of the synthesized this compound. High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to confirm the elemental composition.
Comparative Data: Mass Spectrometry Analysis
| Parameter | Synthesized this compound | This compound USP Reference Standard |
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ |
| Monoisotopic Mass | 342.1162 Da | 342.1162 Da |
| Observed Ion (e.g., [M+Na]⁺) | m/z 365.1056 | m/z 365.1056 |
Signaling Pathway for Mass Spectrometry Analysis
Caption: Pathway of this compound analysis by ESI-Mass Spectrometry.
References
Epilactose and Its Influence on Calcium and Magnesium Absorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the claimed effects of epilactose on the absorption of essential minerals, calcium and magnesium. Through a comparative approach, this document evaluates the performance of this compound against other well-known dietary fibers and sugars, supported by available experimental data. Detailed experimental protocols and a review of the underlying physiological mechanisms are presented to offer a complete scientific overview for research and development purposes.
Comparative Analysis of Mineral Absorption
Studies suggest that this compound, a non-digestible disaccharide, enhances the intestinal absorption of calcium and magnesium. Its efficacy is often compared to other prebiotics like fructooligosaccharides (FOS) and the structurally similar disaccharide, lactose. The primary mechanism is believed to be the fermentation of these non-digestible carbohydrates by gut microbiota, leading to the production of short-chain fatty acids (SCFAs). These SCFAs lower the pH in the large intestine, thereby increasing the solubility of calcium and magnesium and facilitating their absorption.[1][2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies investigating the effects of this compound and other relevant substances on calcium and magnesium absorption.
Table 1: Effect of this compound and Other Carbohydrates on Apparent Calcium Absorption in Rats
| Treatment Group | Dosage | Apparent Calcium Absorption (%) | Study |
| Control | - | Data not available in abstract | Suzuki et al., 2008 |
| This compound | 5% of diet | Greater than Control and Lactose | Suzuki et al., 2008 |
| Fructooligosaccharides (FOS) | 5% of diet | Greater than Control and Lactose | Suzuki et al., 2008 |
| Lactose | 5% of diet | Data not available in abstract | Suzuki et al., 2008 |
Note: The full quantitative data from the Suzuki et al. (2008) study was not accessible. The table reflects the qualitative comparisons reported in the abstract.
Table 2: Effect of this compound and Other Carbohydrates on Apparent Magnesium Absorption in Rats
| Treatment Group | Dosage | Apparent Magnesium Absorption (%) | Study |
| Control | - | Data not available in abstract | Suzuki et al., 2008 |
| This compound | 5% of diet | Greater than Control and Lactose | Suzuki et al., 2008 |
| Fructooligosaccharides (FOS) | 5% of diet | Greater than Control and Lactose | Suzuki et al., 2008 |
| Lactose | 5% of diet | Data not available in abstract | Suzuki et al., 2008 |
Note: The full quantitative data from the Suzuki et al. (2008) study was not accessible. The table reflects the qualitative comparisons reported in the abstract.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies employed in the key experimental studies.
In Vivo: Apparent Mineral Absorption (Balance) Study in Rats
This method is designed to determine the net absorption of a mineral by measuring the difference between intake and fecal excretion over a specific period.
Animals and Housing:
-
Species: Male Wistar-ST or Sprague-Dawley rats.
-
Age/Weight: Typically 5-6 weeks old at the start of the experiment.
-
Housing: Individual metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: A period of at least one week to adapt to the housing and a basal diet.
Diets:
-
Control Diet: A standard purified diet (e.g., AIN-93G) containing a known amount of calcium and magnesium.
-
Test Diets: The control diet supplemented with the test substance (e.g., 5% w/w this compound, FOS, or lactose).
-
Diet and Water Access: Provided ad libitum.
Experimental Procedure:
-
Following acclimatization, rats are randomly assigned to different dietary groups (Control, this compound, FOS, Lactose).
-
The experimental diets are provided for a specified period, typically 2-4 weeks.
-
During the final days of the study (e.g., last 3-5 days), food intake is meticulously recorded daily.
-
Feces are collected daily, dried, and pooled for each rat.
-
The calcium and magnesium content of the diets and the collected feces are analyzed using methods such as atomic absorption spectrophotometry.
Data Calculation: Apparent mineral absorption is calculated using the following formula: Apparent Absorption (%) = [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] x 100
In Vitro: Everted Small Intestinal Sac Technique
This ex vivo method assesses the transport of minerals across the intestinal wall.
Preparation of Intestinal Sacs:
-
Rats are fasted overnight with free access to water.
-
The animal is euthanized, and a segment of the small intestine (e.g., duodenum, jejunum, or ileum) is excised and placed in ice-cold, oxygenated Krebs-Ringer buffer.
-
The intestinal segment is gently everted over a glass rod.
-
One end of the everted segment is ligated, and the sac is filled with a known volume of Krebs-Ringer buffer (serosal fluid). The other end is then ligated to form a sealed sac.
Experimental Procedure:
-
The everted sac is incubated in a flask containing oxygenated Krebs-Ringer buffer with a known concentration of the mineral (e.g., calcium) and the test substance (e.g., this compound). This constitutes the mucosal fluid.
-
The flask is incubated in a shaking water bath at 37°C for a specific period (e.g., 60-120 minutes).
-
At the end of the incubation period, the sac is removed, and the concentration of the mineral in the serosal fluid is measured.
Data Analysis: The transport of the mineral is determined by the change in its concentration in the serosal fluid. An increase in the serosal concentration indicates transport from the mucosal to the serosal side.
Signaling Pathways and Mechanisms of Action
The beneficial effect of this compound on mineral absorption is primarily attributed to its prebiotic activity. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound-enhanced calcium and magnesium absorption.
The fermentation of this compound by gut bacteria produces SCFAs, which have two main effects. Firstly, they lower the pH of the colon, which increases the solubility of calcium and magnesium, making them more available for absorption, primarily through the paracellular pathway (between cells). Secondly, specific SCFAs like butyrate can act as signaling molecules, leading to the upregulation of genes that code for calcium transport proteins such as TRPV6 (a calcium channel) and Calbindin-D9k (a calcium-binding protein). This enhances the transcellular absorption of calcium (through the cell).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound on mineral absorption.
Caption: Workflow for an in vivo mineral balance study.
References
- 1. Supplemental this compound prevents metabolic disorders through uncoupling protein-1 induction in the skeletal muscle of mice fed high-fat diets | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An improved everted gut sac as a simple and accurate technique to measure paracellular transport across the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epilactose and Lactulose Production: A Guide for Researchers and Drug Development Professionals
An in-depth evaluation of the cost-effectiveness and methodologies for producing two key lactose derivatives, epilactose and lactulose, is crucial for researchers and professionals in the pharmaceutical and food industries. This guide provides a comprehensive comparison of the prevalent production methods, supported by experimental data, detailed protocols, and process visualizations to aid in informed decision-making.
Executive Summary
The production of this compound and lactulose, both isomers of lactose with significant applications in the food and pharmaceutical sectors, is achieved through distinct chemical and enzymatic routes. Lactulose is commercially produced primarily through chemical isomerization of lactose in an alkaline medium. In contrast, this compound production predominantly relies on enzymatic epimerization using cellobiose 2-epimerase.
This guide presents a comparative analysis of these production methods, focusing on their cost-effectiveness, yields, and downstream processing requirements. While a precise cost-benefit analysis is challenging due to proprietary industrial data, this report synthesizes available information on raw material costs, reaction conditions, and purification complexities to provide a qualitative and semi-quantitative economic overview. Enzymatic processes, in general, offer the potential for higher specificity, milder reaction conditions, and reduced downstream processing costs, although the initial cost of enzymes can be a significant factor.
Production Methods: A Head-to-Head Comparison
The production of lactulose and this compound from lactose involves isomerization and epimerization, respectively. The choice of method significantly impacts yield, purity, and overall process economics.
Lactulose Production
Lactulose (4-O-β-D-galactopyranosyl-D-fructose) is commercially produced on a large scale, primarily through chemical synthesis. However, enzymatic and electroactivation methods are emerging as promising alternatives.
1.1.1. Chemical Synthesis: This method is based on the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement of lactose in an alkaline environment.[1] Various catalysts are employed to facilitate this isomerization.
-
Strong Bases (e.g., Sodium Hydroxide, Calcium Hydroxide): These are traditional catalysts for lactulose synthesis. While effective, they can lead to the formation of colored by-products and require extensive purification steps, increasing production costs.[1]
-
Complexing Agents (e.g., Boric Acid, Sodium Aluminate): These agents can improve the yield and selectivity of the reaction, but their removal from the final product can be complex and costly.
1.1.2. Enzymatic Synthesis: This approach offers a more sustainable and specific alternative to chemical synthesis.
-
β-Galactosidase: This enzyme can catalyze the transgalactosylation of fructose with lactose to produce lactulose.[2] However, this method can also produce a mixture of galacto-oligosaccharides, complicating purification if pure lactulose is the desired product.[3]
-
Cellobiose 2-Epimerase (CE): Some thermophilic CEs can catalyze the isomerization of lactose to lactulose with high efficiency.[4] This method is attractive due to the direct conversion of lactose without the need for a co-substrate like fructose.
1.1.3. Electroactivation (EA): This emerging technology uses an electric field to induce the isomerization of lactose to lactulose in an alkaline environment generated at the cathode.[3] EA offers the potential for high yields at lower temperatures and with fewer by-products compared to traditional chemical methods.
This compound Production
This compound (4-O-β-D-galactopyranosyl-D-mannose) is primarily produced through enzymatic methods due to the challenges associated with its chemical synthesis.[5]
1.2.1. Enzymatic Synthesis using Cellobiose 2-Epimerase (CE): This is the most common and efficient method for this compound production. CEs catalyze the epimerization of the glucose moiety of lactose at the C-2 position to form this compound.[6][7] The yield of this compound is typically in the range of 15-35%, and the reaction is highly specific, minimizing the formation of by-products.[8]
Data Presentation: Quantitative Comparison of Production Methods
The following tables summarize the key quantitative data for the different production methods of lactulose and this compound based on available literature.
Table 1: Comparison of Lactulose Production Methods
| Production Method | Catalyst/Enzyme | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | |||||
| Sodium Hydroxide | NaOH | 16 - 31 | Variable | Low catalyst cost | Formation of colored by-products, complex purification |
| Boric Acid/Sodium Aluminate | H₃BO₃ / NaAlO₂ | 35 - 85 | High | Higher yields and selectivity | Difficult and costly removal of catalysts |
| Enzymatic Synthesis | |||||
| β-Galactosidase | β-Galactosidase | Up to 54 | Variable | Milder reaction conditions | Produces a mixture of oligosaccharides, requires fructose |
| Cellobiose 2-Epimerase | Cellobiose 2-Epimerase | 57 - 72.5 | High | High specificity, no co-substrate needed | High enzyme cost, potential for lactulose and this compound co-production |
| Electroactivation | |||||
| Electroactivation | - | 35 - 45 | ~95 | High yield at low temperature, fewer by-products | Emerging technology, scalability may be a challenge |
Table 2: this compound Production Method
| Production Method | Enzyme | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Enzymatic Synthesis | Cellobiose 2-Epimerase | 15 - 35 | High (after purification) | High specificity, mild reaction conditions | Relatively low yield, requires multi-step purification |
Cost-Effectiveness Analysis
A direct comparison of the cost-effectiveness of these methods is challenging without access to industrial-scale production data. However, a qualitative and semi-quantitative analysis can be made based on the following factors:
-
Raw Material Costs: The primary raw material for all methods is lactose, which is a relatively low-cost byproduct of the dairy industry. Chemical synthesis requires catalysts such as sodium hydroxide (approximately
0.28/kg) or boric acid (approximately0.12− 1.14/kg).[1][9] The cost of enzymes can be a significant factor in enzymatic synthesis. While the price of industrial-grade β-galactosidase can vary, some sources indicate prices around $1.22/kg.[10] The commercial price of cellobiose 2-epimerase is not readily available as it is often produced in-house for industrial applications.[5]0.81− -
Energy Consumption: Chemical synthesis methods often require high temperatures (70-130°C), leading to significant energy costs.[3] Enzymatic reactions and electroactivation can be performed at lower temperatures, potentially reducing energy consumption by 40-60%.[1]
-
Downstream Processing Costs: This is a major cost driver, particularly for chemical synthesis methods. The formation of by-products necessitates extensive purification steps, such as chromatography, which can account for 50-80% of the total manufacturing cost.[11] Enzymatic methods, with their higher specificity, generally result in a purer product stream, simplifying downstream processing and reducing associated costs.[12] The purification of this compound also involves multiple steps to remove unreacted lactose and monosaccharides, adding to the overall cost.[13]
-
Capital Investment: The initial investment for setting up a production facility will vary depending on the chosen technology. While chemical synthesis plants are well-established, newer technologies like electroactivation may require specialized equipment.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Chemical Synthesis of Lactulose using Sodium Hydroxide
Objective: To synthesize lactulose from lactose via isomerization using sodium hydroxide as a catalyst.
Materials:
-
Lactose monohydrate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Flask with agitator
-
Heating mantle
-
Cationic and anionic exchange resins
Procedure:
-
Prepare a 60-70% (w/v) aqueous solution of lactose in a flask.
-
Add sodium hydroxide to the solution to achieve the desired alkaline pH.
-
Heat the reaction mixture to 90-100°C with constant agitation and maintain this temperature for approximately 10 minutes.[14]
-
Cool the reaction mixture.
-
Filter the solution to remove any unreacted lactose, which can be recycled.
-
Pass the clear solution through a strong cationic exchange resin column followed by a weak anionic exchange resin column to remove the catalyst and other ionic impurities.
-
Analyze the resulting solution for lactulose content using High-Performance Liquid Chromatography (HPLC).
Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase
Objective: To produce this compound from lactose using cellobiose 2-epimerase.
Materials:
-
Lactose
-
Cellobiose 2-epimerase (e.g., from Ruminococcus albus)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
β-galactosidase
-
Yeast (Saccharomyces cerevisiae)
-
Na-form cation exchange resin
-
Incubator/shaker
Procedure:
-
Enzymatic Conversion: Dissolve lactose in Tris-HCl buffer to a final concentration of 50 g/L. Add cellobiose 2-epimerase and incubate at 80°C for 90 minutes.[15]
-
Lactose Removal: After the initial reaction, cool the mixture and add β-galactosidase to hydrolyze the remaining lactose into glucose and galactose.[13]
-
Monosaccharide Removal: Inoculate the solution with Saccharomyces cerevisiae and incubate to allow the yeast to consume the glucose and galactose.[13]
-
Purification: Centrifuge the mixture to remove the yeast cells. Pass the supernatant through a Na-form cation exchange resin column to separate this compound from other components.[13]
-
Analyze the fractions for this compound content and purity using HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key production pathways and experimental workflows.
Caption: Production pathways for lactulose via chemical and enzymatic synthesis.
Caption: Experimental workflow for the enzymatic production and purification of this compound.
Caption: Biochemical conversion pathways of lactose to lactulose and this compound.
Conclusion
The choice between different production methods for lactulose and this compound depends on a variety of factors, including the desired product purity, scale of production, and economic considerations. Chemical synthesis of lactulose is a mature technology but is hampered by high purification costs. Enzymatic methods for both lactulose and this compound offer a more sustainable and specific alternative, with the potential for lower long-term operational costs. The continued development of more efficient and cost-effective enzymes and purification technologies will be crucial for the broader adoption of enzymatic production routes. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of this compound and lactulose production and make strategic decisions based on the available data.
References
- 1. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 2. Frontiers | Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 3. β-Galactosidase (≥8.0 units/mg solid, Reagent grade) [sbsgenetech.com]
- 4. Enzymatic production of lactulose and 1-lactulose: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamental discovery slashes energy cost of chemical reactions – UW–Madison News – UW–Madison [news.wisc.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4536221A - Process for preparing lactulose from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]
- 15. repositorium.uminho.pt [repositorium.uminho.pt]
The Prebiotic Superiority of Epilactose: A Comparative Analysis of Rare Sugars on the Human Gut Microbiome
For Immediate Release
A comprehensive review of recent experimental data reveals the differential effects of various rare sugars on the composition and metabolic output of the human gut microbiome. This guide synthesizes findings on epilactose, lactulose, D-tagatose, and D-allulose, providing researchers, scientists, and drug development professionals with a comparative analysis of their prebiotic potential. The data underscores this compound's remarkable capacity to promote the production of butyrate, a key short-chain fatty acid (SCFA) crucial for gut health.
Comparative Analysis of Rare Sugars on Gut Microbiome End-products
The fermentation of rare sugars by gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules play a pivotal role in maintaining intestinal homeostasis, serving as an energy source for colonocytes, and modulating immune responses. The following tables summarize the quantitative effects of this compound and other rare sugars on SCFA production and beneficial bacterial populations.
Table 1: Comparative Analysis of Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Rare Sugars
| Rare Sugar | Predominant SCFA Produced | Notable Quantitative Findings |
| This compound | Butyrate | - 70-fold higher butyrate production compared to lactulose in fermentations with fecal inocula from a donor on a Mediterranean diet.[1][2] - 29-fold higher butyrate production compared to lactulose in fermentations with fecal inocula from a donor on a vegan diet.[1][2] |
| Lactulose | Acetate | - Established prebiotic that consistently increases bifidobacteria populations.[3] - Tends to slightly increase butyrate production at higher doses (3-5g).[3] |
| D-Tagatose | Butyrate & Acetate | - Increases butyrate production in in vitro models and has been shown to increase fecal lactobacilli in men.[4] |
| D-Allulose | Butyrate | - Significantly increases butyrate production 24-48 hours after treatment in ex vivo models using fecal samples from both healthy and type-2 diabetic adults.[5] |
Table 2: Effects of Rare Sugars on Key Beneficial Gut Bacteria
| Rare Sugar | Effect on Bifidobacterium | Effect on Lactobacillus | Other Notable Effects |
| This compound | Increased abundance.[6][7] | Increased abundance.[6][7] | Significantly stimulates butyrate-producing bacteria.[1][2] |
| Lactulose | Significant and well-documented increase in abundance.[3] | Increased abundance noted in some studies. | Decreases populations of Bacteroides and Clostridium.[8] |
| D-Tagatose | Noted to enhance the growth of some probiotic strains in synbiotic combinations. | Increased numbers in men after high-tagatose treatment.[4] | May restore gut microbiota composition disrupted by colitis, with increases in Bacteroides and Akkermansia. |
| D-Allulose | May increase abundance. | May increase abundance. | Significantly increases the abundance of Anaerostipes hadrus and other Lachnospiraceae species.[5] |
Experimental Protocols
The comparative data presented is primarily derived from in vitro fermentation studies, which provide a controlled environment to assess the direct impact of substrates on the gut microbiome.
In Vitro Fecal Fermentation Protocol
This method was utilized to determine the prebiotic potential of this compound, lactulose, and raffinose.
-
Fecal Inocula Preparation: Fecal samples were collected from healthy human donors (e.g., individuals following a Mediterranean diet or a vegan diet). The samples were diluted in a sterile buffer solution to create a fecal slurry.
-
Fermentation Medium: A basal medium containing nutrients essential for bacterial growth was prepared. The rare sugars (this compound, lactulose, or raffinose) were added to the medium as the primary carbohydrate source. A control (blank) medium without any added sugar was also prepared.
-
Incubation: The fecal slurry was inoculated into the fermentation media under anaerobic conditions to mimic the environment of the large intestine. The cultures were incubated at 37°C for a specified period (e.g., 48 hours).
-
Metabolite Analysis: At the end of the incubation period, samples were collected to analyze the production of lactate and SCFAs (acetate, propionate, and butyrate). This was performed using techniques such as gas chromatography.
-
Microbiota Analysis: The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing to identify and quantify the changes in bacterial populations.
Mechanisms of Action and Signaling Pathways
The health benefits conferred by the fermentation of rare sugars are largely mediated by the resulting SCFAs, particularly butyrate. These molecules act as signaling molecules that influence host physiology through two primary mechanisms:
-
Activation of G-protein-coupled receptors (GPCRs): SCFAs bind to specific GPCRs, such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, on the surface of various cells, including intestinal epithelial cells and immune cells. This triggers downstream signaling cascades that regulate inflammation, hormone secretion (like GLP-1 and PYY, which are involved in appetite regulation), and other metabolic processes.[9][10][11]
-
Inhibition of histone deacetylases (HDACs): Butyrate, in particular, can enter colonocytes and act as an HDAC inhibitor. By inhibiting HDACs, butyrate influences gene expression, leading to anti-inflammatory effects and strengthening the gut barrier.[9][12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative and dynamic profiling of human gut core microbiota by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Assessing the Reproducibility of Published Epilactose Synthesis Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of epilactose, a disaccharide with significant prebiotic potential, is of growing interest. This guide provides an objective comparison of published protocols for this compound synthesis, focusing on the prevalent enzymatic methods. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to aid in the assessment of their reproducibility.
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a rare sugar that has been shown to promote the growth of beneficial gut bacteria and enhance mineral absorption.[1] While chemical synthesis methods exist, they are often complex and result in lower yields.[2] Consequently, enzymatic synthesis using cellobiose 2-epimerases (CEs) has emerged as a more efficient and greener alternative.[3] These enzymes catalyze the epimerization of lactose to this compound. This guide compares the performance of different CE-based protocols, highlighting key parameters that influence yield, productivity, and final product purity.
Comparative Performance of this compound Synthesis Protocols
The efficacy of this compound synthesis is highly dependent on the choice of cellobiose 2-epimerase, the expression system, reaction conditions, and the subsequent purification strategy. The following table summarizes the quantitative performance of several published protocols, offering a side-by-side comparison of their key outcomes.
| CE Microbial Source | Expression Host | This compound Yield (%) | Productivity (g L⁻¹ h⁻¹) | Final Purity (%) | Overall Recovery (%) | Reference |
| Thermoanaerobacterium saccharolyticum | Bacillus subtilis (food-grade) | 22 | 67 | >98 | 24 | [4][5] |
| Caldicellulosiruptor saccharolyticus | Saccharomyces cerevisiae | 27 | 9 | 87 | 76.4 | [2] |
| Flavobacterium johnsoniae | Escherichia coli | 30-33 | Not Reported | 99 | 51 | [6][7] |
| Pedobacter heparinus | Escherichia coli | 30-33 | Not Reported | Not Reported | Not Reported | [7] |
| Ruminococcus albus | Native Enzyme | Not Reported | Not Reported | 91.1 | 42.5 | [8] |
| Caldicellulosiruptor bescii | Escherichia coli | 21.6 | Not Reported | Not Reported | Not Reported | [4][9] |
| Roseburia faecis | Escherichia coli | 19.3 | Not Reported | Not Reported | Not Reported | [4] |
| Clostridium sp. TW13 | Not Reported | >44 | Not Reported | Not Reported | Not Reported | [10] |
| Caldicellulosiruptor obsidiansis | Escherichia coli | 11 (in mixture) | Not Reported | Not Reported | Not Reported | [11] |
| Caldicellulosiruptor saccharolyticus (in milk) | Escherichia coli | 15.5 | Not Reported | Not Reported | Not Reported | [12] |
Detailed Experimental Protocols
The reproducibility of a synthesis protocol is intrinsically linked to the detailed description of its methodology. The following table outlines the experimental conditions for some of the key protocols cited in this guide.
| Parameter | Protocol 1 (Chen et al., 2018) | Protocol 2 (Cardoso et al., 2023) | Protocol 3 (Kuschel et al., 2016) | Protocol 4 (Saburi et al., 2010) |
| Cellobiose 2-Epimerase | Thermoanaerobacterium saccharolyticum | Caldicellulosiruptor saccharolyticus | Flavobacterium johnsoniae | Ruminococcus albus |
| Expression Host | Bacillus subtilis | Saccharomyces cerevisiae | Escherichia coli | Native Enzyme |
| Initial Lactose Conc. | 300 g/L (in whey powder) | 50 g/L | Not specified | Not specified |
| Reaction Temperature | 60°C | 80°C | Not specified | Not specified |
| pH | Not specified | 7.5 | Not specified | Not specified |
| Reaction Time | 1 hour | 90 minutes | Not specified | Not specified |
| Purification Steps | 1. β-galactosidase treatment2. Yeast fermentation3. Cation exchange chromatography | 1. β-galactosidase treatment2. Yeast fermentation | 1. Crystallization2. Ligand-exchange chromatography | 1. Crystallization2. β-galactosidase treatment3. Yeast fermentation4. Cation exchange chromatography |
Visualizing the Workflow and Comparison Logic
To further clarify the processes involved in this compound synthesis and the logic behind protocol comparison, the following diagrams are provided.
Caption: General experimental workflow for enzymatic this compound production.
Caption: Key parameters for comparing this compound synthesis protocols.
Concluding Remarks
The reproducibility of this compound synthesis protocols is critical for both research and industrial applications. This guide highlights that while numerous enzymatic methods have been developed, their reported efficiencies vary significantly. The choice of cellobiose 2-epimerase and the host organism for its expression are fundamental determinants of yield and productivity. Thermostable enzymes from organisms like Thermoanaerobacterium saccharolyticum and Caldicellulosiruptor saccharolyticus have shown high catalytic activity at elevated temperatures, which can be advantageous for industrial processes.[4][13] Furthermore, the use of food-grade expression systems such as Bacillus subtilis and Saccharomyces cerevisiae is a crucial step towards the application of enzymatically synthesized this compound in food and pharmaceutical products.[2][4]
Downstream processing remains a significant challenge, as the separation of this compound from the structurally similar lactose and other byproducts can be complex. The multi-step purification strategies outlined, often involving a combination of enzymatic treatment, fermentation, and chromatography, are essential for achieving high purity.[2][8] The trade-off between purity and overall recovery is a key consideration when selecting a purification protocol.
For researchers and professionals aiming to reproduce or adapt these protocols, careful consideration of the detailed experimental conditions is paramount. Factors such as enzyme concentration, substrate-to-enzyme ratio, and precise control of pH and temperature can significantly impact the outcome. The data and methodologies presented in this guide provide a foundation for making informed decisions in the selection and optimization of this compound synthesis protocols.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterisation of a novel cellobiose 2-epimerase from thermophilic Caldicellulosiruptor obsidiansis for lactulose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Epilactose
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While epilactose is a valuable compound in various research applications, its proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
These classifications necessitate careful handling and adherence to prescribed disposal protocols to mitigate risks.
This compound Disposal Protocol
Disposal of this compound and its containers must be managed through an approved waste disposal plant.[1] Always adhere to your country's and local regulations for chemical waste.[1]
Step 1: Waste Segregation
At the point of generation, segregate this compound waste from other laboratory waste streams. This includes unused this compound, solutions containing this compound, and any materials contaminated with this compound.
Step 2: Containerization
-
Solid Waste: Place solid this compound waste and contaminated items (e.g., weighing paper, gloves, pipette tips) into a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container. Ensure the container is compatible with the solvent used.
Step 3: Labeling
Clearly label all waste containers with the following information:
-
"Waste: this compound"
-
Hazard symbols (e.g., "Harmful," "Environmentally Hazardous")
-
Date of accumulation
-
Your name and laboratory contact information
Step 4: Storage
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
Step 5: Disposal
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor. Provide them with a copy of the this compound SDS.
Spill Management Protocol
In the event of an this compound spill, follow these procedures to ensure safety and proper cleanup:
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.
2. Personal Protective Equipment (PPE):
-
Before cleaning the spill, don appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]
3. Containment and Cleanup:
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place the absorbed or collected material into a designated chemical waste container.
4. Decontamination:
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and place them in the chemical waste container.
5. Waste Disposal:
-
Seal and label the waste container as described in the disposal protocol.
-
Arrange for disposal through your institution's hazardous waste management program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow Diagram
By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible environmental stewardship. For any uncertainties regarding waste disposal, always consult your institution's Environmental, Health, and Safety (EHS) department.
References
Standard Operating Procedure: Safe Handling of Epilactose
This document provides essential safety and logistical guidance for the handling and disposal of Epilactose in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
This compound is a disaccharide that exists as a fine, white to pale yellow crystalline powder.[1] While it is a valuable compound for research, it presents specific hazards that must be managed through proper handling and personal protective equipment. The primary risks are associated with ingestion and environmental release.[2]
Summary of Hazards: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Physical & Chemical Properties:
-
Appearance: Solid, fine powder.[2]
-
Stability: Stable under recommended storage conditions.[2]
-
Incompatibilities: Strong acids/alkalis, strong oxidizing/reducing agents.[2]
-
Hazardous Decomposition: Under fire conditions, may decompose and emit toxic fumes.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, eye contact, and ingestion.[2][3] The following table outlines the minimum PPE requirements for handling this compound powder.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes / Face | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be ANSI compliant.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5] |
| Skin / Body | Chemical-Resistant Gloves | No specific glove material is cited for this compound; however, nitrile gloves are a common and effective choice for handling fine chemical powders.[6] Always check for tears or holes before use. |
| Laboratory Coat | Must be appropriately sized and fully buttoned.[4] Sleeves should be of sufficient length to protect the arms. | |
| Long Pants & Closed-Toe Shoes | Provides a barrier against accidental spills. Do not wear sandals or open-toed shoes in the laboratory.[7] | |
| Respiratory | Engineering Controls (Fume Hood / Ventilated Enclosure) | All handling of this compound powder that may generate dust must be performed in a certified chemical fume hood or a powder weighing station to minimize inhalation risk.[8][9] |
| Respirator (If necessary) | If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator may be required.[10] Use should be part of a comprehensive respiratory protection program. |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is critical for safety. The following step-by-step guide covers the key stages of working with this compound.
Step 1: Preparation
-
Designate Area: Cordon off and label a specific area for handling this compound.[8]
-
Prepare Surface: Cover the work surface (preferably within a fume hood) with absorbent bench paper to contain any potential spills.[8]
-
Assemble Equipment: Gather all necessary equipment, including spatulas, weigh boats, containers, and waste bags, and place them inside the fume hood or ventilated enclosure.
-
Verify Engineering Controls: Ensure the chemical fume hood or powder weighing station is functioning correctly before beginning work.[4]
Step 2: Weighing and Handling
-
Work Within Enclosure: Perform all transfers and weighing of this compound powder inside the designated engineering control (e.g., fume hood) to prevent the generation of airborne dust.[9]
-
Minimize Dust: Handle the powder gently. Avoid scooping or pouring quickly, which can create dust clouds. Use weigh boats to minimize spillage.[8]
-
Keep Containers Closed: When not in use, ensure the primary container of this compound is tightly sealed.[2][7]
Step 3: Post-Handling and Cleanup
-
Decontaminate: Wipe down all surfaces, spatulas, and equipment used with a damp cloth. Dispose of the cloth as hazardous waste.
-
Remove PPE: Remove gloves and lab coat before leaving the designated work area. Wash hands thoroughly with soap and water after handling the chemical.[2]
-
Label and Store: Ensure the this compound container is properly labeled and stored according to safety guidelines (cool, well-ventilated area at -20°C).[2]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Collect Waste: Collect all waste materials, including unused this compound, contaminated weigh boats, gloves, bench paper, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Segregate: Keep this compound waste separate from other incompatible chemical waste streams.
-
Spill Management: In case of a spill, collect the spillage using an absorbent material.[2] Place the contaminated material into the hazardous waste container.
-
Arrange for Pickup: Dispose of the contents and the container through an approved waste disposal plant or your institution's environmental health and safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound | 20869-27-6 [chemicalbook.com]
- 2. This compound|50468-56-9|MSDS [dcchemicals.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. osha.gov [osha.gov]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. lfatabletpresses.com [lfatabletpresses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
